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Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate Documentation Hub

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  • Product: Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
  • CAS: 477741-73-4

Core Science & Biosynthesis

Foundational

Molecular Structure and Conformational Analysis of Dimethoxyphenyl Esters: A Comprehensive Technical Guide

Executive Summary In rational drug design and materials science, the spatial orientation of functional groups dictates molecular recognition, binding affinity, and metabolic stability. Dimethoxyphenyl esters represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and materials science, the spatial orientation of functional groups dictates molecular recognition, binding affinity, and metabolic stability. Dimethoxyphenyl esters represent a privileged structural motif where subtle positional isomerism (e.g., 2,6-dimethoxy vs. 3,5-dimethoxy) triggers profound conformational shifts.

This guide provides an in-depth analysis of the steric and electronic drivers governing these conformations. By integrating X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT), we establish a self-validating analytical framework for elucidating the 3D architecture of these critical intermediates.

Structural Fundamentals & Conformational Drivers

The conformational landscape of dimethoxyphenyl esters is primarily dictated by the competition between steric hindrance and


-conjugation . The position of the methoxy groups on the aromatic ring acts as a structural switch that completely alters the molecule's geometric and electronic profile.
The Ortho Effect: Steric Dominance in 2,6-Dimethoxyphenyl Esters

When methoxy groups occupy the 2- and 6-positions (ortho to the ester linkage), severe steric clashes occur between the bulky methoxy oxygen/carbon atoms and the ester carbonyl oxygen. To minimize this repulsive van der Waals strain, the molecule is forced out of coplanarity. The ester group rotates to adopt an orthogonal conformation , with the ester-aromatic dihedral angle approaching 88°–90° .

Causality in Drug Design: Because the ester is orthogonal, the p-orbitals of the aromatic ring cannot overlap with the


-system of the carbonyl. This breaks conjugation, localizing electron density and lengthening the C1–C(carbonyl) bond to ~1.49 Å (pure single-bond character). In vivo, this steric shielding makes 2,6-dimethoxyphenyl esters highly resistant to enzymatic hydrolysis by esterases, a critical property for designing long-acting prodrugs.
Electronic Dominance in 3,5- and 3,4-Dimethoxyphenyl Esters

Conversely, when the methoxy groups are in the meta (3,5-) or para positions, the ortho positions are occupied by small hydrogen atoms. Devoid of steric restriction, the molecule defaults to a planar conformation (dihedral angle ~0°–15°) to maximize thermodynamic stability through


-conjugation between the aromatic ring and the carbonyl group. This resonance shortens the C1–C(carbonyl) bond to ~1.47 Å (partial double-bond character) and increases the molecule's susceptibility to nucleophilic attack.

Logic Isomer Dimethoxyphenyl Ester Isomer Ortho 2,6-Dimethoxy (Ortho Substituents) Isomer->Ortho MetaPara 3,4- / 3,5-Dimethoxy (Meta/Para Substituents) Isomer->MetaPara Steric High Steric Hindrance Ortho->Steric Electronic Pi-Conjugation Dominates MetaPara->Electronic Orthogonal Orthogonal Conformation (Dihedral ~90°) Steric->Orthogonal Planar Planar Conformation (Dihedral ~0-15°) Electronic->Planar

Figure 1: Causality of steric and electronic drivers on ester-aromatic dihedral angles.

Quantitative Data Summary

The following table synthesizes the structural parameters that differentiate the two primary conformational states of dimethoxyphenyl esters, derived from crystallographic and spectroscopic consensus.

Table 1: Comparative Conformational Parameters of Dimethoxyphenyl Ester Isomers

Parameter2,6-Dimethoxyphenyl Esters (Ortho)3,5-Dimethoxyphenyl Esters (Meta)
Primary Conformational Driver Steric Hindrance (van der Waals repulsion)Electronic Resonance (

-conjugation)
Ester-Aromatic Dihedral Angle ~88° - 90° (Orthogonal)~0° - 15° (Co-planar)
C1-C(Carbonyl) Bond Length ~1.49 - 1.50 Å (Single bond character)~1.47 - 1.48 Å (Partial double bond character)
Carbonyl IR Stretch Frequency ~1730 cm⁻¹ (Unconjugated ester)~1715 cm⁻¹ (Conjugated ester)
Metabolic Stability (Esterases) High (Sterically shielded)Low to Moderate (Exposed, activated)

Analytical Workflows & Experimental Protocols

To definitively prove the conformation of a synthesized ester, a multi-modal approach is required. Solid-state data (X-ray) must be correlated with solution-state dynamics (NMR) and validated against thermodynamic models (DFT).

Workflow Synthesis Chemical Synthesis (Esterification) Purification Purification & Crystallization Synthesis->Purification XRay X-Ray Crystallography (Solid-State) Purification->XRay NMR NMR Spectroscopy (Solution-State) Purification->NMR DFT DFT Calculations (In Silico) XRay->DFT Initial Coordinates Integration Conformational Elucidation XRay->Integration NMR->DFT NOE Constraints NMR->Integration DFT->Integration

Figure 2: Self-validating workflow for the conformational elucidation of dimethoxyphenyl esters.

Protocol A: Synthesis and Crystallographic Preparation

Objective: Synthesize ethyl 2,6-dimethoxybenzoate and isolate X-ray quality crystals. Causality: Acid-catalyzed esterification is chosen for its high atom economy. Slow evaporation is strictly utilized for crystallization; rapid precipitation traps molecules in kinetic polymorphs with crystalline defects, whereas slow evaporation allows the lattice to reach its thermodynamic minimum.

  • Reaction: Suspend 2,6-dimethoxybenzoic acid (10.0 mmol) in absolute ethanol (25 mL). Add 0.5 mL concentrated H₂SO₄ as a catalyst. Reflux at 80°C for 12 hours.

  • In-Process Validation: Monitor via TLC (3:1 Hexane/EtOAc). The reaction is complete when the polar acid spot (Rf ~0.2) is entirely replaced by the non-polar ester spot (Rf ~0.7).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in CH₂Cl₂ (50 mL) and wash with saturated aqueous NaHCO₃ (3 × 20 mL). Self-Validation: The cessation of CO₂ evolution during the NaHCO₃ wash confirms the complete removal of unreacted acid and H₂SO₄, ensuring the purity of the organic layer.

  • Crystallization: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Dissolve the crude ester in a minimal volume of hot ethanol. Allow the vial to cool ambiently to 25°C at a controlled rate of ~1°C/hour.

  • Diffraction: Select a pristine, single crystal (approx. 0.6 × 0.5 × 0.3 mm). Mount on an Oxford SuperNova CCD diffractometer (Mo-Kα radiation, λ= 0.71073 Å) at 130 K to freeze thermal motion and determine the exact solid-state dihedral angle .

Protocol B: Solution-State NMR Conformational Analysis

Objective: Determine if the solid-state orthogonal conformation persists dynamically in solution. Causality: Standard 1D NMR only provides chemical shifts, which average out rapid rotamers. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required because it detects through-space magnetization transfer (< 5 Å). This maps the exact spatial relationship between the ester alkyl group and the aromatic protons.

  • Sample Preparation: Dissolve 15 mg of the purified ester in 0.6 mL of CDCl₃. Transfer to a 5 mm Shigemi tube. Causality: Shigemi tubes match the magnetic susceptibility of the solvent, minimizing convection artifacts during the long 2D acquisition times.

  • 1D Baselines: Acquire standard ¹H and ¹³C spectra. Validate structural integrity by confirming the C1-C(carbonyl) carbon shift (~166 ppm).

  • NOESY Acquisition: Execute a 2D NOESY pulse sequence with a mixing time (

    
    ) of 400 ms.
    
  • Data Interpretation: Analyze the cross-peaks. In 2,6-dimethoxyphenyl esters, the orthogonal twist pushes the ester alkyl protons out of the plane of the ortho-methoxy protons, resulting in absent or extremely weak NOE cross-peaks between them. In contrast, 3,5-dimethoxyphenyl esters will show strong NOE contacts between the ester alkyl protons and the ortho-aromatic protons (H2/H6).

Protocol C: DFT Computational Validation

Objective: Calculate the global energy minimum and rotational barriers in silico. Causality: While X-ray and NMR provide experimental snapshots, DFT maps the entire Potential Energy Surface (PES). This proves mathematically why the observed conformation is the thermodynamic sink.

  • Coordinate Input: Extract the atomic coordinates (.cif file) from Protocol A and convert them to Cartesian coordinates.

  • Geometry Optimization: Utilize Gaussian 16 software. Run a geometry optimization at the B3LYP/6-31G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) set to chloroform to replicate the environment of Protocol B.

  • Frequency Validation: Perform a vibrational frequency analysis on the optimized geometry. Self-Validation: Ensure there are exactly zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is a transition state, not a true local minimum.

  • PES Scan: Perform a relaxed coordinate scan of the C(Ar)–C(O) dihedral angle from 0° to 180° in 10° increments. Plot the resulting energies to quantify the rotational energy barrier imposed by the methoxy groups.

References

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. URL:[Link]

  • Chiodi, M., & Ishihara, K. (2024). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. IUCrData, 9(2). URL:[Link]

Exploratory

Technical Whitepaper: Thermodynamic Stability of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

This technical guide details the thermodynamic stability profile of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate , a critical intermediate in the synthesis of phenylalkylamine calcium channel blockers (e.g., Verapam...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic stability profile of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate , a critical intermediate in the synthesis of phenylalkylamine calcium channel blockers (e.g., Verapamil).

Executive Summary

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (MW: 238.28 g/mol ) exhibits a distinct stability profile characterized by enhanced hydrolytic resistance and oxidative susceptibility . Unlike simple phenylacetates, the presence of a quaternary carbon (gem-dimethyl group) at the


-position creates a steric shield that significantly increases the activation energy required for nucleophilic attack at the carbonyl center. Consequently, this compound demonstrates superior thermodynamic stability under neutral and mild acidic conditions compared to its non-hindered analogs. However, the electron-rich 3,4-dimethoxybenzene moiety introduces a vulnerability to oxidative degradation, necessitating specific handling protocols during storage and processing.

Chemical Architecture & Theoretical Stability

The stability of this molecule is governed by two competing structural forces: Steric Shielding (stabilizing) and Electronic Activation (destabilizing).

The Gem-Dimethyl Effect (Steric Shielding)

The defining feature of this molecule is the quaternary carbon atom adjacent to the ester carbonyl. In a standard ester (e.g., Methyl phenylacetate), the carbonyl carbon is accessible to nucleophiles (water, hydroxide ions). In this compound, the two methyl groups at the


-position create a "Steric Cone," physically blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).
  • Thermodynamic Consequence: The rate of hydrolysis (

    
    ) is reduced by orders of magnitude compared to unhindered esters.
    
  • Transition State: The formation of the tetrahedral intermediate during hydrolysis is energetically unfavorable due to severe steric crowding between the gem-dimethyl group and the attacking species.

Electronic Effects of the Dimethoxy Ring

The 3,4-dimethoxyphenyl group is highly electron-rich due to the resonance donation (+M effect) of the two methoxy oxygens.

  • Hydrolysis: The electron-rich ring donates electron density toward the carbonyl, slightly reducing the electrophilicity of the carbonyl carbon, further stabilizing the ester against nucleophilic attack.

  • Oxidation: This same electron richness lowers the ionization potential of the aromatic ring, making it susceptible to oxidative cleavage or demethylation under radical-generating conditions (e.g., light + oxygen).

Structural Visualization

The following diagram maps the stability zones within the molecule.

StabilityMap cluster_0 Degradation Risks Compound Methyl 2-(3,4-dimethoxyphenyl) -2-methylpropanoate GemDimethyl Gem-Dimethyl Group (Steric Shield) Compound->GemDimethyl Contains Ester Ester Linkage (Hydrolysis Site) Compound->Ester Contains Aromatic 3,4-Dimethoxy Ring (Oxidation Site) Compound->Aromatic Contains GemDimethyl->Ester Blocks Nucleophiles (Increases Stability) Hydrolysis Hydrolysis to Acid (Slow) Ester->Hydrolysis Pathway Aromatic->Ester +M Effect (Reduces Electrophilicity) Oxidation Quinone/Demethylation (Moderate Risk) Aromatic->Oxidation Pathway

Figure 1: Structural Stability Map. Green indicates stabilizing features; Red/Yellow indicate reactive sites.

Thermodynamic & Physical Parameters

The following data summarizes the core physical properties relevant to stability and handling.

ParameterValue (Approx.)Stability Implication
Molecular Weight 238.28 g/mol Non-volatile; low vapor pressure reduces loss.
LogP ~2.2 - 2.5Lipophilic; low water solubility protects against spontaneous hydrolysis in ambient humidity.
Boiling Point >270°C (est.)Thermally stable; amenable to high-vac distillation.
Melting Point Low (< 50°C) or OilLikely a viscous oil at RT; requires cool storage to prevent oxidation kinetics.
pKa (of Acid) ~4.5 (Parent Acid)Hydrolysis product is a weak acid; pH shifts during degradation are minimal.

Hydrolytic Stability Profile

Hydrolysis is the primary degradation pathway for esters, but this specific compound is an exception to the general rule of ester instability.

Mechanism of Hindered Hydrolysis

In standard esters (


 mechanism), a hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. For Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate, the gem-dimethyl group destabilizes this intermediate via van der Waals repulsion.

Comparative Half-Life (


) Estimation (pH 7, 25°C): 
  • Methyl Phenylacetate: ~Days to Weeks

  • Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate: ~Years[1]

Force Degradation Dynamics

To observe significant hydrolysis, forcing conditions are required.

  • Acidic Hydrolysis: Requires concentrated HCl/H₂SO₄ and reflux. The protonation of the carbonyl oxygen is less hindered, but the water attack remains the rate-limiting step.

  • Alkaline Hydrolysis (Saponification): Requires strong bases (KOH/NaOH) and heat (reflux in MeOH/Water). The reaction is irreversible but slow.

HydrolysisEnergy Start Ester Reactant TS_Unhindered TS (Standard Ester) Low Energy Barrier Start->TS_Unhindered Fast TS_Hindered TS (Gem-Dimethyl) High Energy Barrier Start->TS_Hindered Slow (Steric Block) Product Carboxylic Acid + MeOH TS_Unhindered->Product TS_Hindered->Product

Figure 2: Reaction Coordinate Comparison. The gem-dimethyl group significantly raises the activation energy (Green path).

Experimental Protocols: Stability Validation

To validate the stability of this compound for drug development or synthesis, the following "Stress Testing Protocol" (adapted from ICH Q1A) is recommended.

Forced Degradation Protocol

This protocol determines the intrinsic stability limits.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1N HCl / Methanol (50:50). Reflux for 24h.< 5% Degradation. High stability expected.
Base Hydrolysis Dissolve in 0.1N NaOH / Methanol (50:50). Reflux for 4h.Partial Hydrolysis. Saponification will occur but slower than unhindered analogs.
Oxidation 3% H₂O₂ at Room Temp for 24h.Moderate Degradation. Monitor for N-oxide analogs (if amine present downstream) or ring oxidation (quinones).
Thermal Heat neat sample to 100°C for 48h.Stable. No significant pyrolysis expected below 200°C.
Analytical Method (HPLC)

Use this method to quantify the parent ester and detect the acid impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (20% B), 5-15 min (20% -> 80% B), 15-20 min (80% B).

  • Detection: UV at 230 nm (Carbonyl) and 280 nm (Aromatic).

  • Retention: The Acid (hydrolysis product) will elute earlier than the parent Ester due to the free carboxyl group's polarity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52555536, (3,4-Dimethoxyphenyl)methyl 2-methylpropanoate. Retrieved from [Link]

  • Liu, L., et al. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • MDPI (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Pharmaceuticals.[2][3][4][5] Retrieved from [Link]

Sources

Foundational

Comprehensive Solubility Profiling of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate: Predictive Modeling and Thermodynamic Validation

Target Compound: Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS: 477741-73-4) Application: Active Pharmaceutical Ingredient (API) intermediate, fine chemical synthesis, and formulation development. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS: 477741-73-4) Application: Active Pharmaceutical Ingredient (API) intermediate, fine chemical synthesis, and formulation development.

Executive Summary

In the landscape of drug development and fine chemical synthesis, the solubility profile of an intermediate dictates the efficiency of downstream purification, reaction kinetics, and formulation strategies. Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS: 477741-73-4) is a structurally complex ester characterized by an electron-rich dimethoxyphenyl ring and a sterically hindered gem-dimethyl propanoate moiety[1].

Because empirical solubility data for this specific compound is often proprietary or absent from public safety data sheets[2], chemical development relies heavily on a combination of predictive thermodynamic modeling and rigorous empirical validation. This whitepaper outlines a systematic, scientifically grounded framework for establishing the solubility profile of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate in various organic solvents. By bridging Hansen Solubility Parameters (HSP) with gold-standard thermodynamic shake-flask methodologies, researchers can transition from trial-and-error screening to rational solvent selection.

Structural Rationale and Predictive Modeling

Causality in Solvation Mechanics

The solvation of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is governed by the disruption of its crystal lattice and the subsequent formation of solute-solvent interactions. The structural features of this molecule dictate its affinity for specific solvent classes:

  • Dimethoxyphenyl Group: The two methoxy ethers act as strong hydrogen bond acceptors. This significantly enhances solubility in solvents capable of hydrogen bond donation (e.g., alcohols) or strong dipole-dipole interactions.

  • Gem-Dimethyl Group: The two methyl groups on the alpha-carbon create significant steric bulk. This steric hindrance prevents tight, highly ordered crystal packing, which generally lowers the lattice energy and enhances overall solubility in organic media compared to unbranched analogs.

  • Ester Carbonyl: Provides an additional polar site and hydrogen bond acceptor, further increasing affinity for polar aprotic solvents (e.g., DMSO, Ethyl Acetate).

Hansen Solubility Parameters (HSP) Framework

To predict the miscibility of the compound before expending valuable API, we employ Hansen Solubility Parameters (HSP). HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[3]. Solvents with HSP values closely matching the target compound will exhibit the highest solubility, following the principle of "like dissolves like."

The interaction distance (


) between the compound and a solvent is calculated using the equation:


When


 is less than the interaction radius (

) of the solute, the solvent falls within the "miscibility sphere," indicating high solubility[4].

G N1 Target: CAS 477741-73-4 (Structural Analysis) N2 HSP Prediction (δD, δP, δH) N1->N2 N3 Solvent Library Mapping N2->N3 N4 Calculate Interaction Distance (Ra) N3->N4 N5 Miscibility Sphere (Ra < R0) N4->N5

Caption: Workflow for Hansen Solubility Parameter (HSP) predictive modeling and rational solvent selection.

Predicted HSP and Solvent Matrix

Based on group contribution methods for the substructures of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate, the predicted HSP coordinates are approximately


, 

,

.

Table 1: Predicted Solubility Profile Across Common Organic Solvents

Solvent



Predicted Affinity (

)
Expected Solubility
Ethyl Acetate 15.85.37.2Low (Optimal)Very High
Dichloromethane 17.07.37.1Low (Optimal)Very High
Methanol 15.112.322.3HighModerate
DMSO 18.416.410.2ModerateHigh
Toluene 18.01.42.0ModerateModerate
n-Hexane 14.90.00.0Very HighVery Low

Note: Ethyl acetate and dichloromethane closely match the polar and dispersive parameters of the ester and ether groups, making them ideal extraction or reaction solvents.

Experimental Validation: Thermodynamic Solubility Profiling

While kinetic solubility assays (often utilizing DMSO stock dilutions) are useful for high-throughput screening in early discovery, they frequently overestimate solubility due to the formation of supersaturated states[5]. For process chemistry and formulation, thermodynamic (equilibrium) solubility is the mandatory standard.

The thermodynamic solubility represents the true concentration of the compound in a solution when it is in a state of absolute equilibrium with an excess of solid material. To achieve this, we utilize a rigorously controlled Shake-Flask methodology[6].

The Self-Validating Shake-Flask Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. By sampling at two distinct time points (24h and 48h), the system internally verifies that thermodynamic equilibrium has been reached (i.e., the concentration delta between T24 and T48 must be


).

Step-by-Step Methodology:

  • Preparation of Solid Excess: Weigh approximately 50 mg of crystalline Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate, Methanol) to the vial. Ensure a visible excess of solid remains; if the solid dissolves completely, add additional compound in 20 mg increments until a persistent suspension is achieved[5].

  • Isothermal Incubation: Seal the vials tightly with PTFE-lined caps. Place them in an isothermal orbital shaker set to 25.0 ± 0.1 °C at an agitation rate of 200 rpm.

  • Equilibration & Sampling:

    • Time-point 1 (24 hours): Remove the vial, allow the suspension to settle for 10 minutes, and extract a 100 µL aliquot of the supernatant.

    • Time-point 2 (48 hours): Extract a second 100 µL aliquot.

  • Phase Separation: To eliminate micro-particulates that could artificially inflate the solubility reading, centrifuge the aliquots at 15,000 rpm for 10 minutes, or filter through a 0.22 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent)[7].

  • Dilution & Quantification: Dilute the separated supernatant with the mobile phase to fall within the linear dynamic range of the analytical instrument. Quantify the concentration using HPLC-UV (typically at 230-280 nm, targeting the dimethoxyphenyl chromophore) against a separately built multi-point calibration curve[6].

G S1 Add Excess Solid to Target Solvent S2 Isothermal Incubation (25°C, 200 rpm) S1->S2 S3 Equilibration Verification (Sample at 24h & 48h) S2->S3 S4 Phase Separation (0.22 µm PTFE / Centrifuge) S3->S4 S5 Supernatant Dilution S4->S5 S6 HPLC-UV Quantification S5->S6

Caption: Step-by-step thermodynamic shake-flask methodology for equilibrium solubility determination.

Data Interpretation and Process Implications

Once the thermodynamic data is acquired, it must be contextualized for process development.

Table 2: Empirical Data Matrix (Representative Framework)

Solvent CategoryRepresentative SolventEquilibrium Status (T24 vs T48)Solvation MechanismProcess Application
Polar Aprotic Ethyl Acetate

(Equilibrated)
Dipole-Dipole, DispersionPrimary extraction solvent; chromatography eluent.
Polar Protic Methanol

(Equilibrated)
H-Bond Donation to Ether/EsterCrystallization anti-solvent (temperature dependent).
Non-Polar n-Hexane

(Equilibrated)
Weak DispersionWashing solvent to remove lipophilic impurities; strict anti-solvent.

Application Insights: The high solubility in polar aprotic solvents like Ethyl Acetate and Dichloromethane makes them ideal for the primary liquid-liquid extraction phases during the synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate. Conversely, the compound's predicted low solubility in aliphatic hydrocarbons (like n-Hexane) positions hexane as an excellent anti-solvent. A binary solvent system (e.g., Ethyl Acetate/Hexane) can be highly effective for recrystallization, driving the compound out of solution by incrementally lowering the bulk dielectric constant and disrupting the dispersion interactions.

Conclusion

Profiling the solubility of complex intermediates like Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate requires moving beyond simple "dissolves/does not dissolve" binary observations. By anchoring initial solvent selection in Hansen Solubility Parameters and validating those predictions with a rigorous, self-validating thermodynamic shake-flask protocol, researchers ensure high data integrity. This dual-pillar approach minimizes API waste, accelerates process chemistry optimization, and ensures robust scalability in drug development workflows.

References

  • Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions Department of Chemistry, University of Georgia URL:[Link]

  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres ResearchGate URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter SciSpace URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL:[Link]

Sources

Exploratory

Advanced Technical Guide: 3,4-Dimethoxyphenyl Propanoate Derivatives

Structural Characterization, Synthetic Pathways, and Therapeutic Applications Executive Summary This technical guide provides a comprehensive analysis of 3-(3,4-dimethoxyphenyl)propanoate derivatives (also known as dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Pathways, and Therapeutic Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-(3,4-dimethoxyphenyl)propanoate derivatives (also known as dihydroferulic acid esters). These compounds represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for isoquinoline alkaloids and exhibiting intrinsic biological activity as phosphodiesterase-4 (PDE4) inhibitors and


-globin inducers. This document is designed for drug development professionals, detailing synthetic protocols, structure-activity relationships (SAR), and mechanistic pathways.
Chemical Architecture & Scope

The term "3,4-dimethoxyphenyl propanoate" in pharmaceutical literature predominantly refers to the ester derivatives of 3-(3,4-dimethoxyphenyl)propanoic acid (dihydroferulic acid).

  • Core Scaffold: 3-(3,4-dimethoxyphenyl)propanoic acid.[1][2][3][4][5]

  • Key Structural Features:

    • Catechol Methylation: The 3,4-dimethoxy motif improves metabolic stability compared to the dihydroxy analogues (catechols), preventing rapid oxidation to quinones while maintaining receptor affinity.

    • Propanoate Linker: The saturated two-carbon chain provides rotational freedom distinct from the rigid alkene of cinnamic acid precursors, often altering binding kinetics in enzyme pockets (e.g., PDE4).

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValueRelevance
IUPAC Name Methyl 3-(3,4-dimethoxyphenyl)propanoateRepresentative Ester
Molecular Weight 224.25 g/mol Fragment-based drug design compliant
LogP (Predicted) ~2.1High oral bioavailability potential
H-Bond Donors 0Good membrane permeability
Rotatable Bonds 5Flexible ligand adaptation
Synthetic Strategies

The synthesis of 3,4-dimethoxyphenyl propanoate derivatives typically proceeds via the reduction of ferulic acid derivatives. The following section details the most robust, scalable protocols.

2.1 Pathway Visualization

The following diagram illustrates the primary synthetic routes, moving from the cinnamate precursor to the propanoate core and subsequent cyclization to isoquinolines (a major application).

SynthesisPathway Cinnamate Methyl 3,4-dimethoxycinnamate (Precursor) H2_Cat H2 / Pd-C (Catalytic Hydrogenation) Cinnamate->H2_Cat Propanoate Methyl 3-(3,4-dimethoxyphenyl)propanoate (Core Scaffold) H2_Cat->Propanoate Quant. Yield Amide Amide Derivatives (e.g., Phenethylamines) Propanoate->Amide Aminolysis Isoquinoline Tetrahydroisoquinolines (via Bischler-Napieralski) Propanoate->Isoquinoline Pictet-Spengler (Direct) Amide->Isoquinoline POCl3 / Cyclization

Figure 1: Synthetic workflow from cinnamate precursors to bioactive isoquinoline alkaloids.

2.2 Detailed Protocol: Catalytic Hydrogenation

Objective: Synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate. Rationale: This method avoids hydride reagents (LiAlH4), offering a greener, atom-economical route with minimal workup.

  • Reagents:

    • Methyl 3,4-dimethoxycinnamate (1.0 eq)

    • Palladium on Carbon (Pd/C, 10% w/w loading, 0.05 eq Pd)[6]

    • Solvent: Methanol or Ethanol (anhydrous not required)

    • Hydrogen gas (balloon pressure sufficient)

  • Procedure:

    • Dissolve the cinnamate substrate in methanol (0.1 M concentration).

    • Add the Pd/C catalyst carefully under an inert atmosphere (Nitrogen purge) to prevent ignition.

    • Purge the system with Hydrogen gas three times.

    • Stir vigorously at room temperature (25°C) for 2–4 hours. Note: Monitoring via TLC is critical; the disappearance of the alkene spot indicates completion.

    • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethyl acetate.

    • Isolation: Concentrate the filtrate in vacuo.

  • Validation:

    • Yield: Typically >95%.

    • NMR Check: Loss of olefinic protons (d ~6.3 and 7.6 ppm) and appearance of methylene triplets (d ~2.6 and 2.9 ppm).

Pharmacological Mechanisms & Therapeutic Targets

The biological utility of 3,4-dimethoxyphenyl propanoates stems from their ability to mimic endogenous catecholamines and modulate specific signaling pathways.

3.1 PDE4 Inhibition & Anti-Inflammatory Action

Derivatives of this scaffold, particularly when coupled with phthalimide moieties (thalidomide analogs), act as potent Phosphodiesterase-4 (PDE4) inhibitors.

  • Mechanism: Inhibition of PDE4 prevents the hydrolysis of cAMP.

  • Effect: Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream effectors that suppress TNF-

    
     and other pro-inflammatory cytokines.
    
3.2

-Globin Induction (Hemoglobinopathies)

Short-chain fatty acid derivatives, including 3-(3,4-dimethoxyphenyl)propanoic acid, have been identified as inducers of fetal hemoglobin (HbF).[7]

  • Mechanism: These compounds likely inhibit histone deacetylases (HDACs) or modulate the STAT5 signaling pathway, reactivating the

    
    -globin gene promoter.
    
  • Clinical Relevance: Potential treatment for

    
    -thalassemia and Sickle Cell Disease.
    
3.3 Mechanism of Action Diagram

SignalingPathway Drug 3,4-Dimethoxyphenyl Propanoate Derivative PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP cAMP Levels Drug->cAMP Net Effect: Increases PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activation) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines TNF-α / IL-6 (Suppression) NFkB->Cytokines Downregulates

Figure 2: Mechanism of anti-inflammatory action via PDE4 inhibition and cAMP modulation.

Experimental Assay Protocol: PDE4 Inhibition

To validate the biological activity of synthesized derivatives, the following enzymatic assay is recommended.

Principle: Measurement of the conversion of [3H]-cAMP to [3H]-AMP by PDE4.

  • Reagents:

    • PDE4 enzyme (isolated from U937 human monocytic cells or recombinant source).

    • Substrate: [3H]-cAMP (1 µM).

    • Reference Inhibitor: Rolipram.[3]

  • Workflow:

    • Incubation: Incubate the test compound (various concentrations) with PDE4 enzyme in Tris-HCl buffer (pH 7.4) containing MgCl2 for 15 minutes at 30°C.

    • Reaction Start: Add [3H]-cAMP substrate. Incubate for 30 minutes.

    • Termination: Boil the mixture for 1 minute to stop the reaction.

    • Separation: Convert AMP to adenosine using snake venom nucleotidase, then separate adenosine from unreacted cAMP using ion-exchange resin (Dowex).

    • Quantification: Measure radioactivity of the eluate via liquid scintillation counting.

  • Data Analysis:

    • Calculate IC50 values using non-linear regression.

    • Self-Validation: The IC50 of Rolipram should fall within the 1–10 µM range to validate the assay sensitivity.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the 3,4-dimethoxyphenyl propanoate core affect biological activity (specifically cytotoxicity and PDE4 inhibition).

Structural ModificationEffect on ActivityMechanistic Insight
3,4-Dimethoxy (Core) Optimal Maintains lipophilicity and metabolic stability against COMT.
3,4-Dihydroxy (Catechol) Reduced (in vivo)Rapidly metabolized; high potency in vitro but poor PK.
Linker Unsaturation (Cinnamate) VariableIncreases rigidity; often reduces PDE4 binding flexibility.
Ester Hydrolysis (Free Acid) ModifiedAcids (propanoic acid) favor HDAC inhibition/

-globin induction.
Amide Formation (Phthalimide) High Potency Creates Thalidomide-like PDE4 inhibitors (anti-inflammatory).
References
  • Hu, L. H., et al. (2005).[8] Synthesis and biological evaluation of a natural ester sintenin and its synthetic analogues. Journal of Natural Products, 68(3), 342-348.[8] Link

  • Moutinho, D., et al. (2016). Inhibition of Uterine Contractility by Thalidomide Analogs via Phosphodiesterase-4 Inhibition.[3] Molecules, 21(10), 1334. Link

  • Perrine, S. P., et al. (2003).[9] Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation. Blood, 102(7). Link

  • Barabanov, M. A., et al. (2024).[4] Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5).[4] Link

  • Kozikowski, A. P., et al. (2010). Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor. Journal of the American Chemical Society, 132(31), 10842. Link

Sources

Foundational

Comprehensive Technical Guide on Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS 477741-73-4): Synthesis, Mechanistic Pathways, and Applications

Executive Summary Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS 477741-73-4)[1],[2] is a highly specialized, sterically hindered ester utilized as an advanced building block in medicinal chemistry. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS 477741-73-4)[1],[2] is a highly specialized, sterically hindered ester utilized as an advanced building block in medicinal chemistry. Characterized by a 3,4-dimethoxyphenyl ring and a gem-dimethylated alpha-carbon, this intermediate is strategically designed to exploit the Thorpe-Ingold effect and enhance the metabolic stability of downstream active pharmaceutical ingredients (APIs)[3],[4]. This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthesis protocol, and its application in contemporary drug development.

Physicochemical Profiling & Identifiers

Understanding the baseline properties of this intermediate is critical for handling, storage, and analytical validation during synthetic workflows[1],.

Table 1: Core Identifiers and Physicochemical Properties

ParameterSpecification / Value
Chemical Name Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
CAS Number 477741-73-4
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
Appearance Colorless to pale yellow viscous oil
Structural Features gem-Dimethyl alpha-carbon, 3,4-dimethoxyaryl system
Storage Conditions 2–8 °C, keep in dark place, inert atmosphere[1]

The Strategic Role of the gem-Dimethyl Group

The incorporation of a gem-dimethyl group at the benzylic position is a classical, yet highly effective, bioisosteric strategy in drug design.

  • Metabolic Stability: Unsubstituted benzylic positions are notorious "metabolic soft spots," highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes[5]. By di-alkylating this position, the gem-dimethyl group provides steric shielding that blocks CYP-mediated degradation, thereby prolonging the biological half-life of the pharmacophore[5],.

  • Conformational Restriction (Thorpe-Ingold Effect): The bulky methyl groups restrict the rotational degrees of freedom of the adjacent ester/amide bonds. This entropically favors the pre-organization of the molecule into its bioactive conformation, often resulting in increased target binding affinity and selectivity[3],[4].

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is typically achieved via the exhaustive alpha-methylation of methyl 3,4-dimethoxyphenylacetate. This requires a strong, non-nucleophilic base to generate the ester enolate, followed by an S_N2 reaction with an electrophilic methylating agent.

Mechanism SM Methyl 3,4-dimethoxyphenylacetate (Substrate) Base1 Deprotonation (NaH, THF, 0 °C) SM->Base1 Enolate1 Ester Enolate Intermediate Base1->Enolate1 Alkylation1 Nucleophilic Attack (SN2) (MeI) Enolate1->Alkylation1 Mono Methyl 2-(3,4-dimethoxyphenyl)propanoate (Mono-alkylated) Alkylation1->Mono Base2 Deprotonation (NaH, THF, 0 °C) Mono->Base2 Enolate2 Sterically Hindered Enolate Base2->Enolate2 Alkylation2 Nucleophilic Attack (SN2) (MeI) Enolate2->Alkylation2 Product Methyl 2-(3,4-dimethoxyphenyl) -2-methylpropanoate (Target: CAS 477741-73-4) Alkylation2->Product

Mechanistic workflow for the double alpha-methylation of methyl 3,4-dimethoxyphenylacetate.

Step-by-Step Experimental Synthesis Protocol

This protocol is designed as a self-validating system, ensuring that intermediate formation and reaction completion are rigorously controlled.

Reagents & Materials:

  • Methyl 3,4-dimethoxyphenylacetate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv)

  • Iodomethane (MeI) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: System Preparation and Enolate Formation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Charge the flask with anhydrous THF and cool to 0 °C using an ice bath.

  • Carefully suspend NaH (2.5 equiv) in the chilled THF.

    • Causality: NaH is selected over alkoxide bases because its deprotonation byproduct is hydrogen gas (H₂). The irreversible evolution of H₂ drives the enolization to completion and prevents reversible side reactions like retro-Claisen condensations.

  • Dissolve methyl 3,4-dimethoxyphenylacetate (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Stir for 1 hour at 0 °C.

Step 2: Double Alkylation (S_N2) 4. Add iodomethane (2.5 equiv) dropwise via the dropping funnel to the enolate solution at 0 °C.

  • Causality: MeI is highly electrophilic. Dropwise addition at low temperatures controls the severe exotherm of the S_N2 reaction, preventing solvent boil-off and minimizing unwanted O-alkylation or polymerization side-reactions.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The reaction is complete only when both the starting material and the mono-alkylated intermediate spots are entirely consumed.

Step 3: Quenching and Purification 6. Cool the flask back to 0 °C and carefully quench the unreacted NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: NH₄Cl provides a mild, buffered proton source that safely neutralizes the strong base without causing base-catalyzed hydrolysis of the newly formed sterically hindered ester.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure target compound.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized batch, the following spectroscopic data should be cross-referenced against the isolated product.

Table 2: Expected Spectroscopic Validation Data

Analytical MethodExpected Signals & Assignments
¹H NMR (CDCl₃, 400 MHz) δ 6.80–6.90 (m, 3H, Ar-H), 3.88 (s, 3H, Ar-OCH₃), 3.86 (s, 3H, Ar-OCH₃), 3.65 (s, 3H, -COOCH₃), 1.55 (s, 6H, -C(CH₃)₂). Note: The 6H singlet at ~1.55 ppm confirms successful double methylation.
¹³C NMR (CDCl₃, 100 MHz) δ ~177.0 (C=O), 148.5, 147.8 (Ar-C-O), 136.0 (Ar-C), 118.0, 111.0, 109.5 (Ar-CH), 55.9, 55.8 (-OCH₃), 52.1 (-COOCH₃), 46.0 (-C(CH₃)₂), 26.5 (-CH₃).
Mass Spectrometry (ESI+) m/z calculated for C₁₃H₁₈O₄[M+H]⁺ 239.13; Found ~239.1.

Applications in Medicinal Chemistry

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate serves as a critical junction in the synthesis of complex pharmaceuticals. The compound has been heavily cited in patent literature, notably[6],[7] and [8],[9], where it is utilized to construct advanced isoquinoline derivatives and other heterocyclic scaffolds. By embedding the 3,4-dimethoxyphenyl and gem-dimethyl motifs early in the synthetic route, chemists ensure that the final drug candidates possess the necessary lipophilicity and metabolic resistance required for high in vivo efficacy[10],[4].

References

  • American Chemical Society (ACS) - Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Available at:[Link]

  • European Journal of Medicinal Chemistry - Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases. Available at:[Link]

  • WIPO / Google Patents - Patent WO2004101528A2: Isoquinoline derivative.
  • WIPO / Google Patents - Patent WO2013019682A1: Novel Compounds.

Sources

Exploratory

Technical Guide: Metabolic Pathways and Biodegradation of Phenyl-Methylpropanoate Esters

Executive Summary & Chemical Architecture This technical guide provides a high-resolution analysis of the metabolic fate and environmental biodegradation of phenyl-methylpropanoate esters . These compounds serve as criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

This technical guide provides a high-resolution analysis of the metabolic fate and environmental biodegradation of phenyl-methylpropanoate esters . These compounds serve as critical scaffolds in two distinct sectors:[1]

  • Pharmaceuticals: As prodrug moieties for 2-arylpropionic acid NSAIDs (e.g., Ibuprofen, Fenoprofen) and antihistamine intermediates (e.g., Fexofenadine precursors).

  • Industrial Chemistry: As fragrance ingredients (e.g., Methyl hydrocinnamate) and intermediates in agrochemical synthesis.

For the purpose of this guide, we distinguish between the two primary regioisomers which exhibit distinct metabolic profiles due to steric hindrance at the


-carbon:
  • Isomer A (Linear/Unbranched): Methyl 3-phenylpropanoate (Methyl hydrocinnamate).[2]

  • Isomer B (Branched/

    
    -substituted):  Methyl 2-phenylpropanoate (Methyl hydratropate) and Methyl 2-methyl-3-phenylpropanoate.
    

Mammalian Metabolic Pathways (Pharmacology)

In mammalian systems, the metabolic fate of phenyl-methylpropanoate esters is dominated by hydrolytic activation followed by Phase II conjugation. The rate-limiting step is often the initial hydrolysis, which is heavily influenced by steric hindrance at the ester bond.

Hydrolytic Activation (Phase I)

The primary clearance mechanism is hydrolysis catalyzed by Carboxylesterases (CES) , predominantly found in the liver, intestine, and plasma.

  • Enzyme Specificity:

    • hCES1 (Human Carboxylesterase 1): Preferentially hydrolyzes esters with small alcohol groups and bulky acyl groups. It is the primary catalyst for Methyl 2-phenylpropanoate derivatives due to the steric bulk of the phenyl ring adjacent to the carbonyl.

    • hCES2 (Human Carboxylesterase 2): Prefers esters with bulky alcohol groups and small acyl groups. It shows higher efficiency for Methyl 3-phenylpropanoate where the phenyl ring is distal to the ester bond.

  • Stereoselectivity: For chiral esters (e.g., Methyl 2-phenylpropanoate), CES enzymes often display enantioselectivity, typically hydrolyzing the (

    
    )-enantiomer faster than the (
    
    
    
    )-enantiomer, a critical factor in the bioactivation of NSAID prodrugs.
Downstream Metabolism (Phase II)

Upon hydrolysis, the released acid (e.g., 2-phenylpropanoic acid) enters one of three pathways:

  • Acyl-Glucuronidation: The major clearance route. UGT enzymes (UGT2B7, UGT1A9) conjugate glucuronic acid to the carboxyl group.

  • Amino Acid Conjugation: Conjugation with Glycine or Taurine via Acyl-CoA synthetase (ACS) and N-acyltransferase (GLYAT).

  • Chiral Inversion (Specific to 2-phenylpropanoates): The (

    
    )-enantiomer of the free acid can undergo unidirectional inversion to the pharmacologically active (
    
    
    
    )-enantiomer via an Acyl-CoA intermediate, a phenomenon known as the "2-arylpropionate inversion."
Visualization: Mammalian Metabolic Map

MammalianMetabolism Ester Phenyl-Methylpropanoate Ester Acid Phenylpropanoic Acid (Active Metabolite) Ester->Acid Hydrolysis (hCES1 / hCES2) Methanol Methanol Ester->Methanol Glucuronide Acyl-Glucuronide (Renal Excretion) Acid->Glucuronide UGT1A9/2B7 CoA_Ester Acyl-CoA Intermediate Acid->CoA_Ester Acyl-CoA Synthetase CoA_Ester->Glucuronide Hydrolysis & Conjugation InvertedAcid (S)-Acid (Chiral Inversion) CoA_Ester->InvertedAcid Racemase (2-arylpropionates only)

Figure 1: Mammalian metabolic pathway highlighting the critical hydrolytic step and subsequent conjugation or chiral inversion.

Environmental Biodegradation Pathways

In soil and wastewater environments, biodegradation is driven by bacterial consortia (Pseudomonas, Rhodococcus, Sphingomonas). The pathway involves distinct "Upper" (ester cleavage) and "Lower" (ring fission) segments.

The Upper Pathway: Bacterial Hydrolysis

Unlike mammalian systems, bacterial hydrolysis is often catalyzed by Lipases or broad-spectrum Esterases .

  • Mechanism: Serine hydrolases attack the carbonyl carbon.[1]

  • Kinetics: Methyl 3-phenylpropanoate degrades rapidly (

    
    h in activated sludge) due to the accessible ester bond. The 
    
    
    
    -methyl substituted congeners (e.g., Methyl 2-methyl-3-phenylpropanoate) are more recalcitrant, requiring specialized esterases found in Rhodococcus species.
The Lower Pathway: -Oxidation and Ring Cleavage

Following hydrolysis, the free acid is metabolized:

  • Activation: Conversion to Phenylpropanoyl-CoA by an ATP-dependent ligase.

  • 
    -Oxidation: 
    
    • 3-Phenylpropanoic Acid: Undergoes one cycle of

      
      -oxidation to yield Benzoyl-CoA  and Acetyl-CoA.
      
    • 2-Phenylpropanoic Acid: Cannot undergo standard

      
      -oxidation due to the lack of a 
      
      
      
      -carbon chain. It is typically degraded via dioxygenase attack on the ring (phenylacetate-CoA pathway) or
      
      
      -oxidation.
  • Ring Cleavage: Benzoyl-CoA is dearomatized (reductive pathway in anaerobes) or hydroxylated to catechol/protocatechuate (aerobes) followed by ortho- or meta-cleavage.

Visualization: Bacterial Degradation Flow

BacterialDegradation Substrate Methyl 3-Phenylpropanoate Acid 3-Phenylpropanoic Acid Substrate->Acid Bacterial Esterase (Rhodococcus/Pseudomonas) CoA 3-Phenylpropanoyl-CoA Acid->CoA CoA Ligase (ATP) Benzoyl Benzoyl-CoA CoA->Benzoyl Beta-Oxidation (Loss of Acetyl-CoA) RingCleavage Ring Cleavage (TCA Cycle) Benzoyl->RingCleavage Box Pathway (Epoxidation/Ring Opening)

Figure 2: Bacterial biodegradation pathway for Methyl 3-phenylpropanoate, leading to mineralization via Benzoyl-CoA.

Experimental Protocols

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the ester in human liver microsomes (HLM).

Protocol:

  • Preparation: Thaw HLM (20 mg/mL protein) on ice. Prepare 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Mix 475

    
    L Buffer + 25 
    
    
    
    L HLM (final 0.5 mg/mL). Pre-incubate at 37°C for 5 min.
  • Initiation: Add 5

    
    L of test compound (100 
    
    
    
    M stock in MeCN; final conc. 1
    
    
    M). Note: NADPH is NOT required for pure hydrolysis, but is required if oxidative metabolism (CYP450) is also being studied.
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor transition of Parent Ester and Hydrolyzed Acid.

Data Analysis Table:

ParameterFormulaUnit
Elimination Rate Constant (

)
Slope of

vs time

Half-life (

)

min
Intrinsic Clearance (

)


Activated Sludge Biodegradation Assay (Adapted OECD 301)

Objective: Assess aerobic biodegradability and kinetic rates in environmental matrices.

Protocol:

  • Inoculum: Collect activated sludge from a municipal wastewater treatment plant. Wash 3x with mineral medium. Adjust to 30 mg SS/L.

  • Test System: 250 mL Amber bottles.

    • Test: Mineral Medium + Sludge + Test Ester (20 mg/L).

    • Abiotic Control: Mineral Medium + Test Ester + Sodium Azide (0.1%).

    • Reference: Sodium Benzoate (20 mg/L).

  • Incubation: Incubate at 22°C in the dark on a rotary shaker (150 rpm).

  • Sampling: Sample at days 0, 1, 3, 7, 14, 28. Filter (0.2

    
    m PTFE).
    
  • Analysis: HPLC-UV (210 nm) or GC-MS (after extraction with Ethyl Acetate).

References

  • Wang, H., et al. (2018). Structure-function relationships of human carboxylesterases CES1 and CES2. Drug Metabolism and Disposition , 46(11), 1560-1569. Link

  • Imai, T., et al. (2006). Evidence for the stereoselective hydrolysis of 2-arylpropionic acid esters by human carboxylesterases. Drug Metabolism and Pharmacokinetics , 21(3), 192-199. Link

  • Gao, D., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids by Bacteria and Relevance for Wastewater Treatment. Genes , 14(2), 442.[3] Link

  • Fuchs, G., et al. (2011). Anaerobic degradation of aromatic compounds. FEMS Microbiology Reviews , 35(2), 217-237. Link

  • OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability. Link

Sources

Foundational

Engineering Veratric Acid Derivatives: A Technical Guide to Next-Generation Pharmaceutical Applications

Executive Summary Veratric acid (3,4-dimethoxybenzoic acid) is a naturally occurring phenolic compound found in medicinal mushrooms and various botanicals. While its native form exhibits baseline antioxidant, anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Veratric acid (3,4-dimethoxybenzoic acid) is a naturally occurring phenolic compound found in medicinal mushrooms and various botanicals. While its native form exhibits baseline antioxidant, anti-inflammatory, and antihypertensive properties, its true pharmaceutical potential is unlocked through rational derivatization. By modifying its carboxyl and methoxy groups, medicinal chemists can synthesize derivatives with enhanced lipophilicity, targeted receptor binding, and prolonged half-lives. This technical guide explores the mechanistic foundations, quantitative efficacy, and validated experimental protocols for developing veratric acid derivatives in modern drug discovery.

Mechanistic Foundations: The Anti-Inflammatory Axis

The core pharmacological utility of veratric acid stems from its precise modulation of intracellular signaling cascades. In lipopolysaccharide (LPS)-stimulated models, veratric acid acts as a potent upstream inhibitor of the PI3K/Akt pathway.

This inhibition prevents the downstream phosphorylation and nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines such as IL-6, IL-8, and enzymes like iNOS and COX-2 (1)[1]. Understanding this mechanism is foundational for developing derivatives aimed at treating localized and systemic inflammatory conditions.

Pathway LPS LPS Stimulation Receptor TLR4 Receptor LPS->Receptor Activates PI3K_Akt PI3K / Akt Phosphorylation Receptor->PI3K_Akt Signals NFkB NF-κB Activation & Translocation PI3K_Akt->NFkB Promotes Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, iNOS, COX-2) NFkB->Cytokines Transcribes VeratricAcid Veratric Acid (VA) VeratricAcid->PI3K_Akt Inhibits VeratricAcid->NFkB Inhibits

PI3K/Akt/NF-κB signaling pathway inhibition by veratric acid during LPS stimulation.

Rational Derivatization Strategies and Applications

The transition from a natural product to a viable pharmaceutical active pharmaceutical ingredient (API) requires strategic structural modifications.

Antimicrobial Preservatives

Esterification of veratric acid with 8-hydroxyquinoline yields 8-quinolinyl veratrate . This modification leverages the lipophilic nature of the veratrate moiety to penetrate microbial cell walls, while the quinoline group chelates essential metal ions, disrupting metalloenzyme function. This derivative has shown exceptional efficacy in preserving high-water-activity pharmaceutical formulations, such as Aluminium Hydroxide Gel, against S. aureus and E. coli (2)[2].

Targeted Anticancer Agents

Hybridizing the 3,4-dimethoxyphenyl core with a 1,3,4-oxadiazole-2-thione ring generates compounds (e.g., PODA-21) that exhibit high binding affinity for the Epidermal Growth Factor Receptor (EGFR). Molecular docking confirms that the oxadiazole ring forms critical hydrogen bonds with LYS745 and MET793 in the EGFR active site, leading to potent inhibition of MCF-7 breast cancer cell proliferation (3)[3].

Tyrosinase Inhibitors & Neuroprotection

Conjugating veratric acid with 3-hydroxypyridin-4-one yields hybrids capable of potent iron chelation. This dual-action pharmacophore not only inhibits tyrosinase (a copper-containing enzyme implicated in melanoma and neurodegeneration) more effectively than standard kojic acid but also provides significant antioxidant protection (4)[4].

Synergistic Modalities

Beyond pure derivatives, co-formulating veratric acid with zinc demonstrates synergistic wound healing by accelerating angiogenesis and collagen synthesis while suppressing local inflammation (5)[5]. Systemically, oral administration prevents cardiovascular remodeling in hypertensive models by attenuating oxidative stress and modulating nitric oxide concentrations (6)[6].

Quantitative Efficacy Profiles
Derivative / FormulationTarget / ApplicationKey Quantitative MetricReference
8-quinolinyl veratrate (P-2) Antimicrobial PreservativeLog CFU/mL reduction to 0.000 at 28 days (S. aureus, E. coli)[2]
3-hydroxypyridin-4-one hybrid (5h) Tyrosinase InhibitionIC50 = 8.94 μM (vs. Kojic acid 16.68 μM)[4]
PODA-21 (Oxadiazole derivative) EGFR Inhibition (Anticancer)IC50 = 50.51 ± 1.64 μg/mL (MCF-7); Docking: 8.0 kcal/mol[3]
Veratric Acid + Zinc (10%+10%) Wound HealingSignificant restoration of hydroxyproline & antioxidant markers[5]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental parameter.

Protocol A: Synthesis & Validation of 8-Quinolinyl Veratrate
  • Activation of Carboxylic Acid : Dissolve veratric acid (1 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).

    • Causality: DCC promotes the formation of an O-acylisourea intermediate, activating the carboxyl carbon for nucleophilic attack at room temperature. This prevents the degradation of the methoxy groups that might occur if harsh acyl chloride intermediates were used.

  • Nucleophilic Addition : Introduce 8-hydroxyquinoline (1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP acts as a hypernucleophilic acyl transfer catalyst, accelerating the reaction and suppressing the formation of unreactive N-acylurea byproducts.

  • Reaction & Workup : Stir at room temperature for 12 hours under an inert N2 atmosphere. Filter out the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 5% HCl, saturated NaHCO3, and brine.

  • Self-Validating Step (NMR Confirmation) : Perform 1H-NMR on the purified product.

    • Causality: The successful esterification is validated only if the broad carboxylic acid proton peak (~11.0 ppm) disappears, accompanied by the emergence of downstream aromatic quinoline protons.

Workflow Synth Synthesis of VA Derivatives Formulation Formulation in Al(OH)3 Gel Synth->Formulation Inoculation Microbial Challenge (USP Guidelines) Formulation->Inoculation Sampling Sampling at Days 14 & 28 Inoculation->Sampling Plating Plating & CFU Enumeration Sampling->Plating Analysis Log Reduction Analysis Plating->Analysis

Experimental workflow for evaluating the antimicrobial preservative efficacy of VA derivatives.

Protocol B: In Vitro Anti-inflammatory Assay (LPS-Stimulated Fibroblasts)
  • Cell Culture & Seeding : Culture Human gingival fibroblasts (HGFs) in DMEM supplemented with 10% FBS. Seed at 1x10^5 cells/well.

    • Causality: HGFs provide a biologically relevant, primary-cell model for assessing localized mucosal and systemic inflammatory responses.

  • Pre-treatment : Treat cells with veratric acid derivatives (10-100 μM) for 1 hour prior to LPS exposure.

    • Causality: Pre-treatment ensures the compound is intracellularly available to intercept kinase phosphorylation before the inflammatory cascade initiates.

  • LPS Stimulation : Introduce E. coli LPS (1 μg/mL) for 24 hours.

    • Causality: LPS specifically binds the TLR4 receptor, triggering a predictable and measurable cytokine spike via the PI3K/Akt pathway.

  • Self-Validating Step (Dual-Quantification) : Harvest the supernatant for ELISA (IL-6, IL-8) and lyse the cells for Western Blotting (p-PI3K, p-Akt, NF-κB).

    • Causality: ELISA quantifies the phenotypic output, while Western Blotting confirms the mechanistic cause. If ELISA shows a reduction in cytokines but Western Blotting shows no reduction in p-PI3K, the compound is acting downstream of the hypothesized target, instantly invalidating the assumed mechanism and prompting a re-evaluation of the drug's pharmacodynamics.

References

  • Veratric Acid Inhibits LPS-Induced IL-6 and IL-8 Production in Human Gingival Fibroblasts. Source: nih.gov. URL: 1

  • Evaluation of Veratric acid Derivatives as Preservative in Aluminium Hydroxide Gel - USP. Source: actapharmsci.com. URL: 2

  • Design, synthesis, in silico ADME, DFT, molecular dynamics simulation, anti-tyrosinase, and antioxidant activity of some of the 3-hydroxypyridin-4-one hybrids in combination with acylhydrazone derivatives. Source: tandfonline.com. URL: 4

  • Veratric acid and zinc: a synergistic approach to accelerated wound healing in rats. Source: springermedicine.com. URL: 5

  • Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[1,3,4]oxadiazole-2-Thione Derivatives as Anticancer Agents. Source: chemmethod.com. URL: 3

  • Oral administration of veratric acid, a constituent of vegetables and fruits, prevents cardiovascular remodelling in hypertensive rats: a functional evaluation. Source: cambridge.org. URL: 6

Sources

Exploratory

An In-depth Technical Guide on the Toxicology and Safety of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Section 1: Chemical Identification and Physicochemical Properties Systematic Name: Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate Molecular Formula: C₁₃H₁₈O₄ Molecular Weight: 238.28 g/mol Chemical Structure: Figure 1...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Chemical Identification and Physicochemical Properties

Systematic Name: Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Molecular Formula: C₁₃H₁₈O₄

Molecular Weight: 238.28 g/mol

Chemical Structure:

Figure 1: Chemical Structure of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Primary Structural Analog for Read-Across:

  • Name: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

  • Molecular Formula: C₁₂H₁₆O₄

  • Molecular Weight: 224.25 g/mol [1]

  • Key Difference: The target compound is the methyl ester of this carboxylic acid. The toxicological properties are expected to be similar, with potential differences in absorption and metabolism.

Section 2: Hazard Identification and GHS Classification (Predicted)

Based on the GHS classification of the primary analog, 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, the following is a predicted classification for Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate.

Predicted GHS Pictogram:



Predicted Signal Word: Warning

Predicted Hazard Statements:

  • H302: Harmful if swallowed. [1] This is based on the classification of the carboxylic acid analog as Acute Toxicity, Oral, Category 4.

  • H315: Causes skin irritation. This is a prudent assumption for a novel organic molecule where no specific data is available.

  • H319: Causes serious eye irritation. [1] The carboxylic acid analog is classified as causing eye irritation.

  • H335: May cause respiratory irritation. This is a potential hazard for powdered or aerosolized forms of organic compounds.

Predicted Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Section 3: Toxicological Profile (Inferred)

The toxicological properties of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate have not been fully investigated. The following profile is inferred from its structural analog.

Acute Toxicity:

  • Oral: The primary analog is classified as Acute Toxicity, Category 4 (Oral), indicating it is harmful if swallowed.[1] Therefore, Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate should also be handled as if it is harmful by ingestion.

  • Dermal: No data is available. It is prudent to assume that it may be harmful in contact with skin and take appropriate precautions.

  • Inhalation: No data is available. Inhalation of dust or aerosols should be avoided as it may cause respiratory irritation.

Skin Corrosion/Irritation:

  • While no specific data exists, many organic esters can cause skin irritation upon prolonged or repeated contact. It is recommended to handle this compound as a potential skin irritant.

Serious Eye Damage/Irritation:

  • The carboxylic acid analog is classified as an eye irritant.[1] It is therefore highly likely that Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate will also cause serious eye irritation.

Respiratory or Skin Sensitization:

  • There is no data to suggest that this compound is a sensitizer. However, for any new chemical, the potential for sensitization should not be ruled out.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity:

  • There is no available data on the mutagenic, carcinogenic, or reproductive toxicity of this compound or its close analogs. In the absence of data, it cannot be assumed to be non-hazardous for these endpoints.

Specific Target Organ Toxicity (Single and Repeated Exposure):

  • No data is available.

Section 4: Safe Handling and Storage Recommendations

Given the unknown and inferred toxicological profile, a cautious approach to handling and storage is essential.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

Hygiene Measures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed and laundered before reuse.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Section 5: First-Aid and Emergency Procedures

Inhalation:

  • Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Skin Contact:

  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 6: Conceptual Workflow for Initial Toxicological Assessment

For a novel compound like Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate, a tiered approach to toxicological assessment is recommended. The following diagram illustrates a conceptual workflow.

G cluster_0 In Silico & In Vitro Assessment cluster_1 Preliminary In Vivo Screening (if warranted) cluster_2 Data Interpretation & Further Steps A QSAR & Read-Across Analysis (Predict Toxicity) B Ames Test (Mutagenicity) A->B C In Vitro Cytotoxicity Assays (e.g., MTT, LDH) B->C D Acute Oral Toxicity Study (e.g., OECD 420/423) C->D Proceed if necessary E Skin & Eye Irritation/Corrosion Study (e.g., OECD 404/405) D->E F Comprehensive Risk Assessment E->F G Decision on Further Development or Advanced Toxicological Studies F->G

Figure 2: Conceptual workflow for the initial toxicological assessment of a novel chemical compound.

Section 7: References

  • Sigma-Aldrich. (n.d.). 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid Safety Information. Retrieved from MilliporeSigma.[1]

Sources

Foundational

The Chemical Stability of gem-Dimethyl Esters Under Physiological Conditions: Mechanisms, Assays, and Drug Design Applications

Executive Summary The incorporation of a gem-dimethyl moiety adjacent to an ester linkage is a foundational tactic in medicinal chemistry. However, its impact on physiological stability is highly contextual.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a gem-dimethyl moiety adjacent to an ester linkage is a foundational tactic in medicinal chemistry. However, its impact on physiological stability is highly contextual. Depending on the molecular architecture, a gem-dimethyl group can either render an ester virtually impervious to enzymatic hydrolysis or accelerate its cleavage by orders of magnitude. This technical guide explores the mechanistic dichotomy of gem-dimethyl esters, compares them with emerging bioisosteres, and provides robust, self-validating protocols for evaluating their stability in drug development.

Mechanistic Foundations: The Dichotomy of Reactivity

Intermolecular Stability: Steric Shielding

Under physiological conditions (pH 7.4, 37°C), standard esters are rapidly hydrolyzed by ubiquitous plasma and hepatic esterases. The introduction of a gem-dimethyl group at the


- or 

-position of the ester carbonyl creates profound steric hindrance. The bulky methyl groups restrict the trajectory of incoming nucleophiles—such as the catalytic serine hydroxyl in esterases or ambient water molecules—significantly raising the activation energy required to form the tetrahedral intermediate. Consequently, gem-dimethyl esters often exhibit extended half-lives in plasma and systemic circulation[1].
Intramolecular Lability: The Thorpe-Ingold Effect

Conversely, if the molecule contains an internal nucleophile (e.g., an amine or hydroxyl group) capable of forming a cyclic intermediate, the gem-dimethyl group dramatically accelerates ester cleavage. This phenomenon, known as the Thorpe-Ingold (or gem-dialkyl) effect, is driven by both thermodynamics and kinetics[2]. The bulky substituents compress the internal bond angle between the reacting centers (angle compression) and restrict the conformational freedom of the acyclic chain (the reactive rotamer effect). By pre-organizing the molecule into a conformation resembling the transition state, the entropic cost of cyclization is minimized, leading to rapid intramolecular ester cleavage[3].

Acid-Catalyzed Anomalies: SN1-Like Cleavage

While base-catalyzed and enzymatic hydrolysis are sterically blocked, acidic microenvironments (e.g., the gastric lumen at pH 1.2) can reveal unexpected vulnerabilities. In highly hindered scaffolds, such as C-3 triterpenic esters, protonation of the ester carbonyl exacerbates the steric back-strain exerted by neighboring gem-dimethyl groups. This strain can induce an SN1-like expulsion of the ester group, forming a carbocation that subsequently reacts with water, leading to rapid degradation[1].

G A gem-Dimethyl Ester Core Motif B Intermolecular Attack (Plasma Esterases) A->B Systemic Circulation D Intramolecular Attack (Internal Nucleophile) A->D Prodrug Activation C Steric Shielding (High Stability) B->C Blocked Pathway E Thorpe-Ingold Effect (Rapid Cleavage) D->E Accelerated Pathway

Divergent physiological reactivity of gem-dimethyl esters based on molecular context.

Bioisosteric Evolution: gem-Dimethyl vs. Oxetanes

Despite their stabilizing properties against esterases, gem-dimethyl groups introduce significant lipophilicity (LogP penalty) and provide highly oxidizable C-H bonds susceptible to Cytochrome P450 (CYP) clearance[4]. To mitigate these liabilities, medicinal chemists increasingly employ 3,3-disubstituted oxetanes as bioisosteres[5].

The table below summarizes the comparative advantages based on recent matched molecular pair analyses:

Propertygem-Dimethyl GroupOxetane RingCausality / Mechanism
Lipophilicity (LogD) HigherLowerOxygen lone pairs increase polarity, reducing overall lipophilicity[4].
Metabolic Stability (CYP450) Moderate (C-H oxidation risk)HighReduced sp3 C-H bond availability and electron-withdrawing oxygen[4].
Esterase Resistance High (Steric shielding)HighSimilar spatial volume provides equivalent steric hindrance to nucleophiles[5].
Aqueous Solubility LowHighDecreased lipophilicity and H-bond acceptor capability of the oxygen atom[4].

Self-Validating Experimental Workflows

To accurately profile the stability of gem-dimethyl esters, assays must be designed as self-validating systems. This requires incorporating internal controls that confirm enzymatic viability and rule out chemical degradation artifacts.

In Vitro Microsomal Stability Assay (CYP & Carboxylesterase Profiling)

This assay evaluates hepatic clearance. The causality behind the design is the strict isolation of variables: by running parallel incubations with and without NADPH, researchers can differentiate between CYP-mediated oxidation and esterase-mediated hydrolysis.

Workflow N1 1. Preparation Microsomes + Buffer N2 2. Initiation Add NADPH at 37°C N1->N2 N3 3. Quenching Cold Acetonitrile N2->N3 N4 4. Analysis LC-MS/MS N3->N4

Self-validating in vitro microsomal stability assay workflow.

Step-by-Step Methodology:

  • Preparation & Equilibration: Suspend liver microsomes (human or murine, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor for the optimal function of many microsomal enzymes. Equilibrate at 37°C for 5 minutes.

  • Compound Spiking: Add the gem-dimethyl ester test compound (final concentration 1 µM), keeping the organic solvent (DMSO) below 0.1% (v/v).

    • Causality: High DMSO concentrations denature CYP enzymes and esterases, artificially inflating the apparent stability of the compound.

  • Initiation (The Bifurcated Workflow):

    • Reaction A (Total Clearance): Add 1 mM NADPH to initiate CYP activity.

    • Reaction B (Esterase-Only Clearance): Add buffer instead of NADPH.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold organic solvent instantly precipitates proteins, halting all enzymatic activity to ensure precise kinetic snapshots.

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

    • Self-Validation: A positive control (e.g., Verapamil for CYPs, Enalapril for esterases) must show >50% degradation. A zero-time point (T=0) must be analyzed to confirm no spontaneous chemical degradation occurred during extraction.

Plasma Stability Assay

This assay evaluates resistance to circulating hydrolases.

  • Method: Incubate 1 µM of the compound in pre-warmed pooled human plasma at 37°C.

  • Causality of Matrix: Plasma contains a distinct profile of esterases (e.g., butyrylcholinesterase) compared to the liver, making it a critical secondary screen.

  • Quenching: Use a 3:1 ratio of cold methanol to plasma.

    • Causality: Methanol is preferred here over acetonitrile because it yields a softer, more diffuse protein pellet, which traps fewer highly lipophilic gem-dimethyl analytes, thereby improving LC-MS/MS recovery rates.

Strategic Applications in Drug Development

The "Trimethyl Lock" Prodrug System

The dual nature of the gem-dimethyl group is masterfully exploited in the "trimethyl lock" prodrug strategy. Here, a drug is conjugated via an ester bond to an o-hydroxydihydrocinnamic acid derivative. Under physiological conditions, the steric clash between three interlocking methyl groups (including a gem-dimethyl pair) forces the molecule into a highly strained conformation. Once a masking group is removed (e.g., by a specific tumor-associated enzyme), the Thorpe-Ingold effect drives a rapid intramolecular lactonization, cleaving the ester and releasing the active payload precisely at the target site[6].

Shielding Vulnerable Pharmacophores

In the design of modern targeted therapies, inserting a gem-dimethyl group adjacent to a metabolically labile ester can rescue a failing lead compound. By extending the half-life from minutes to hours, this simple modification allows the drug to achieve therapeutic systemic exposure without the need for continuous intravenous infusion, shifting a compound from a mere chemical probe to a viable clinical candidate.

References

  • BenchChem. "Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability." BenchChem. 4

  • Royal Society of Chemistry. "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols." RSC Publishing. 5

  • Raines Lab. "Trimethyl lock." Raines Lab Publications. 6

  • National Institutes of Health. "Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence." PMC. 2

  • National Institutes of Health. "Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates." PMC. 3

  • MDPI. "A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters." Molecules.1

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

This Application Note details the scalable synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate , a critical intermediate often associated with the synthesis of isoquinoline alkaloids and calcium channel blocke...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the scalable synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate , a critical intermediate often associated with the synthesis of isoquinoline alkaloids and calcium channel blockers (e.g., Verapamil analogs).

The guide prioritizes Phase-Transfer Catalyzed (PTC) Dialkylation , a robust industrial methodology that supersedes traditional cryogenic enolate chemistry (LDA/THF) or hazardous hydride routes (NaH) in terms of scalability, safety, and cost-efficiency.

Executive Summary & Retrosynthetic Logic

The synthesis of sterically hindered quaternary centers, such as the gem-dimethyl group in the target molecule, presents a classic challenge in process chemistry: balancing reactivity with polyalkylation control.

While Palladium-catalyzed


-arylation  of methyl isobutyrate offers high regioselectivity, the cost of catalysts (e.g., Pd(dba)₂/P(tBu)₃) often prohibits multi-kilogram adoption. Conversely, Friedel-Crafts alkylation  of veratrole with methyl 2-chloro-2-methylpropionate suffers from rearrangement byproducts and poor regiocontrol (3- vs 4-position isomers).

Therefore, this protocol utilizes Nucleophilic Substitution via Phase-Transfer Catalysis (PTC) . This route employs Methyl 3,4-dimethoxyphenylacetate (Methyl Homoveratrate) as the starting material. The biphasic system (Liquid-Liquid) allows for the use of inexpensive inorganic bases (NaOH) and efficient heat management, making it the superior choice for scale-up.

Reaction Scheme

The transformation involves the exhaustive methylation of the benzylic carbon.

ReactionScheme SM Methyl 3,4-dimethoxyphenylacetate (C11H14O4) Intermediate Mono-methylated Intermediate (Transient) SM->Intermediate k1 (Slow) Reagents Reagents: 1. MeI (2.5 eq) 2. 50% NaOH (aq) 3. TBAB (5 mol%) Toluene, 45°C Reagents->SM Product Methyl 2-(3,4-dimethoxyphenyl)- 2-methylpropanoate (C14H20O4) Intermediate->Product k2 (Fast)

Caption: PTC-mediated gem-dimethylation. Note that k2 > k1 typically, minimizing mono-methyl impurities.

Process Safety & Critical Parameters

ParameterSpecificationRationale
Exotherm Control HighAlkylation is exothermic. The biphasic nature of PTC allows the reaction rate to be throttled by the agitation speed and catalyst concentration.
Methyl Iodide (MeI) Toxic/VolatileMeI is a volatile alkylating agent (bp 42°C). Use a closed system with a scrubber. Alternative: Dimethyl Carbonate (DMC) for green chemistry, though requires higher T/P.
Agitation Critical (>300 RPM)Mass transfer limits the reaction rate in Liquid-Liquid PTC. Consistent stirring is required for reproducibility.
Quaternary Carbon Steric BulkThe second methylation requires forcing conditions (excess base/alkyl halide) to reach completion.

Experimental Protocol: Phase-Transfer Catalyzed Dialkylation

Materials
  • Precursor: Methyl 3,4-dimethoxyphenylacetate (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (2.5 equiv)

  • Base: Sodium Hydroxide (NaOH), 50% w/w aqueous solution (4.0 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (3-5 volumes)

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge a reactor (equipped with mechanical stirrer, reflux condenser, and internal thermometer) with Methyl 3,4-dimethoxyphenylacetate (100 g, 0.446 mol) and Toluene (300 mL).

  • Add TBAB (7.2 g, 0.022 mol). Agitate to dissolve.

  • Add Methyl Iodide (158 g, 1.11 mol, 69 mL) in one portion. Note: MeI is added before the base to prevent base-catalyzed hydrolysis of the ester prior to alkylation.

  • Cool the mixture to 15–20°C using a jacket or ice bath.

Phase 2: Controlled Alkylation
  • Add 50% NaOH solution (143 g, 1.78 mol) dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature < 45°C. The reaction is exothermic.

  • After addition, warm the mixture to 45–50°C.

  • Stir vigorously (impeller tip speed > 2 m/s) for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or GC. Target: < 0.5% Starting Material and < 1.0% Mono-methyl intermediate.

Phase 3: Workup & Isolation[1]
  • Cool to 20°C.

  • Add Water (300 mL) to dissolve salts. Stir for 15 minutes.

  • Separate phases. Retain the organic (upper) Toluene layer.

  • Extract the aqueous layer with Toluene (100 mL) to recover residual product.

  • Wash combined organics with:

    • 0.5 M HCl (100 mL) – Neutralizes residual base.

    • Sat. NaHCO₃ (100 mL) – Ensures pH neutral.

    • Brine (100 mL) – Drying.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C, 20 mbar) to yield a pale yellow oil.

Phase 4: Purification (Distillation)
  • The crude oil is typically >95% pure. For pharma-grade (>99.5%):

  • Perform High-Vacuum Distillation .

    • Boiling Point: ~145–150°C at 0.5 mmHg (Estimate).

    • Collect the main fraction as a clear, colorless oil.

Operational Workflow Diagram

WorkupFlow Reaction Reaction Mixture (Toluene, Product, NaOH, NaI) Quench Quench: Add H2O Phase Separation Reaction->Quench OrgLayer Organic Layer (Product + Toluene) Quench->OrgLayer AqLayer Aqueous Layer (Waste: NaOH, NaI) Quench->AqLayer Washing Wash Sequence: 1. 0.5M HCl 2. NaHCO3 3. Brine OrgLayer->Washing Evap Evaporation (Remove Toluene) Washing->Evap Distill Vacuum Distillation (Final Purification) Evap->Distill

Caption: Downstream processing workflow ensuring removal of inorganic salts and solvent.

Analytical Specifications

To validate the synthesis, the following analytical data should be obtained.

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow oil
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)
Identity ¹H-NMR (CDCl₃)δ 6.8 (m, 3H) : Aromatic protonsδ 3.87 (s, 6H) : Methoxy groups (-OCH₃)δ 3.65 (s, 3H) : Ester methyl (-COOCH₃)δ 1.55 (s, 6H) : Gem-dimethyl protons (Singlet is critical; confirms quaternary center)
Moisture Karl Fischer< 0.1% w/w

Scientific Rationale & Troubleshooting

Why Phase Transfer Catalysis (PTC)?

Classical alkylations use Lithium Diisopropylamide (LDA) at -78°C or Sodium Hydride (NaH) in THF.

  • NaH Risks: Generates H₂ gas (explosion hazard) and requires anhydrous conditions.

  • PTC Benefits: The quaternary ammonium salt (TBAB) shuttles the phenolate/enolate anion between the organic phase (where it reacts with MeI) and the aqueous phase. The "ion pair" formed is highly reactive because the anion is not solvated by water, accelerating the reaction rate (

    
    ) significantly.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor agitationIncrease RPM. PTC is diffusion-limited.
Mono-methyl impurity Insufficient Base/MeIEnsure >2.5 eq MeI and >4 eq NaOH. The second alkylation is sterically hindered.[2]
Hydrolysis (Acid formation) Temperature too highKeep T < 50°C. High temp + NaOH promotes saponification of the ester.
Dark Color Oxidation of phenolDegas solvents with N₂. Ensure starting material is free of phenols.

References

  • Federsel, H. J. (2003). "Process Chemistry in the Pharmaceutical Industry: Key Concepts and Strategies." Organic Process Research & Development. Link

  • Makosza, M. (2000). "Phase Transfer Catalysis. A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry. Link

  • Patel, R. N. (2018). "Scalable Synthesis of Verapamil Intermediates via Alkylation." Journal of Chemical Technology & Biotechnology.
  • PubChem. "Compound Summary: Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate." National Library of Medicine. Link

Sources

Application

Step-by-step preparation of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate from 3,4-dimethoxyphenylacetonitrile

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a highly reliable, scalable, and mechanistically grounded protocol for the synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a highly reliable, scalable, and mechanistically grounded protocol for the synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate from 3,4-dimethoxyphenylacetonitrile.

Mechanistic Rationale & Experimental Design

The transformation of 3,4-dimethoxyphenylacetonitrile into its corresponding alpha,alpha-dimethyl methyl ester is a critical sequence in the synthesis of various active pharmaceutical ingredients (APIs), including verapamil analogs. This synthesis is divided into three distinct stages to overcome specific kinetic and thermodynamic barriers.

Stage 1: Dimethylation via Phase-Transfer Catalysis (PTC)

Direct dimethylation of the alpha-carbon of 3,4-dimethoxyphenylacetonitrile requires a strong base. While sodium hydride (NaH) is traditionally used, it poses significant safety and scalability challenges. Instead, we employ the Makosza interfacial mechanism 1. By utilizing 50% aqueous NaOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic toluene/water system, deprotonation occurs at the liquid-liquid interface. The lipophilic quaternary ammonium cation (Q⁺) extracts the resulting carbanion into the organic phase, where it undergoes rapid nucleophilic substitution with methyl iodide (MeI). This method ensures exhaustive methylation while suppressing side reactions.

Stage 2: High-Temperature Basic Hydrolysis

The intermediate, 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, possesses a gem-dimethyl group that creates a severe steric shield around the cyano carbon. Standard aqueous hydrolysis (acidic or basic) typically stalls at the amide stage due to this steric hindrance 2. To overcome the high activation energy required for complete hydrolysis, we utilize potassium hydroxide (KOH) in ethylene glycol. The high boiling point of ethylene glycol allows the reaction to be driven at 160 °C, forcing the conversion of the hindered nitrile into the carboxylate salt.

Stage 3: Fischer Esterification

Because direct alcoholysis (Pinner reaction) of sterically hindered nitriles is notoriously sluggish and unreliable, isolating the intermediate carboxylic acid is the most trustworthy approach. The isolated 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is then subjected to a classic Fischer esterification using methanol and a catalytic amount of concentrated sulfuric acid to cleanly yield the target ester.

Visualizing the Synthetic Logic

SynthesisWorkflow A 3,4-Dimethoxyphenylacetonitrile (Starting Material) B 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile (Intermediate 1) A->B MeI, 50% NaOH TBAB, 70°C C 2-(3,4-Dimethoxyphenyl)- 2-methylpropanoic acid (Intermediate 2) B->C KOH, Ethylene Glycol 160°C, 24h D Methyl 2-(3,4-dimethoxyphenyl)- 2-methylpropanoate (Target Ester) C->D MeOH, H2SO4 Reflux, 12h

Three-stage synthetic workflow from nitrile to the target methyl ester.

MakoszaMechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Toluene) OH OH⁻ Deprotonation ArCH2CN + OH⁻ → ArCH(⁻)CN + H2O OH->Deprotonation Migrates to interface IonPair [ArCH(⁻)CN • Q⁺] Deprotonation->IonPair Extracts into organic via Quat Catalyst (Q⁺) Alkylation Alkylation with MeI → ArCH(Me)CN + Q⁺I⁻ IonPair->Alkylation Reacts with MeI

Makosza interfacial mechanism for the phase-transfer catalyzed alkylation of nitriles.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and reaction parameters necessary to maintain the integrity of the self-validating protocols described below.

Reaction StageReagent / CatalystEquivalentsAmountConditions
Stage 1: Dimethylation 3,4-Dimethoxyphenylacetonitrile1.0 eq17.7 g (100 mmol)Toluene (100 mL), 50% NaOH (50 mL)
Methyl Iodide (MeI)2.5 eq35.5 g (250 mmol)Vigorous stirring, 70 °C, 4h
Tetrabutylammonium bromide (TBAB)0.05 eq1.6 g (5.0 mmol)Biphasic liquid-liquid PTC
Stage 2: Hydrolysis 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile1.0 eq16.4 g (80 mmol)Ethylene Glycol (80 mL)
Potassium Hydroxide (KOH, 85% pellets)4.0 eq21.1 g (320 mmol)Reflux (160 °C), 24h
Stage 3: Esterification 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid1.0 eq13.4 g (60 mmol)Methanol (100 mL, solvent/reactant)
Concentrated Sulfuric Acid (H₂SO₄)0.05 eq0.3 g (3.0 mmol)Reflux (65 °C), 12h

Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Dimethylation

Objective: Synthesis of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile 3.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Charge: Add 17.7 g of 3,4-dimethoxyphenylacetonitrile, 1.6 g of TBAB, and 100 mL of toluene to the flask. Stir to dissolve.

  • Base Addition: Add 50 mL of 50% aqueous NaOH. Begin vigorous mechanical stirring (≥ 600 rpm). Causality: High shear is mandatory to maximize the liquid-liquid interfacial area, which is the rate-limiting step for carbanion generation.

  • Alkylation: Dropwise add 35.5 g of MeI over 30 minutes. The reaction is exothermic; maintain the internal temperature at ~70 °C using a water bath if necessary.

  • Validation & Workup: After 4 hours, the organic layer should show complete consumption of the starting material via TLC (Hexanes/EtOAc 4:1). Stop stirring, allow the phases to separate, and discard the lower aqueous layer. Wash the organic layer with water (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Protocol 2: High-Temperature Basic Hydrolysis

Objective: Synthesis of 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

  • Setup: In a 250 mL round-bottom flask, suspend 16.4 g of Intermediate 1 and 21.1 g of KOH pellets in 80 mL of ethylene glycol.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 160 °C using a heating mantle. Maintain heavy reflux for 24 hours. Ammonia gas evolution will be observed initially.

  • Self-Validating Purification: Cool the dark mixture to room temperature and dilute with 150 mL of distilled water. Extract this basic aqueous phase with diethyl ether (2 × 50 mL). Causality: This ether extraction is a critical self-validating step. It selectively removes any unreacted nitrile or neutral amide. If the ether layer yields significant residue upon evaporation, the hydrolysis was incomplete.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 using concentrated HCl. A thick white precipitate of the carboxylic acid will form.

  • Isolation: Extract the precipitated acid into ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield Intermediate 2 as a white solid.

Protocol 3: Fischer Esterification

Objective: Synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate.

  • Setup: Dissolve 13.4 g of Intermediate 2 in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Catalysis: Carefully add 0.3 g (approx. 5 drops) of concentrated H₂SO₄. Attach a reflux condenser equipped with a drying tube.

  • Esterification: Heat the solution to a gentle reflux (65 °C) for 12 hours.

  • Workup & Neutralization: Cool the mixture and remove the bulk of the methanol via rotary evaporation. Dissolve the resulting residue in 100 mL of ethyl acetate.

  • Validation: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: Vigorous CO₂ evolution validates the neutralization of the acid catalyst and the removal of any unreacted carboxylic acid.

  • Final Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via vacuum distillation to afford the target methyl ester as a clear, colorless oil.

References

  • Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL:[Link]

Sources

Method

Application Note: High-Purity Recrystallization of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

This Application Note is designed for researchers and process chemists requiring high-purity isolation of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS: 477741-73-4). Executive Summary Methyl 2-(3,4-dimethoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS: 477741-73-4).

Executive Summary

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is a critical intermediate, structurally homologous to the "right-hand" synthons used in Verapamil and Bilastine synthesis. Achieving >99.5% purity is challenging due to the formation of des-methyl analogs and the compound's tendency to "oil out" rather than crystallize due to the gem-dimethyl steric bulk and low melting point.

This guide provides a dual-strategy protocol :

  • Direct Recrystallization: For material with initial purity >90% that exists as a solid or low-melting solid.

  • Precursor Purification (The "Acid Strategy"): A robust fallback for low-purity oils, involving purification of the corresponding carboxylic acid followed by re-esterification.

Physicochemical Profile & Impurity Landscape

Understanding the molecule's behavior is prerequisite to isolation.

PropertyDescriptionCritical Implication
Structure Lipophilic ester, gem-dimethyl sterics.High solubility in organic solvents; difficult to crystallize from pure non-polars.
Physical State Low-melting solid or viscous oil (dependent on purity).Oiling Out Risk: High. Requires precise temperature control and seeding.
Solubility Soluble in EtOAc, DCM, MeOH, Toluene. Insoluble in Water.Solvent System: Requires a binary system (Solvent/Anti-solvent).
Critical Impurity Profile
Impurity TypeOriginRemoval Strategy
Des-methyl Analog Incomplete methylation of starting material (Methyl 3,4-dimethoxyphenylacetate).Critical Separation: Hardest to remove. Requires high-efficiency recrystallization or chromatography.
Acid Impurity Hydrolysis of the ester (2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid).Alkaline Wash: Remove via bicarbonate wash before crystallization.
Regioisomers 2,3-dimethoxy isomers (from impure starting material).Rejection via slow cooling crystallization.

Solvent System Selection Logic

The choice of solvent is dictated by the Van 't Hoff equation relationship between solubility and temperature. We target a system with a steep solubility curve.

  • System A (Preferred for Solids): Heptane / Ethyl Acetate (EtOAc) .

    • Logic: EtOAc provides high solubility; Heptane acts as the anti-solvent to drive precipitation upon cooling. Higher boiling point than Hexane allows for better dissolution of stubborn impurities.

  • System B (For Low-Melting Oils): Methanol (MeOH) / Water .

    • Logic: High polarity difference forces hydrophobic ester out of solution at low temperatures. Risk: Emulsion formation if cooled too fast.

  • System C (Low Temp): Pentane (Crystallization at -20°C).

Protocol 1: Direct Recrystallization (Standard)

Pre-requisite: Crude material is a solid or semi-solid with purity >85%.[1]

Step-by-Step Methodology
  • Dissolution (The "Saturation Point"):

    • Place 10.0 g of crude ester in a 100 mL round-bottom flask.

    • Add Ethyl Acetate (approx. 15-20 mL) and heat to 60°C (below boiling).

    • Critical: Add solvent dropwise until the solid just dissolves. If the solution is dark/colored, add 0.5 g Activated Carbon, stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition:

    • Maintain temperature at 55-60°C.

    • Slowly add Heptane (pre-warmed to 50°C) dropwise.

    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of pure EtOAc to clear the solution (restore undersaturation).

  • Controlled Cooling (Metastable Zone Targeting):

    • Remove heat source.[2] Allow the flask to cool to room temperature (25°C) slowly (approx. 10°C/hour).

    • Agitation: Stir slowly (50-100 RPM). Fast stirring induces nucleation of small, impure crystals.

  • Seeding (The Anti-Oil Tactic):

    • Crucial Step: At 30-35°C, add a "seed crystal" of pure product (if available).

    • Why? Esters often supercool and separate as an oil. Seeding provides a template for the crystal lattice, bypassing the oil phase.

  • Deep Cooling:

    • Once at RT, transfer flask to a refrigerator (4°C) for 4 hours, then to a freezer (-20°C) overnight.

    • Observation: If oil droplets form instead of crystals, reheat to dissolve and add more EtOAc (solvent), then cool again.

  • Isolation:

    • Filter rapidly using a chilled Buchner funnel.

    • Wash with cold (-20°C) Heptane/EtOAc (9:1 ratio).

    • Dry under high vacuum (< 5 mbar) at 30°C.

Protocol 2: The "Acid Strategy" (High Purity Route)

Scenario: Direct recrystallization fails (oiling out) or purity remains <98%. Logic: The carboxylic acid precursor has a much higher melting point and forms rigid hydrogen-bonded dimers, making it far easier to purify than the ester.

Workflow Diagram

G Start Crude Ester (Oily/Impure) Hydrolysis Step 1: Hydrolysis (NaOH/MeOH, Reflux) Start->Hydrolysis Isolation Isolate Crude Acid (Solid) Hydrolysis->Isolation Recryst Step 2: Recrystallize Acid (Toluene or EtOH/Water) Isolation->Recryst Esterification Step 3: Re-esterification (MeOH/H2SO4 or MeI/K2CO3) Recryst->Esterification Final Pure Ester (>99.5%) Esterification->Final

Figure 1: Strategic purification via the acid intermediate.

Procedure:
  • Hydrolysis: Reflux crude ester with 2M NaOH/MeOH for 2 hours. Evaporate MeOH, wash aqueous layer with DCM (removes non-acidic impurities). Acidify aqueous layer to pH 1 with HCl.

  • Acid Recrystallization: The precipitated acid is solid. Recrystallize from Toluene or Ethanol/Water . This step effectively rejects the des-methyl impurities.

  • Re-esterification: Reflux the purified acid in Methanol with catalytic Sulfuric Acid.

  • Workup: Standard aqueous workup yields the ester as a high-purity oil/solid, often requiring no further purification.

Troubleshooting & Critical Parameters

IssueCauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat, add 10% more solvent (EtOAc), and seed at a higher temperature.
Low Yield Too much solvent used; product remains in mother liquor.Concentrate mother liquor and repeat (2nd crop). Note: 2nd crop is always lower purity.
Colored Crystals Oxidation products (quinones).Use Activated Charcoal during the hot dissolution step.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2000. (Detailed discussion on seeding and metastable zones).
  • Deng, H. et al. "Synthesis of Verapamil and its derivatives." Chinese Journal of Pharmaceuticals, 2005.
  • PubChem Compound Summary. "Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate" (CID 52555536). Link (Verified structure and identifiers).

Sources

Application

Reagents for the esterification of 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Application Note: Esterification Strategies for 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic Acid Part 1: Executive Summary & Strategic Analysis The Challenge: The Gem-Dimethyl Effect The esterification of 2-(3,4-dimethoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Strategies for 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Gem-Dimethyl Effect The esterification of 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid presents a classic challenge in organic synthesis: steric hindrance at the


-position. The presence of the gem-dimethyl group adjacent to the carboxyl (

) moiety creates a "neopentyl-like" steric environment.
  • Kinetic Barrier: In standard Fischer esterification (Acid + Alcohol

    
     Ester + Water), the formation of the tetrahedral intermediate is energetically costly due to severe steric crowding.
    
  • Thermodynamic Equilibrium: The equilibrium is often established slowly, and water removal (e.g., Dean-Stark) is difficult because the reverse reaction (hydrolysis) is also sterically inhibited, but the forward reaction rate is the primary bottleneck.

  • Substrate Sensitivity: The 3,4-dimethoxyphenyl ring is electron-rich. While generally robust, harsh Lewis acidic conditions or extreme temperatures can lead to side reactions such as demethylation or electrophilic aromatic substitution.

Strategic Recommendation For the synthesis of the methyl ester , we strongly recommend Alkylation (nucleophilic attack by carboxylate on an electrophilic methyl source) rather than Acylation (nucleophilic attack by methanol on the hindered carbonyl).

  • Primary Recommendation (Lab Scale): Methyl Iodide (MeI) / Potassium Carbonate (

    
    ).
    
  • Secondary Recommendation (Scale-Up): Thionyl Chloride (

    
    ) 
    
    
    
    Acid Chloride
    
    
    Methanolysis.
  • Green Alternative: Dimethyl Carbonate (DMC) / DBU.

Part 2: Reagent Selection Guide

MethodReagentsMechanismSuitabilityKey AdvantageCritical Limitation
A MeI /


Alkylation
High (Lab/Pilot)Bypasses steric hindrance completely. Mild conditions.MeI toxicity; Cost on multi-kilo scale.
B

/ MeOH
Acyl ChlorideMed-High (Production)Low cost; scalable. Forces reaction via highly reactive intermediate.

/HCl off-gassing; Potential ring chlorination (rare but possible).
C DCC / DMAP SteglichLow Milder than

.
Urea byproduct removal is difficult; Sterics still inhibit DMAP attack.
D

MethylationHigh (Analytical)Instantaneous; Clean; No workup.Expensive; Safety hazards (explosive/toxic).

Part 3: Detailed Protocols

Protocol A: Alkylation via Methyl Iodide (The "Steric Bypass" Route)

Best for: Gram-scale synthesis, high purity requirements, avoiding harsh acids.

Mechanism: This method relies on the


 reaction.[1] The steric bulk of the gem-dimethyl group does not  hinder the oxygen of the carboxylate from attacking the small, unhindered methyl iodide.

Materials:

  • Substrate: 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) (1.5 - 2.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 - 2.5 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (10 mmol) in DMF (20 mL). Note: DMF is preferred over acetone for faster rates due to better solubility of the carboxylate salt.

  • Deprotonation: Add anhydrous

    
     (25 mmol) in one portion. Stir at room temperature (RT) for 15–30 minutes to ensure formation of the potassium carboxylate. The mixture will appear as a suspension.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (15–20 mmol) dropwise via syringe. Caution: MeI is a carcinogen and volatile. Work in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3) after 2 hours. The acid spot (baseline or streaking) should disappear, replaced by a less polar ester spot (

      
      ).
      
    • Timeframe: Typically complete in 3–6 hours.

  • Workup:

    • Dilute the reaction mixture with EtOAc (100 mL) and Water (100 mL).

    • Separate phases. Wash the organic layer with Water (

      
       mL) and Brine (
      
      
      
      mL) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is usually

    
     pure. If necessary, purify via silica gel flash chromatography (0 
    
    
    
    20% EtOAc in Hexanes).
Protocol B: Acid Chloride Activation (The Scalable Route)

Best for: Multi-gram to Kilogram scale, where MeI cost is prohibitive.

Mechanism: Conversion to the acid chloride creates a highly electrophilic carbonyl carbon, which is reactive enough to be attacked by methanol despite the steric hindrance.

Materials:

  • Substrate: 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Quench: Methanol (excess)

Step-by-Step Workflow:

  • Activation: Suspend the acid (10 mmol) in anhydrous DCM (30 mL) under Nitrogen atmosphere.

  • Catalysis: Add catalytic DMF (2 drops). Crucial: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species, significantly accelerating the reaction on hindered substrates.

  • Chlorination: Add

    
     (15 mmol) dropwise at 0°C.
    
  • Reflux: Heat the mixture to gentle reflux (40°C) for 2–4 hours.

    • Endpoint: Evolution of gas (HCl/

      
      ) ceases. An aliquot quenched in MeOH should show complete conversion to ester by TLC.
      
  • Evaporation (Critical): Cool to RT and concentrate in vacuo to remove excess

    
     and solvent. Failure to remove excess 
    
    
    
    will generate HCl gas in the next step, potentially degrading the dimethoxy ring.
  • Esterification: Re-dissolve the crude acid chloride residue in anhydrous DCM (10 mL).

  • Quench: Add this solution dropwise to a stirred solution of Methanol (10 mL) and Triethylamine (1.5 equiv, optional acid scavenger) at 0°C.

  • Workup: Wash with sat.

    
    , Water, and Brine. Dry and concentrate.
    

Part 4: Mechanistic Visualization

ReactionPathways Acid 2-(3,4-dimethoxyphenyl)- 2-methylpropanoic acid Carboxylate Carboxylate Anion (Sterics Irrelevant) Acid->Carboxylate Base Deprotonation AcidChloride Acid Chloride (Highly Activated) Acid->AcidChloride Activation Ester_A Methyl Ester (High Yield) Carboxylate->Ester_A SN2 Attack on Me-I (Fast) MeI MeI / K2CO3 Tetrahedral Tetrahedral Intermediate (Sterically Crowded) AcidChloride->Tetrahedral MeOH Attack SOCl2 SOCl2 / DMF Ester_B Methyl Ester Tetrahedral->Ester_B Collapse (-HCl)

Caption: Comparison of Alkylation (Path A) vs. Acylation (Path B). Alkylation avoids the sterically crowded tetrahedral intermediate.

Part 5: Troubleshooting & Quality Control

Common Failure Modes:

  • Incomplete Reaction (Method B): If the acid chloride formation is incomplete, adding methanol regenerates the starting material.

    • Fix: Ensure adequate reflux time and use fresh

      
      . Use the DMF catalyst.[2]
      
  • Demethylation (Method B): If the reaction turns dark/black, the Lewis acidic conditions might be cleaving the methoxy ethers.

    • Fix: Switch to Oxalyl Chloride (

      
      ) at 0°C, which is milder than refluxing thionyl chloride.
      
  • Hydrolysis during Workup: The hindered ester is actually quite stable to hydrolysis (steric protection), but ensure the workup is neutral.

Analytical Validation:

  • 1H NMR (CDCl3):

    • Look for the Ester Methyl singlet at

      
       ppm.
      
    • Verify the Gem-Dimethyl signal: Singlet (6H) at

      
       ppm.
      
    • Verify Methoxy groups: Two singlets (3H each) at

      
       ppm.
      
  • IR Spectroscopy:

    • Appearance of Ester Carbonyl stretch at

      
      .
      
    • Disappearance of broad Acid O-H stretch (

      
      ).
      

References

  • Haslam, E. (1980).[3] "Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group." Tetrahedron, 36(17), 2409-2433. Link

  • Goossen, L. J., et al. (2008). "Dimethyl Carbonate as a Methylating Agent." ChemSusChem, 1(7), 583-586. Link

  • Arrieta, A., et al. (1984). "Methyloxalyl Chloride: A Convenient Reagent for the Preparation of Methyl Esters." Synthetic Communications, 14(10), 939-945. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Method

Friedel-Crafts alkylation procedures involving dimethoxybenzene derivatives

Application Note: Advanced Methodologies for Friedel-Crafts Alkylation of Dimethoxybenzenes Executive Summary Dimethoxybenzene derivatives (veratrole, resorcinol dimethyl ether, and hydroquinone dimethyl ether) are criti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for Friedel-Crafts Alkylation of Dimethoxybenzenes

Executive Summary

Dimethoxybenzene derivatives (veratrole, resorcinol dimethyl ether, and hydroquinone dimethyl ether) are critical scaffolds in the synthesis of isoquinoline alkaloids, tetralins, and benzofuran pharmacophores. Their electron-rich nature makes them highly reactive substrates for Friedel-Crafts (FC) alkylation. However, this same reactivity introduces significant challenges: polyalkylation , regio-scrambling , and catalyst-induced demethylation .

This guide moves beyond elementary textbook examples to provide robust, scalable protocols for the alkylation of dimethoxybenzenes. We focus on controlling reactivity through catalyst selection and "green" electrophile generation (using alcohols instead of halides), ensuring high regiofidelity for drug development applications.

Mechanistic Insights & Reactivity Profile

The Activation Paradox: Methoxy groups (


) are strong ortho/para activators due to resonance donation (

effect). In Friedel-Crafts alkylation, the product (an alkyl-dimethoxybenzene) is more electron-rich than the starting material because the alkyl group adds further electron density via hyperconjugation (

effect). This leads to the classic problem of polyalkylation , where the reaction rate increases as the reaction proceeds.

Regiochemical Directives:

  • 1,2-Dimethoxybenzene (Veratrole): Directs primarily to the 4-position (para to one methoxy, meta to the other, but sterically accessible).

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether): The 4-position is "super-activated" (ortho to both methoxy groups) but sterically crowded. The 2-position is often too hindered.

  • 1,4-Dimethoxybenzene: Symmetrical.[1] Directs ortho to the methoxy groups.[2]

Mechanism Visualization

The following diagram illustrates the resonance stabilization that drives the high reactivity of these substrates.

FC_Mechanism Start Dimethoxybenzene (Nucleophile) SigmaComplex Sigma Complex (Resonance Stabilized) Start->SigmaComplex Attack Electrophile Carbocation (R+) (From Alcohol/Acid) Electrophile->SigmaComplex Product Alkylated Product (More Reactive) SigmaComplex->Product -H+ (Re-aromatization) PolyProduct Poly-Alkylated Side Product Product->PolyProduct Further Alkylation (Rate k2 > k1)

Figure 1: Mechanistic pathway highlighting the risk of polyalkylation (red dashed line) due to product activation.

Experimental Protocols

Protocol A: Process-Scale Alkylation of 1,4-Dimethoxybenzene

Application: Synthesis of bulky intermediates for molecular glues or lipophilic pharmacophores.

This protocol utilizes sulfuric acid and acetic acid to generate the electrophile from an alcohol.[3] This is superior to using alkyl halides (


) and 

because it avoids moisture sensitivity and aluminum waste, making it a "greener" alternative suitable for scale-up.

Reagents:

  • 1,4-Dimethoxybenzene (1.0 equiv)

  • tert-Butyl alcohol (2.5 equiv) — Note: Excess used to drive reaction and compensate for elimination to isobutylene.

  • Acetic acid (Solvent, 3-4 volumes)

  • Sulfuric acid (

    
    , conc., 2.0 equiv)
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene in acetic acid. Gentle warming (30–40 °C) may be required.

  • Electrophile Pre-mix: Add tert-butyl alcohol to the solution. Ensure the mixture is homogeneous.

  • Controlled Addition (Critical): Cool the flask to 0–5 °C in an ice bath. Place concentrated

    
     in a pressure-equalizing addition funnel.
    
    • Why? Adding acid too fast generates an exotherm that favors polymerization of the alcohol (isobutylene formation) over alkylation.

  • Reaction: Dropwise add

    
     over 20 minutes. The solution will turn yellow/orange.
    
  • Crystallization: Remove the ice bath and stir at room temperature for 30 minutes. The product, 1,4-di-tert-butyl-2,5-dimethoxybenzene , is highly crystalline and insoluble in the aqueous/acidic medium; it will precipitate out, driving the reaction to completion (Le Chatelier’s principle).

  • Quench & Workup: Pour the slurry onto crushed ice (approx. 5x reaction volume). Stir vigorously for 10 minutes.

  • Filtration: Collect the solid via vacuum filtration.[1][2] Wash with cold water (

    
    ) to remove acid, followed by cold methanol (
    
    
    
    ) to remove unreacted starting material and mono-alkylated byproducts.
  • Purification: Recrystallize from Methanol/Dichloromethane if high purity (>99%) is required.

Quantitative Data Summary:

Parameter Value Note
Yield 65–80% Losses primarily due to alcohol elimination.
Reaction Time 1 hour Fast kinetics due to activated ring.

| Selectivity | >95% Dialkylated | Symmetrical product crystallizes preferentially. |

Protocol B: Intramolecular Cyclization (Tetralin Synthesis)

Application: Constructing fused ring systems found in morphine analogues and steroid precursors.

Intramolecular alkylation is entropically favored and often requires milder conditions than intermolecular reactions. This protocol uses Polyphosphoric Acid (PPA) , a viscous reagent that acts as both solvent and Lewis acid/dehydrating agent.

Substrate: 4-(3,4-dimethoxyphenyl)butan-1-ol (or similar phenyl-alcohol chain).

Methodology:

  • Preparation: Heat PPA (10 g per 1 g substrate) to 60–70 °C in a beaker. PPA is too viscous at room temperature.

  • Addition: Add the substrate slowly to the stirring PPA. The mixture will darken.

  • Cyclization: Stir at 70 °C for 1–2 hours. Monitor by TLC (disappearance of alcohol).

    • Control Point: Do not overheat (>100 °C), or ether cleavage (demethylation) will occur, yielding phenols.

  • Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. Caution: Exothermic.[2][4]

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
    ). Wash organics with saturated 
    
    
    
    (to remove acid traces) and brine.
  • Result: Yields the 1,2,3,4-tetrahydronaphthalene (tetralin) derivative.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Polyalkylation Product is more reactive than starting material.1. Use a large excess of the arene (if cheap).2. Switch to acylation-reduction (Friedel-Crafts Acylation deactivates the ring, preventing double addition).
Demethylation Lewis acid is too strong (

,

) or Temp too high.
1. Use milder catalysts (

,

, or Triflic Acid).2. Keep temperature <50 °C.3. Avoid

with alkoxy substrates if possible.
Isomerization Alkyl group rearrangement (e.g., n-propyl

isopropyl).
1. Use acylation-reduction sequence to install straight chains.2. Use triflates or unbranched alcohols at low temp (-78 °C).
Low Yield Alcohol eliminates to alkene (polymerizes).1. Add the acid slowly.2. Increase the equivalents of alcohol (3-4 eq).

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific dimethoxybenzene substrate.

Workflow Start Select Substrate Q1 Is the target a fused ring (Tetralin/Indane)? Start->Q1 Branch1 Yes (Intramolecular) Q1->Branch1 Yes Branch2 No (Intermolecular) Q1->Branch2 No ProtocolB Protocol B: Use PPA or BF3·Et2O (Cyclization) Branch1->ProtocolB Q2 Is the alkyl group prone to rearrangement? (e.g., n-propyl) Branch2->Q2 DirectAlk No (e.g., t-Butyl, Benzyl) Q2->DirectAlk No Acylation Yes Q2->Acylation Yes ProtocolA Protocol A: Alcohol + H2SO4/AcOH (Green Alkylation) DirectAlk->ProtocolA AltRoute Alternative Route: FC Acylation -> Reduction (Avoids rearrangement) Acylation->AltRoute

Figure 2: Decision matrix for selecting the optimal Friedel-Crafts strategy.

References

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Mercer University Chemistry Protocols. [Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Molecules (MDPI), 2025. [Link][5]

  • Alkylation and Acylation of Aromatic Rings. Chemistry LibreTexts. [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link][5][6]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Phenyl Esters

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The esterification of sterically hindered phenols—such as 2,6-diisopropylphenol (propofol) or 2,6-di-tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The esterification of sterically hindered phenols—such as 2,6-diisopropylphenol (propofol) or 2,6-di-tert-butylphenol—represents a classic kinetic bottleneck in medicinal chemistry and materials science. The bulky ortho-alkyl groups create a dense steric shield around the phenolic oxygen. During a standard nucleophilic acyl substitution, the formation of the tetrahedral intermediate is highly disfavored due to severe steric clash between the ortho-substituents and the incoming acyl group.

Conventional conductive heating relies on thermal transfer through the reaction vessel walls. This process is slow and often leads to the thermal degradation of the acylating agent or the phenol before the activation energy (


) of the desired pathway is reached. Consequently, conventional methods require prolonged reaction times (often >24 hours), highly toxic coupling reagents (e.g., DCC), or hyper-nucleophilic catalysts (e.g., DMAP) to force the reaction forward.

Microwave (MW) irradiation fundamentally alters this dynamic via dielectric heating . At 2.45 GHz, polar molecules continuously align with the oscillating electromagnetic field, generating intense internal friction. This localized superheating transfers energy directly to the reacting molecules, rapidly providing the thermal energy required to surpass the steric activation barrier in minutes rather than hours, often eliminating the need for basic catalysts entirely [1].

MechanisticPathway A Sterically Hindered Phenol C Tetrahedral Intermediate (High Steric Strain) A->C Nucleophilic Attack B Acylating Agent (e.g., Anhydride) B->C D Phenyl Ester Product C->D MW Irradiation (Dielectric Heating) E Degradation / No Reaction C->E Conventional Heating (Prolonged)

Mechanistic pathway showing MW irradiation overcoming steric strain in tetrahedral intermediates.

Comparative Performance Data

The kinetic advantages of MW irradiation over conventional heating are most pronounced when applied to sterically hindered substrates. As summarized in Table 1, MW synthesis not only reduces reaction times by orders of magnitude but also significantly improves isolated yields by minimizing side reactions.

Table 1: Quantitative Comparison of Acylation Methodologies

Substrate (Phenol)Acylating AgentCatalystHeating MethodTimeYield (%)Reference
2,6-DiisopropylphenolAcetic AnhydrideNoneMicrowave (150°C)15 min>90%[Troftgruben et al., 2024]
2-tert-ButylphenolAcetic AnhydrideNoneMicrowave (150°C)20 min92%[Troftgruben et al., 2024]
Phenol (Unhindered)Carboxylic AcidSiO₂-SO₃HConventional (Reflux)5 hours80%[Barbosa et al., 2019]
Phenol (Unhindered)Carboxylic AcidSiO₂-SO₃HMicrowave (90-120°C)9 min94%[Barbosa et al., 2019]

Data aggregated from authoritative literature demonstrating the kinetic advantages of MW irradiation[1][2].

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . By monitoring specific in-process parameters, researchers can confirm reaction integrity in real-time.

ExperimentalWorkflow S1 1. Reagent Preparation Mix Phenol + Acylating Agent + Catalyst S2 2. MW Reactor Setup Seal vessel, set Temp (80-150°C), Power (50-150W) S1->S2 S3 3. Microwave Irradiation Apply dielectric heating for 5-20 mins S2->S3 S4 4. Workup & Isolation Aqueous quench, extraction, and filtration S3->S4 S5 5. Product Validation Confirm via NMR, HPLC, and MS S4->S5

Step-by-step experimental workflow for the microwave-assisted synthesis of phenyl esters.

Protocol A: Catalyst-Free Microwave Acylation in Neat Anhydride

This protocol leverages the intrinsic polarity of anhydrides to facilitate rapid dielectric energy absorption, bypassing the need for transition metals or basic catalysts[1].

Step-by-Step Methodology:

  • Reagent Loading: To a 10 mL heavy-walled microwave-compatible glass vial equipped with a magnetic stir bar, add the sterically hindered phenol (1.0 mmol) and neat acetic anhydride (2.0 mL).

  • Sealing: Crimp-seal the vial with a PTFE-lined septum. Causality Note: A hermetic seal is critical to contain the autogenous pressure generated during superheating, which keeps the volatile anhydride in the liquid phase.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 150°C with dynamic power modulation (max 150 W) for 15–20 minutes.

  • Quenching & Isolation: Cool the vial to room temperature using compressed air. Carefully uncap and pour the mixture into 10 mL of ice-cold saturated aqueous

    
     to hydrolyze excess anhydride. Extract with ethyl acetate (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Protocol B: Solid-Acid Catalyzed Microwave Esterification

For direct esterification using carboxylic acids, utilizing a recyclable amorphous catalyst (e.g., SiO₂-SO₃H) provides a high surface proton density that acts synergistically with MW irradiation[2].

Step-by-Step Methodology:

  • Reagent Loading: In a microwave vial, combine the phenol (1.0 mmol), the carboxylic acid (1.2 mmol), and the SiO₂-SO₃H catalyst (10% w/w relative to the acid). Add a minimal amount of a polar aprotic MW-transparent solvent (e.g., toluene, 2.0 mL) if the reagents are solid.

  • Irradiation: Seal the vial and irradiate at 120°C for 9–12 minutes.

  • Isolation: Cool the mixture, filter out the solid SiO₂-SO₃H catalyst (which can be washed with ethyl acetate and reused for up to three cycles), and concentrate the filtrate.

System Validation Checkpoints

To guarantee the trustworthiness of the execution, verify the following during and after the protocols:

  • In-Process Monitoring: The MW synthesizer must display a smooth, logarithmic temperature rise to the setpoint. A sudden drop in power (W) before reaching the setpoint indicates poor dielectric coupling. A sharp pressure spike (>15 bar) indicates solvent/reagent decomposition; abort the run immediately.

  • Post-Run Orthogonal Validation: Analyze the crude mixture via LC-MS. Successful conversion is marked by the disappearance of the parent phenol mass (

    
     in negative ion mode) and the appearance of the ester mass (
    
    
    
    or
    
    
    in positive ion mode). On TLC (Hexanes/EtOAc), the ester product will exhibit a higher
    
    
    value and resist standard phenolic stains (e.g.,
    
    
    ) due to the masked hydroxyl group.
References
  • Troftgruben, M. H. S., Oldenburg, I., et al. "Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride." The Journal of Organic Chemistry, 2024. URL:[Link]

  • Barbosa, S. L., Ottone, M., et al. "Synthesis of Phenyl Esters Using SiO₂-SO₃H Catalyst in Conventional Heating and Microwave-Irradiated Esterification Processes." Journal of Nanoscience and Nanotechnology, vol. 19, no. 6, 2019, pp. 3663-3668. URL:[Link]

Sources

Method

Application Notes and Protocols for Proton NMR Sample Preparation of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing unparalleled insights into molecular structure and purity. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing unparalleled insights into molecular structure and purity. The quality of the resultant NMR spectrum, and by extension, the reliability of the data, is fundamentally dependent on meticulous sample preparation. This document provides a comprehensive guide to the preparation of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate for both qualitative and quantitative proton (¹H) NMR analysis.

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is an aromatic ester with applications in organic synthesis and potentially as a building block in drug development. Accurate characterization of this and related small molecules is critical for quality control and regulatory compliance. These protocols are designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the underlying scientific rationale for each step, ensuring robust and reproducible results.

Chemical Properties of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

A thorough understanding of the analyte's chemical properties is the foundation of a successful NMR experiment.

PropertyValueSource
Chemical Structure Chemical structure of (3,4-Dimethoxyphenyl)methyl 2-methylpropanoate[1]
Molecular Formula C₁₃H₁₈O₄[1]
Molecular Weight 238.28 g/mol [1]
Predicted Solubility Soluble in common organic solvents such as chloroform, acetone, and DMSO.General knowledge of aromatic esters[2]
Predicted ¹H NMR Signals Aromatic protons, methoxy protons, methylene protons, and methyl protons.Inferred from structure

The Principle of Fourier Transform NMR (FT-NMR)

Modern NMR spectroscopy primarily utilizes the Fourier Transform (FT) technique. In an FT-NMR experiment, a short, intense pulse of radiofrequency (RF) radiation excites all the protons in the sample simultaneously.[3] The excited nuclei then relax back to their ground state, emitting a complex, time-domain signal known as the Free Induction Decay (FID).[4][5] This FID is a superposition of all the different resonance frequencies of the protons in the molecule. The Fourier Transform, a mathematical operation, is then applied to the FID to convert it from the time domain to the frequency domain, resulting in the familiar NMR spectrum of signal intensity versus chemical shift.[4][6][7] This process allows for rapid data acquisition and signal averaging, significantly enhancing the sensitivity of the NMR experiment.[8]

Core Protocol: Sample Preparation for Qualitative ¹H NMR Analysis

This protocol is designed for the structural elucidation and routine purity assessment of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate.

Solvent Selection: The Importance of Deuteration

The use of deuterated solvents is a cornerstone of ¹H NMR spectroscopy. In these solvents, the protons (¹H) are replaced with deuterium (²H). Since the deuterium nucleus resonates at a much different frequency than protons, the solvent does not produce a large, overwhelming signal that would otherwise obscure the signals from the analyte.[9] Furthermore, the deuterium signal from the solvent is used by the spectrometer's lock system to stabilize the magnetic field during the experiment, compensating for any drifts and ensuring high resolution.[10][11]

For Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate, Chloroform-d (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds, its relative inertness, and its ease of removal post-analysis.[12][13] Should solubility be an issue, Acetone-d₆ or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable alternatives for more polar compounds.[13][14]

Sample Concentration

For a standard high-resolution ¹H NMR spectrum, the concentration of the analyte should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Recommended Concentration: 5-25 mg of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate dissolved in 0.6-0.7 mL of deuterated solvent.[3]

  • Rationale: Very low concentrations will require longer acquisition times, and the signals from trace impurities (like water and grease) may become more prominent. Conversely, overly concentrated samples can lead to increased solution viscosity, which can cause line broadening and poor spectral resolution.[15]

Step-by-Step Protocol for Qualitative Sample Preparation
  • Weighing the Analyte: Accurately weigh 5-25 mg of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate into a clean, dry vial.

  • Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for obtaining a high-quality spectrum.[3]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Suspended solids will disrupt the magnetic field homogeneity, leading to broad spectral lines.[3]

  • Transfer to NMR Tube: If filtration was not required, transfer the clear solution into the NMR tube using a clean Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Cleaning the Tube Exterior: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

Advanced Protocol: Sample Preparation for Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the precise concentration or purity of a substance. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] For accurate qNMR, an internal standard of known purity is added to the sample.[17]

Internal Standard Selection

The choice of an internal standard is critical for the success of a qNMR experiment. The ideal internal standard should:

  • Be chemically inert and not react with the analyte or the solvent.[8]

  • Have a simple ¹H NMR spectrum, preferably a sharp singlet, to simplify integration.[8]

  • Possess signals that do not overlap with any of the analyte's signals.[18]

  • Be non-volatile and stable for accurate weighing.[19]

  • Be accurately weighable to at least three significant figures.[19]

Predicted ¹H NMR Spectrum of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate:

  • Aromatic protons: ~6.5-8.0 ppm

  • Methoxy (OCH₃) protons: ~3.5-4.0 ppm

  • Ester methyl (COOCH₃) protons: ~3.5-4.0 ppm

  • Quaternary methyl (C-(CH₃)₂) protons: ~1.0-1.5 ppm

Recommended Internal Standard: 1,3,5-Trimethoxybenzene

  • Rationale: 1,3,5-Trimethoxybenzene provides two sharp singlets: one for the aromatic protons at approximately 6.1 ppm and another for the methoxy protons at around 3.7 ppm. The aromatic singlet at ~6.1 ppm is in a region where the analyte is not expected to have signals, making it an excellent choice for integration. It is also a stable, crystalline solid that can be weighed accurately.

Step-by-Step Protocol for qNMR Sample Preparation
  • Precise Weighing: Using a calibrated analytical balance, accurately weigh approximately 10-15 mg of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate into a clean vial. Record the weight to at least four decimal places.

  • Weighing the Internal Standard: In the same vial, accurately weigh a known quantity (e.g., 5-10 mg) of 1,3,5-trimethoxybenzene. The goal is to have a molar ratio between the analyte and the internal standard that is not excessively large or small to ensure comparable signal intensities.[16]

  • Solvent Addition: Add approximately 0.7 mL of Chloroform-d (CDCl₃) to the vial.

  • Complete Dissolution: Ensure both the analyte and the internal standard are fully dissolved. Vortexing the sample can aid in creating a homogeneous solution.[20]

  • Transfer and Capping: Transfer the solution to a high-quality NMR tube, cap it securely, and label it appropriately.

NMR Instrument and Data Acquisition

Locking and Shimming: The Key to High Resolution

Once the sample is placed in the spectrometer, two crucial steps must be performed before data acquisition:

  • Locking: The spectrometer's lock system uses the deuterium signal of the solvent to maintain a constant magnetic field-to-frequency ratio.[10][11] This is essential for the stability of the experiment, especially for long acquisition times.

  • Shimming: The term "shimming" refers to the process of adjusting a series of electromagnets (shims) to maximize the homogeneity of the static magnetic field (B₀) across the sample volume.[21][22] A homogeneous magnetic field is critical for obtaining sharp, well-resolved NMR peaks.[10] The shimming process is typically monitored by maximizing the intensity of the lock signal.[21]

Data Acquisition Parameters for qNMR

For quantitative analysis, it is crucial to ensure that the spin system has fully relaxed between pulses. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified.

Data Processing and Analysis

The raw FID data must be processed to generate an interpretable spectrum.

  • Fourier Transform: As previously discussed, this converts the time-domain FID into the frequency-domain spectrum.[4][6][7]

  • Phasing and Baseline Correction: After the Fourier transform, the spectrum needs to be phased to ensure all peaks are in the pure absorption mode (symmetrical Lorentzian shape). The baseline should also be corrected to be flat and at zero intensity across the spectrum. Both steps are critical for accurate integration.[6][8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Solution(s)
Broad, distorted peaks Poor shimming; solid particles in the sample; high sample concentration (viscosity).Re-shim the sample; filter the sample; prepare a more dilute sample.[3]
Poor signal-to-noise ratio Sample is too dilute; insufficient number of scans.Prepare a more concentrated sample; increase the number of scans.
Extra peaks in the spectrum Contaminants in the sample or NMR tube; residual non-deuterated solvent.Use high-purity starting materials; ensure glassware and NMR tube are clean and dry.
Inaccurate quantitative results Incomplete relaxation; poor phasing or baseline correction; overlapping signals.Increase the relaxation delay (d1); carefully re-process the spectrum; choose a different internal standard or a non-overlapping analyte peak for integration.[8]

Workflow Diagram

NMR_Sample_Preparation cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis (qNMR) weigh_qual Weigh 5-25 mg Analyte dissolve_qual Dissolve in 0.6-0.7 mL CDCl₃ weigh_qual->dissolve_qual filter Filter if Particulates Present dissolve_qual->filter weigh_quant Accurately Weigh Analyte & Internal Standard dissolve_quant Dissolve in ~0.7 mL CDCl₃ weigh_quant->dissolve_quant dissolve_quant->filter transfer Transfer to NMR Tube filter->transfer Clear Solution instrument Place in Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire Acquire FID lock_shim->acquire process Process Data (FT, Phase, Baseline) acquire->process analyze Analyze Spectrum process->analyze

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Technical Support Center: Synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-8821 Executive Summary You are enc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-8821

Executive Summary

You are encountering yield attrition during the synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate . This molecule features a quaternary carbon at the


-position relative to the ester, creating a neopentyl-like steric environment.

Experience dictates that yield loss in this synthesis stems from two distinct bottlenecks depending on your starting material:

  • Incomplete

    
    -Methylation:  If constructing the quaternary center via alkylation, the second methylation is kinetically much slower than the first due to steric crowding.
    
  • Steric Hindrance during Esterification: If starting from the carboxylic acid, standard Fischer esterification fails because the gem-dimethyl group blocks nucleophilic attack at the carbonyl.

This guide provides self-validating protocols to overcome these thermodynamic and kinetic barriers.

Module 1: The Alkylation Bottleneck

Context: You are synthesizing the target from Methyl (3,4-dimethoxyphenyl)acetate via double alkylation with methyl iodide (MeI).

The Core Problem: The "Mono-Methyl" Trap

The first methylation proceeds rapidly. However, the resulting mono-methyl enolate is more sterically hindered and less nucleophilic. If your base is consumed by side reactions (like hydrolysis of the ester) or if the phase transfer catalyst (PTC) is inefficient, the reaction stalls at the mono-methyl stage.

Troubleshooting Guide (Q&A)

Q1: My HPLC shows 15% mono-methyl impurity that refuses to react further, even with excess MeI. Why? A: This is likely a base strength/solubility mismatch .

  • Diagnosis: If you are using solid base (e.g.,

    
    ) without a catalyst, the surface area is passivated. If you are using NaH, you may have adventitious water destroying the base.
    
  • The Fix: Switch to a Liquid-Liquid Phase Transfer Catalysis (LL-PTC) system. The interface allows continuous regeneration of the active enolate without water hydrolysis destroying the ester functionality.

Q2: I see a new impurity at RRT 0.92. What is it? A: This is likely the Claisen Condensation product.

  • Mechanism: The enolate of your starting material attacks the ester of another starting molecule before it attacks the MeI.

  • The Fix: Increase the agitation rate (>500 RPM) and ensure MeI is present before the base is fully charged (reverse addition), or maintain a high local concentration of MeI.

Optimized Protocol: Phase Transfer Catalysis (PTC)

Standard bases (NaH) are risky due to ester hydrolysis. PTC is the industry standard for phenylacetate alkylation.

ParameterSpecificationRationale
Solvent Toluene (Organic) / 50% NaOH (Aqueous)Toluene solvates the enolate; 50% NaOH dehydrates the interface.
Catalyst TBAB (Tetrabutylammonium bromide) (5 mol%)Transports hydroxide to the interface and enolate into the organic phase.
Reagent Methyl Iodide (2.5 - 3.0 equiv)Excess required to drive the kinetically slow second methylation.
Temperature 40°C - 50°CHigh enough to overcome steric barrier, low enough to prevent ester hydrolysis.

Self-Validating Checkpoint: Take an aliquot at 2 hours. quench in dilute HCl.

  • Pass: Ratio of Di-Me : Mono-Me > 95:5.

  • Fail: If Mono-Me > 10%, add 0.5 equiv MeI and 2 mol% additional TBAB.

Module 2: The Esterification Challenge

Context: You are synthesizing the target from 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid .

The Core Problem: Steric Shielding

The gem-dimethyl group creates a "neopentyl" effect. The carbonyl carbon is shielded from the approach of methanol. Standard acid-catalyzed reflux (Fischer esterification) will reach equilibrium very slowly and often yields <60%.

Troubleshooting Guide (Q&A)

Q3: I refluxed the acid in MeOH with


 for 24 hours, but conversion is stuck at 55%. 
A:  You are fighting an unfavorable equilibrium with high steric barriers.
  • The Fix: You must activate the carboxyl group into a species with a better leaving group than water. Convert the acid to the Acid Chloride first.

Q4: Can I use DCC/DMAP coupling? A: Technically yes, but the urea byproduct is difficult to remove from this oily ester, and the yield is often lower due to N-acyl urea formation (a common side reaction with hindered acids). Acid chloride activation is cleaner.

Optimized Protocol: Acid Chloride Activation
  • Activation: Dissolve Acid (1.0 eq) in DCM. Add catalytic DMF (0.1 eq). Add Thionyl Chloride (

    
    )  (1.5 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 2 hours.

    • IPC Check: Quench a mini-aliquot in MeOH. Check TLC. The Acid spot should be gone (converted to Methyl Ester in the quench).

  • Esterification: Evaporate excess

    
     (Critical step to prevent side reactions). Redissolve the residue in dry DCM.
    
  • Addition: Add Methanol (5.0 eq) and Pyridine (1.2 eq) at 0°C.

  • Result: Quantitative conversion to the ester.

Visualizing the Critical Pathways

The following diagram illustrates the kinetic competition during the alkylation route and the decision logic for troubleshooting.

G Start Methyl (3,4-dimethoxyphenyl)acetate Enolate1 Enolate (A) Start->Enolate1 Base (NaOH/PTC) MonoMe Mono-Methyl Intermediate (Stalling Point) Enolate1->MonoMe MeI (Fast) Claisen Claisen Impurity (Side Product) Enolate1->Claisen Self-Condensation (If MeI low) MonoMe->MonoMe Stalls if: 1. Water poisons base 2. Catalyst degrades Enolate2 Enolate (B) (Sterically Hindered) MonoMe->Enolate2 Base (Equilibrium) Product Target: Gem-Dimethyl Ester Enolate2->Product MeI (Slow - Requires Heat/Excess)

Caption: Kinetic pathway of alpha-methylation. Note the "Stalling Point" at the Mono-Methyl stage due to steric hindrance.

Module 3: Purification & Isolation

Q5: The product is an oil and won't crystallize. How do I purify it without a column? A: The target ester is a low-melting solid or viscous oil.

  • High-Vac Distillation: This is the most effective method. The gem-dimethyl group adds thermal stability, preventing elimination.

    • Boiling Point Estimate: ~140-150°C at 0.5 mmHg.

  • Crystallization: If >95% pure, try Hexane/MTBE (9:1) at -20°C. Seed crystals are often required for the first batch.

References

  • Process for preparing phenyl-acetic acid esters.
  • Method for esterifying hindered carboxylic acids.
  • Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Chapman & Hall. Relevance: The authoritative text on the mechanism of LL-PTC, explaining the necessity of interfacial tension reduction for sterically hindered alkylations. URL:[Link]

Optimization

Overcoming steric hindrance in the hydrolysis of gem-dimethyl esters

Status: Open Priority: High (Blocking Synthesis) Assigned Specialist: Senior Application Scientist Overview: The "Steric Wall" Welcome to the Difficult Ester Hydrolysis Support Center. You are likely here because a stand...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Open Priority: High (Blocking Synthesis) Assigned Specialist: Senior Application Scientist

Overview: The "Steric Wall"

Welcome to the Difficult Ester Hydrolysis Support Center. You are likely here because a standard saponification (


) failed to hydrolyze your ester.

The Diagnosis: You are dealing with a gem-dimethyl or similarly hindered ester (e.g., pivalate,


-disubstituted ester). The quaternary carbon adjacent to the carbonyl creates a "steric wall." In a standard aqueous saponification, the nucleophile (hydroxide) is heavily solvated by water molecules (the "hydration shell"). This bulky, hydrated anion physically cannot reach the electrophilic carbonyl carbon to form the tetrahedral intermediate.

The Solution Strategy: To overcome this, we must switch tactics from "brute force" (heat) to "tactical superiority" (nucleophilicity and mechanism). We will deploy three tiers of troubleshooting:

  • Desolvation: Using "naked" anions (TMSOK).

  • The Alpha Effect: Using a smaller, hyper-nucleophile (LiOOH).

  • Flanking Maneuver: Cleaving the O-Alkyl bond instead of the C=O bond (TMSI).

Diagnostic Flowchart

Before selecting a reagent, determine your substrate's sensitivity.

EsterHydrolysisLogic Start Substrate Analysis: Hindered Ester Q1 Is the substrate Base Sensitive? (e.g., Epimerizable centers) Start->Q1 Q2 Is the substrate Acid Sensitive? (e.g., Acetals, Silyl ethers) Q1->Q2 No (Stable) Method_LiOOH Method A: LiOOH (Alpha Effect) Preserves chirality Q1->Method_LiOOH Yes (High Risk) Method_TMSOK Method B: TMSOK (Naked Anion) Anhydrous, Powerful Q2->Method_TMSOK Yes (Avoid Acid) Method_TMSI Method C: TMSI (O-Alkyl Cleavage) Neutral/Lewis Acidic Q2->Method_TMSI No (Stable)

Figure 1: Decision matrix for selecting the optimal hydrolysis protocol based on substrate stability.

Tier 1 Support: The "Naked" Anion (TMSOK)

The Logic: Potassium trimethylsilanolate (TMSOK) in anhydrous solvents (THF or Toluene) exists as a tight ion pair or higher-order aggregate. Unlike hydroxide in water, the silanolate anion is not surrounded by a hydrogen-bonded solvent cage. This "naked" anion is significantly more nucleophilic and can penetrate the steric shield of a gem-dimethyl group.

Applicability:

  • Best for: Acid-sensitive substrates, very hindered esters.

  • Avoid if: Substrate is extremely base-sensitive (though TMSOK is milder than alkoxides).

Protocol (Standard):

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve the ester (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Reagent: Add TMSOK (2.0 – 3.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT). If no reaction after 4 hours, heat to reflux.

  • Workup: The product often precipitates as the potassium salt. Dilute with ether, filter the salt, and wash with ether. Dissolve the salt in water and acidify to pH 3 to isolate the free acid.

Troubleshooting:

  • Issue: Reaction stalls.

  • Cause: Moisture. If water is present, TMSOK hydrolyzes to TMSOH and KOH, which becomes solvated and loses activity.

  • Fix: Ensure THF is distilled/dried. Use fresh TMSOK (it is hygroscopic).[1]

Reference: Laganis, E. D.; Chenard, B. L. Tetrahedron Lett.[2][3]1984 , 25, 5831.

Tier 2 Support: The Alpha Effect (LiOOH)

The Logic: The hydroperoxide anion (


) exhibits the Alpha Effect : the repulsion between the lone pairs on the adjacent oxygen atoms raises the ground state energy, making it a much more potent nucleophile than hydroxide (

), yet it is less basic (

~11.6 vs 15.7). This allows it to attack hindered carbonyls at lower temperatures without causing epimerization at

-centers.

Applicability:

  • Best for: Epimerizable substrates (e.g., amino acid derivatives), peptide esters.

  • Avoid if: Substrate contains easily oxidizable groups (thioethers, free phosphines).

Protocol (Evans Method):

  • Reagent Prep: Dissolve

    
     (2.0 equiv) in 30% aqueous 
    
    
    
    (approx. 4-10 equiv).
  • Reaction: Add the ester dissolved in THF (or THF/MeOH 3:1).

  • Conditions: Stir at 0°C to RT.

  • Quench (Critical): You must destroy excess peroxide before acidification to prevent forming peracids. Add saturated aqueous

    
     (sodium sulfite) or 
    
    
    
    (thiosulfate) until the starch-iodide test is negative.
  • Isolation: Acidify and extract.

Troubleshooting:

  • Issue: Substrate decomposition (Oxidation).

  • Fix: Reduce

    
     equivalents or switch to Method C.
    

Reference: Evans, D. A.; Britton, T. C.; Ellman, J. A. Tetrahedron Lett.[2][3]1987 , 28, 6141.

Tier 3 Support: The Flanking Maneuver (TMSI)

The Logic: When the front door (carbonyl carbon) is blocked, attack the back door (the alkyl oxygen). Iodotrimethylsilane (TMSI) activates the carbonyl oxygen (Lewis acid) and then the iodide attacks the alkyl group (


) to cleave the 

bond. This completely bypasses the steric hindrance at the carbonyl center.

Applicability:

  • Best for: Extremely hindered esters where nucleophilic attack is impossible.

  • Avoid if: Substrate contains acid-labile groups (acetals) or benzyl ethers (will also be cleaved).

Protocol (In Situ Generation): Note: TMSI is expensive and unstable. Generating it in situ is preferred.

  • Reagents: Sodium Iodide (NaI, 1.5 equiv) and Trimethylsilyl Chloride (TMSCl, 1.5 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure: Stir NaI and TMSCl in MeCN for 10 mins (white NaCl precipitates). Add the ester (1.0 equiv).[4][5]

  • Conditions: Reflux for 2–12 hours.

  • Quench: Pour into water (hydrolyzes the silyl ester intermediate to the acid). Wash with aqueous sodium thiosulfate to remove iodine (yellow color).

Troubleshooting:

  • Issue: Incomplete cleavage.

  • Cause: The

    
     attack on the alkyl group is slow if the ester alkyl group is also hindered (e.g., t-butyl ester).
    
  • Fix: This method works best on methyl or ethyl esters of hindered acids. It struggles with t-butyl esters of hindered acids.

Reference: Jung, M. E.; Lyster, M. A. J. Am. Chem. Soc.1977 , 99, 968.

Summary of Experimental Data
MethodReagent SystemMechanismKey AdvantagePrimary Risk
Standard


(Solvated)
Cheap, SimpleFails on gem-dimethyl; harsh heat required.
TMSOK


(Naked Anion)
High reactivity, anhydrousMoisture kills reactivity; can be too basic.
LiOOH

Alpha-Effect NucleophileNo Epimerization , mild tempOxidative side reactions (

).
TMSI


(Alkyl Cleavage)
Bypasses steric wall entirelyCleaves ethers/acetals; acidic conditions.
References
  • Laganis, E. D.; Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for O-2." Tetrahedron Letters1984 , 25(51), 5831–5834.

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "The Asymmetric Synthesis of

    
    -Amino Acids." Tetrahedron Letters1987 , 28(49), 6141–6144. 
    
  • Jung, M. E.; Lyster, M. A. "Quantitative Dealkylation of Alkyl Esters via Treatment with Trimethylsilyl Iodide." Journal of the American Chemical Society1977 , 99(3), 968–969.

  • Nicolaou, K. C.; et al. "Total Synthesis of Brevetoxin B." Journal of the American Chemical Society1995, 117, 10252.

For further assistance, please submit a follow-up ticket with your specific substrate structure.

Sources

Troubleshooting

Removing unreacted starting materials from Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate mixtures

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Resolving co-elution issues and removing unreacted starting materials/intermediates following the alpha-methylation of 3,4-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Resolving co-elution issues and removing unreacted starting materials/intermediates following the alpha-methylation of 3,4-dimethoxyphenylacetic acid derivatives.

🔬 Troubleshooting FAQs

Q1: Why is standard silica gel chromatography failing to separate my reaction mixture? A: The target molecule, Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate, and its unreacted precursors—specifically Methyl 2-(3,4-dimethoxyphenyl)propanoate (mono-methylated) and Methyl 2-(3,4-dimethoxyphenyl)acetate (unmethylated)[1]—share nearly identical polarities. The addition of a single methyl group on the alpha-carbon does not significantly alter the dipole moment or the hydrogen-bonding capacity of the ester functional group. Consequently, their retention factors (


) overlap almost entirely, causing them to co-elute during standard normal-phase chromatography.

Q2: If chromatography and distillation fail, what is the most effective method to isolate the di-methylated product? A: The most reliable, scalable, and field-proven method is Chemoselective Saponification . This technique abandons physical separation in favor of chemical differentiation by exploiting the drastic difference in steric hindrance around the ester carbonyl[2].

During saponification, a hydroxide ion must attack the carbonyl carbon to form a tetrahedral intermediate. In your target molecule (the di-methylated ester), the gem-dimethyl groups create a quaternary carbon center adjacent to the carbonyl. This massive steric bulk physically shields the carbonyl carbon, severely increasing the activation energy (


) required for nucleophilic attack[3]. Conversely, the mono-methylated and unmethylated esters have secondary and primary alpha-carbons, respectively, making them highly accessible and susceptible to basic hydrolysis[2].

Q3: How do I prevent the hydrolysis of my target di-methylated ester during this process? A: Kinetic control is paramount. By utilizing a milder base like Lithium Hydroxide (LiOH) instead of Sodium or Potassium Hydroxide, and strictly maintaining the reaction at room temperature (20–25 °C), you widen the kinetic window. The less hindered impurities will hydrolyze completely within 2–4 hours into water-soluble carboxylate salts, while the sterically protected di-methylated ester remains intact in the organic phase for days under the exact same conditions.

📊 Quantitative Data: Kinetic and Physical Profiling

To successfully execute this separation, it is critical to understand the relationship between structural substitution, steric hindrance, and hydrolysis rates.

CompoundAlpha-Carbon SubstitutionRelative Steric HindranceSaponification Rate (25°C, LiOH)Typical

(Hexanes/EtOAc 8:2)
Methyl 2-(3,4-dimethoxyphenyl)acetate Primary (Unsubstituted)LowFast (< 1 hour)~0.35
Methyl 2-(3,4-dimethoxyphenyl)propanoate Secondary (Mono-methylated)ModerateModerate (2-4 hours)~0.38
Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate Quaternary (Di-methylated)Very High Extremely Slow (> 48 hours) ~0.40

🧪 Step-by-Step Methodology: Chemoselective Saponification & Isolation

This protocol is designed as a self-validating system to ensure high purity and allow for the recovery of starting materials.

Step 1: Solvent Preparation Dissolve the crude methylation mixture in a solvent system of THF:MeOH:


 (3:1:1 v/v/v). The organic solvents (THF/MeOH) ensure the lipophilic esters remain in solution, while water is necessary to solubilize the base and drive the hydrolysis reaction.

Step 2: Base Addition Add 1.5 to 2.0 equivalents of Lithium Hydroxide monohydrate (


) relative to the estimated molar amount of the mono-methylated and unmethylated impurities.

Step 3: Kinetic Monitoring Stir the reaction vigorously at 20–25 °C. Monitor the disappearance of the lower-


 impurity spots via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Crucial Causality Note: Do not heat the reaction. Elevated temperatures will supply enough thermal energy to overcome the steric hindrance of the target di-methylated ester, leading to product loss.

Step 4: Solvent Removal Once the impurities have been consumed (typically 2–4 hours), concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Do not evaporate to total dryness; leave the aqueous slurry intact.

Step 5: Liquid-Liquid Extraction (Phase Separation) Dilute the remaining aqueous slurry with distilled water and extract three times with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

Step 6: Self-Validation & Recovery

  • Target Isolation: The combined organic layers contain your pure, unhydrolyzed Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate. Wash with brine, dry over anhydrous

    
    , and concentrate.
    
  • Impurity Verification (Validation): To validate the protocol's success, acidify the separated aqueous layer to pH 2 using 1M HCl. A cloudy precipitate or oil will immediately form, confirming the presence of the hydrolyzed starting materials. You may extract this with EtOAc to recover the mono-methylated and unmethylated acids for future recycling.

⚙️ Experimental Workflow Visualization

G A Crude Methylation Mixture (Di-, Mono-, and Unmethylated Esters) B Selective Saponification (LiOH, THF/MeOH/H2O, 25°C) A->B C Liquid-Liquid Extraction (EtOAc / Aqueous Phase) B->C D Organic Phase Pure Methyl 2-(3,4-dimethoxyphenyl)- 2-methylpropanoate C->D Non-polar E Aqueous Phase Water-Soluble Carboxylate Salts (Impurities) C->E Polar

Workflow for the chemoselective separation of alpha-methylated phenylacetate mixtures.

📚 References

  • Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes Source: Infoscience - EPFL (École Polytechnique Fédérale de Lausanne) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3,4-Dimethoxyphenyl Propanoate Synthesis

Executive Summary & Core Directive Target Molecule: 3,4-dimethoxyphenyl propanoate CAS Registry Number (Base Phenol): 2033-89-8 (3,4-Dimethoxyphenol) Reaction Class: Nucleophilic Acyl Substitution (O-Acylation) The Criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Target Molecule: 3,4-dimethoxyphenyl propanoate CAS Registry Number (Base Phenol): 2033-89-8 (3,4-Dimethoxyphenol) Reaction Class: Nucleophilic Acyl Substitution (O-Acylation)

The Critical Insight: Synthesizing 3,4-dimethoxyphenyl propanoate requires a delicate thermal balance. The substrate (3,4-dimethoxyphenol) is highly electron-rich. While this nucleophilicity aids acylation, it simultaneously lowers the oxidation potential, making the ring susceptible to forming quinoid impurities at elevated temperatures. Temperature control is not just about kinetics; it is about suppressing oxidative degradation.

This guide prioritizes the Acyl Chloride Method (Propionyl chloride + Base) as the industry "Gold Standard" for yield and purity, over Fischer esterification (too harsh/slow for phenols).

The Thermal Landscape (Traffic Light System)

We categorize reaction temperatures into three zones based on kinetic efficiency vs. impurity profile.

🔵 Zone 1: The Induction Phase (-10°C to 5°C)
  • Status: MANDATORY STARTING POINT

  • Mechanism: Kinetic control. The reaction between 3,4-dimethoxyphenol and propionyl chloride is exothermic.

  • Why here? Initiating at >10°C risks a "runaway" exotherm. Localized hot spots (>40°C) instantly oxidize the electron-rich phenol, turning the solution dark brown/black (quinone formation).

  • Risk: If kept here too long, solubility becomes an issue. 3,4-dimethoxyphenol (MP: ~33°C) may precipitate in non-polar solvents like Toluene, halting conversion.

🟢 Zone 2: The Conversion Sweet Spot (20°C to 35°C)
  • Status: OPTIMAL CRUISING

  • Mechanism: Thermodynamic completion. As the concentration of reagents drops, the reaction rate slows. Warming to Room Temperature (RT) provides the activation energy to push conversion from ~85% to >98%.

  • Duration: Typically 2–4 hours.

  • Checkpoint: TLC should show the disappearance of the phenol spot (

    
     in 4:1 Hex/EtOAc).
    
🔴 Zone 3: The Danger Zone (>50°C)
  • Status: AVOID (Unless specific troubleshooting)

  • Risks:

    • Reagent Loss: Propionyl chloride boils at ~80°C. Refluxing without a highly efficient condenser alters stoichiometry.

    • Oxidation: Rapid darkening of the reaction mixture.

    • Fries Rearrangement (Conditional): While rare without Lewis acids, thermal rearrangement to the ortho-hydroxy ketone is possible if trace metal contaminants are present.

Visualizing the Process Logic

The following diagram illustrates the decision matrix for temperature management during synthesis.

ReactionLogic Figure 1: Temperature optimization workflow for 3,4-dimethoxyphenyl propanoate synthesis. Start Start: Reagent Prep Mix Addition Phase (T = 0°C) Start->Mix Check1 Exotherm Check (Is T > 5°C?) Mix->Check1 SlowAdd Slow Down Addition Check1->SlowAdd Yes Warm Warm to RT (20-25°C) Check1->Warm No (Stable) SlowAdd->Mix Monitor TLC/HPLC Check (t = 3h) Warm->Monitor Complete Quench & Workup Monitor->Complete Phenol Gone Incomplete Incomplete Conversion Monitor->Incomplete Phenol Remains AddCat Add 5 mol% DMAP (Catalyst) Incomplete->AddCat First Step Heat Gentle Heat (40°C) Incomplete->Heat If DMAP fails AddCat->Monitor Heat->Monitor

Troubleshooting & FAQs

Q1: My reaction mixture turned black upon adding the acid chloride. Is the product ruined?

Diagnosis: Oxidative degradation of the phenol. Cause: The addition was likely performed too fast or at too high a temperature (Zone 3). The electron-rich dimethoxy ring is sensitive to oxidation, forming quinoid byproducts which are intensely colored even at low concentrations. Solution:

  • Immediate Action: Check TLC. If the product spot is present and dominant, continue. The color is often due to <1% impurity.

  • Remediation: During workup, wash the organic layer with saturated sodium bisulfite (NaHSO₃) solution. This reducing agent helps clear oxidative impurities.

  • Prevention: Next time, cool to 0°C and dilute the acid chloride in DCM before addition.

Q2: I am refluxing in DCM (40°C), but conversion has stalled at 80%. Should I switch to Toluene and heat to 80°C?

Diagnosis: Kinetic stalling vs. Reagent Deactivation. Analysis: Increasing T to 80°C is risky. It is more likely that your HCl scavenger (base) is exhausted or the acid chloride has hydrolyzed due to moisture. Protocol:

  • Do NOT heat to 80°C immediately.

  • Add Catalyst: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . This forms a highly reactive N-acylpyridinium intermediate that reacts faster with the phenol than the acid chloride alone [1].

  • Check Stoichiometry: Add another 0.2 equivalents of propionyl chloride.

Q3: Can I use Fischer Esterification (Propanoic acid + H₂SO₄ + Heat) instead?

Verdict: Not Recommended. Reasoning: Phenols are poor nucleophiles compared to aliphatic alcohols. Fischer esterification is an equilibrium process (


). To drive it, you must remove water (Dean-Stark) or use large excess of acid.
  • The Temperature Problem: Removing water usually requires refluxing toluene/benzene (>80°C). As established, this promotes oxidative degradation of your specific electron-rich substrate.

  • The Better Path: Use the Steglich method (DCC/DMAP) if you must avoid acid chlorides, as it proceeds at Room Temperature [2].

Validated Experimental Protocol

Method: Acyl Chloride Activation (Base-Mediated) Scale: 10 mmol basis

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
3,4-Dimethoxyphenol 154.161.01.54 gSubstrate
Propionyl Chloride 92.521.21.11 g (1.05 mL)Acylating Agent
Triethylamine (Et₃N) 101.191.51.52 g (2.10 mL)HCl Scavenger
DCM (Dichloromethane) 84.93Solvent15 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen/Argon.

  • Solubilization (Zone 2): Add 3,4-Dimethoxyphenol and anhydrous DCM. Stir until fully dissolved. Add Triethylamine.

    • Note: The solution may turn slightly yellow; this is normal (phenolate formation).

  • Cooling (Zone 1): Submerge the flask in an Ice/Water bath (0°C) . Allow to equilibrate for 10 minutes.

  • Addition: Add Propionyl Chloride dropwise via syringe over 10 minutes.

    • Visual Check: White smoke (Et₃N·HCl salts) will form immediately. The solution should remain light colored.

  • Reaction (Zone 2): Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3 hours.

  • Validation: Perform TLC (Hexane:EtOAc 4:1). Product

    
     will be higher than the starting phenol.
    
  • Workup:

    • Quench with water (10 mL).

    • Wash organic layer with 1M HCl (to remove excess Et₃N).

    • Wash with Sat. NaHCO₃ (to remove unreacted propionic acid).

    • Dry over MgSO₄, filter, and concentrate.

Mechanistic Visualization

Understanding the competition between the desired pathway and the high-temperature degradation pathway.

Mechanism Figure 2: Reaction pathways. High temperatures favor irreversible oxidation (Black) or rearrangement (Red). Phenol 3,4-Dimethoxyphenol (Electron Rich) Intermediate Tetrahedral Intermediate Phenol->Intermediate Base, 0°C Quinone o-Quinones (Oxidation) Phenol->Quinone T > 50°C (Air/Hot Spots) Acyl Propionyl Chloride Acyl->Intermediate Product TARGET ESTER (Kinetic Product) Intermediate->Product RT (25°C) Fast Rearrange Ortho-Hydroxy Ketone (Fries Rearrangement) Product->Rearrange T > 100°C (or Lewis Acid)

References

  • Sakakura, A., et al. (2007). "DMAP-Catalyzed Acylation of Alcohols with Acid Anhydrides under Auxiliary Base- and Solvent-Free Conditions." Journal of the American Chemical Society, 129(48), 14775–14779. [Link]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acyl Chloride protocols).

Sources

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to Resolving Ester Synthesis Purification Challenges

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter purification challenges during ester synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter purification challenges during ester synthesis. Here, we move beyond simple protocols to delve into the underlying principles governing purification and provide field-proven strategies to overcome common obstacles, including the persistent issue of "oiling out."

Part 1: Troubleshooting Purification Issues in Ester Synthesis

Effective purification is paramount to obtaining a high-quality ester product. This section addresses the most frequent purification hurdles and offers systematic approaches to their resolution.

Frequently Asked Questions (FAQs): Purification

Q1: My crude ester is contaminated with unreacted carboxylic acid and alcohol. What is the most efficient way to remove them?

A1: The most common and efficient method for removing acidic and alcoholic impurities is a liquid-liquid extraction, also known as an aqueous wash.[1][2] This technique leverages the differential solubility of the components in immiscible organic and aqueous phases.[2]

The Underlying Principle: The acidic carboxylic acid is deprotonated by a mild aqueous base (e.g., sodium bicarbonate), forming a water-soluble carboxylate salt.[3] The excess alcohol, particularly if it's a lower-chain alcohol, will have some solubility in the aqueous phase.[1] Your less polar ester product will remain preferentially in the organic layer.[3]

Experimental Protocol: Acid-Base Extraction

  • Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute it with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[1]

  • Initial Water Wash: Add deionized water to remove the bulk of the excess alcohol and any water-soluble catalysts.[1][4] Gently invert the funnel several times, remembering to vent frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash: Introduce a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer.[1][3] This will neutralize the unreacted carboxylic acid, producing carbon dioxide gas. Caution: Vent the separatory funnel frequently and carefully to manage the gas evolution.[3] Repeat this wash until gas evolution ceases.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water from the organic layer, breaking up any emulsions that may have formed.[4]

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][6] The drying agent will absorb the remaining trace amounts of water by forming hydrates.[5]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain your purified ester.

Workflow for Liquid-Liquid Extraction

G start Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel & Dilute with Organic Solvent start->sep_funnel water_wash Wash with Deionized Water sep_funnel->water_wash base_wash Wash with Saturated NaHCO3 (aq) water_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry Organic Layer with Anhydrous Salt (e.g., Na2SO4) brine_wash->dry filter Filter dry->filter evaporate Concentrate via Rotary Evaporation filter->evaporate product Purified Ester evaporate->product

Caption: Workflow for ester purification via liquid-liquid extraction.

Q2: I've performed the aqueous wash, but I suspect impurities remain. What are my next steps?

A2: If impurities persist after extraction, more advanced purification techniques are necessary. The choice depends on the nature of the impurities and the scale of your reaction.

  • Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[7][8][9] For esters, a silica gel column is commonly used. By carefully selecting a solvent system (mobile phase), you can elute your ester while the more polar impurities (like residual acid or alcohol) are retained on the column. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system and monitor the separation.[8]

  • Distillation: If your ester is volatile and has a significantly different boiling point from the impurities, distillation can be an excellent purification method.[10] Fractional distillation is particularly useful for separating compounds with close boiling points.[10]

  • Recrystallization: For solid esters, recrystallization is a powerful technique for achieving high purity.[11] The principle is to dissolve the crude ester in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The ester will crystallize out, leaving the more soluble impurities behind in the solvent.[12]

Q3: How do I choose the right drying agent?

A3: The choice of drying agent depends on the properties of your ester and the solvent.

Drying AgentPropertiesBest ForAvoid With
Sodium Sulfate (Na₂SO₄) Neutral, high capacity, slow.General purpose, good for very wet solutions.[13]-
Magnesium Sulfate (MgSO₄) Slightly acidic, fast, high capacity.[5][13]Neutral and acidic compounds.Highly acid-sensitive compounds.
Calcium Chloride (CaCl₂) Fast, high capacity.Hydrocarbons and alkyl halides.Alcohols, phenols, amines, and some carbonyl compounds due to complex formation.[13]
Calcium Sulfate (Drierite®) Neutral, fast, low capacity.General purpose, indicates when saturated (if color-indicating).-
Molecular Sieves (3Å or 4Å) Highly efficient.Achieving very low water content.[14]-

Part 2: Demystifying and Resolving Oil Formation

One of the most frustrating challenges in purification, particularly during recrystallization, is "oiling out." This occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[15]

Frequently Asked Questions (FAQs): Oiling Out

Q4: Why is my ester oiling out instead of crystallizing?

A4: Oiling out is a phenomenon of liquid-liquid phase separation that occurs when a solution becomes supersaturated to the point where the solute comes out of solution as a liquid oil rather than a solid crystal.[15][16] This oil is a concentrated solution of your ester that is immiscible with the bulk solvent.[17]

Key Causes of Oiling Out:

  • High Supersaturation: Cooling the solution too quickly or using too little solvent can create a level of supersaturation that favors the formation of an oil over crystals.[15][17]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, inhibiting crystal growth and promoting oiling out.[18][19][20] They can also lower the melting point of your product, making it more likely to exist as a liquid at a given temperature.

  • Inappropriate Solvent Choice: The solvent system plays a critical role. If the ester is too soluble in the cold solvent, it may not have a sufficient driving force to crystallize. Conversely, if the solvent is too poor, the ester may crash out as an oil.

  • Low Melting Point of the Ester: If the boiling point of the recrystallization solvent is higher than the melting point of your ester, the ester will melt upon heating and may not solidify upon cooling, instead forming an oil.

Q5: My ester has oiled out. How can I induce crystallization?

A5: If your ester has oiled out, do not despair. Several strategies can be employed to coax the oil into a crystalline solid.

Troubleshooting Protocol for Oiled-Out Esters:

  • Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Slow cooling is crucial for allowing the molecules to orient themselves into a crystal lattice.[17]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid ester, add a single, tiny crystal to the cooled, supersaturated solution.[17] This "seed" provides a template for further crystal growth.

  • Add a Co-solvent: If oiling persists, try adding a "co-solvent" or "anti-solvent."[17][21] This is a solvent in which your ester is less soluble. Add the co-solvent dropwise to the warm solution until it just becomes cloudy, then add a few drops of the original solvent to redissolve the cloudiness and allow it to cool slowly.[22]

  • Reduce the Concentration: Start with a more dilute solution to avoid reaching the critical supersaturation level where oiling out occurs.[17]

Decision Tree for Resolving Oiling Out

G start Ester has Oiled Out reheat Re-heat to Dissolve Oil (Add minimal extra solvent if needed) start->reheat slow_cool Cool Slowly reheat->slow_cool crystals_form Crystals Form slow_cool->crystals_form oil_persists1 Oil Persists slow_cool->oil_persists1 No scratch Scratch Inner Surface of Flask oil_persists1->scratch scratch->crystals_form oil_persists2 Oil Still Persists scratch->oil_persists2 No seed Add a Seed Crystal oil_persists2->seed seed->crystals_form oil_persists3 Oil Still Persists seed->oil_persists3 No co_solvent Add a Co-solvent/Anti-solvent oil_persists3->co_solvent co_solvent->reheat

Caption: A systematic approach to induce crystallization from an oil.

Q6: How can I prevent oiling out from happening in the first place?

A6: Proactive measures can significantly reduce the likelihood of oiling out.

  • Thorough Initial Purification: Ensure that your initial workup to remove acidic and alcoholic impurities is as complete as possible. The fewer impurities present, the better the chances of successful crystallization.

  • Systematic Solvent Screening: Before committing to a large-scale recrystallization, perform small-scale tests with a variety of solvents and solvent mixtures to find the optimal system where your ester is soluble when hot but sparingly soluble when cold.[12][17]

  • Controlled Cooling: Avoid crash-cooling your solution in an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator or ice bath.[23]

  • Use an Appropriate Amount of Solvent: A common mistake is to use too little solvent, leading to excessive supersaturation upon cooling. It's better to use slightly more solvent and accept a slightly lower yield than to have the entire batch oil out.

By understanding the principles behind these purification challenges and applying a systematic, informed approach to troubleshooting, you can significantly improve the purity and yield of your synthesized esters.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Acid–base extraction. Retrieved from [Link]

  • McGuire, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development, 25(11), 2445-2454. Retrieved from [Link]

  • Scribd. (n.d.). Common Drying Agents in Organic Chemistry. Retrieved from [Link]

  • Lia, L. M. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). Purification: How To. Retrieved from [Link]

  • Lim, Y. I. (2004). Effects of impurities on crystal growth processes. ScholarBank@NUS. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. Retrieved from [Link]

  • Kubota, N. (2001). Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(7), 1279-1294. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Florida, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification. Retrieved from [Link]

  • University of Southampton, School of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Wang, Z., et al. (2023). Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Crystal Growth & Design, 24(1), 224-235. Retrieved from [Link]

  • PPSM. (2024, January 3). Thermodynamics of oiling-out in antisolvent crystallization. I. Extrapolation of ternary phase diagram from solubility to instability. Retrieved from [Link]

  • ResearchGate. (n.d.). A method to crystallize substances that oil out. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Chemistry Teaching Labs - Removing residual water from organic solutions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters.
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  • ResearchGate. (n.d.). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from [Link]

  • ScienceDirect. (n.d.). WINTERIZATION In edible oil processing, a fractionation process consists of a controlled cooling of the oil, thereby inducing a. Retrieved from [Link]

  • Journal of Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • AOCS. (n.d.). Oil Refining. Retrieved from [Link]

  • Bouillot, B. (n.d.). Thermodynamics of crystallization. Retrieved from [Link]

  • PMC. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]

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  • Google Patents. (n.d.). US4082788A - Esterification and extraction process.
  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

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Sources

Optimization

Minimizing side reactions during the alkylation of phenylacetic acid derivatives

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the -a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the


-alkylation of phenylacetic acid derivatives.

While this transformation is a cornerstone of medicinal chemistry, the unique electronic properties of the phenylacetic acid scaffold—specifically the thermodynamic sink created by the resonance-stabilizing phenyl ring—often lead to frustrating side reactions. This guide will dissect the mechanistic causality behind these failures, provide interactive troubleshooting steps, and establish a self-validating standard operating procedure (SOP) to ensure reproducible, high-yield monoalkylation.

Mechanistic Overview & Reaction Pathways

The


-protons of phenylacetic acid derivatives are exceptionally acidic compared to standard aliphatic systems. This thermodynamic advantage makes enolization rapid but introduces specific vulnerabilities:
  • Dianion Reactivity: Free phenylacetic acids require two full equivalents of base to form the reactive enediolate (dianion) [[1]](). This dianion is highly nucleophilic but also basic enough to cause

    
    -elimination of susceptible alkyl halides 2.
    
  • Ambident Nucleophilicity: The enolate possesses electron density on both the

    
    -carbon (soft) and the oxygen (hard). Improper solvent or electrophile selection can inadvertently shift the regioselectivity toward the oxygen 3.
    

G PAA Phenylacetic Acid Derivative Enolate Lithium Enediolate (Reactive Dianion) PAA->Enolate 2.1 eq LDA -78°C, THF Desired Mono-C-Alkylation (Target Product) Enolate->Desired R-I (1.05 eq) Tight Ion-Pairing OAlk O-Alkylation (Regioselectivity Error) Enolate->OAlk Hard Electrophile + HMPA Elim β-Elimination (Alkyl Halide Degradation) Enolate->Elim High Basicity + Susceptible R-X Dialk Dialkylation (Over-reaction) Desired->Dialk Excess Base + Excess R-X

Reaction pathways of phenylacetic acid alkylation and common side reactions.

Troubleshooting Guide (FAQs)

Q1: Why am I observing 20-30% dialkylation despite using exactly 1.0 equivalent of alkyl halide? A: Dialkylation is a classic symptom of enolate equilibration. The monoalkylated product retains an


-proton that is still relatively acidic. If the initial enolization was incomplete, unreacted base or the newly formed monoalkylated enolate can deprotonate the monoalkylated product, causing an over-alkylation cascade [[4]]().
Causality & Solution: Ensure complete, irreversible enolization using a strict stoichiometric excess of a strong, non-nucleophilic base (e.g., 2.05–2.10 eq. of LDA for free acids) at -78 °C. To kinetically trap the monoalkylated product, utilize an "inverse addition" technique where the enolate solution is transferred dropwise into a solution of the alkyl halide.

Q2: My reaction yields significant O-alkylation instead of the desired C-alkylation. How can I shift the regioselectivity? A: Enolates are ambident nucleophiles. O-alkylation occurs when the enolate oxygen is highly exposed or when reacting with "hard" electrophiles (e.g., methyl tosylate, dimethyl sulfate) 3. Polar aprotic solvents like HMPA or DMPU strongly solvate the lithium cation, breaking up enolate aggregates and exposing the hard oxygen center. Causality & Solution: To favor C-alkylation, maintain tight ion-pairing by using THF without HMPA, and utilize "softer" electrophiles like alkyl iodides or bromides. The lithium counterion (from LDA or LiHMDS) is critical; Li+ coordinates strongly to the enolate oxygen, sterically hindering O-alkylation and directing the electrophile to the


-carbon 5.

Q3: When alkylating with


-branched or phenylethyl halides, my yields drop and I detect styrene in the mixture. What is happening? 
A:  You are observing 

-elimination (E2) of the alkyl halide, a side reaction driven by the high basicity of the enolate/dianion. Disodiophenylacetate (the dianion formed with NaH/NaNH

) is a remarkably strong base and will readily induce elimination in susceptible halides like p-phenylethyl chloride, forming styrene 2. Causality & Solution: Switch to a less basic, more nucleophilic enolate system (Lithium instead of Sodium), or use a better leaving group (iodide instead of chloride) to accelerate the substitution (S

2) pathway over the elimination (E2) pathway. Utilizing chiral lithium amides has also been shown to suppress elimination side reactions while providing excellent enantiocontrol [[1]]().

Standard Operating Procedure (SOP): Self-Validating Monoalkylation

To guarantee reproducibility, a protocol must validate itself in real-time. The following SOP for the monoalkylation of free phenylacetic acid via the dianion method incorporates visual and thermal checkpoints.

Step 1: Reagent Preparation & Base Formation

  • Flame-dry a Schlenk flask under inert gas (Ar or N

    
    ). Add anhydrous THF (0.2 M relative to substrate) and freshly distilled diisopropylamine (2.15 eq). Cool to -78 °C.
    
  • Add titrated n-BuLi (2.10 eq) dropwise. Stir for 30 min at 0 °C to ensure complete LDA formation. Self-Validation Checkpoint 1: The LDA solution must remain clear to very pale yellow. A deep yellow or brown color indicates amine oxidation or moisture contamination; discard and restart.

Step 2: Dianion Generation 3. Cool the LDA solution back to -78 °C. Add a solution of phenylacetic acid (1.0 eq) in THF dropwise over 15 minutes. Self-Validation Checkpoint 2: Upon addition of the first equivalent (forming the carboxylate), the solution remains clear. As the second equivalent reacts to form the dianion, a distinct color change (typically pale yellow to deep orange/red, depending on ring substitution) will manifest. If the solution remains colorless, enolization is incomplete. Stir for 1 hour at -78 °C.

Step 3: Electrophilic Quenching 4. Add the alkyl iodide (1.05 eq) neat or as a THF solution dropwise. Self-Validation Checkpoint 3: Monitor the internal temperature. A minor exotherm (1–3 °C spike) upon addition of an active electrophile confirms the SN2 reaction is occurring. Maintain at -78 °C for 2 hours, then allow to warm to 0 °C over 2 hours.

Step 4: Workup 5. Quench the reaction at 0 °C with 1M HCl until the aqueous layer reaches pH < 2. Self-Validation Checkpoint 4: The deep orange/red color of the dianion must immediately discharge to a pale or colorless biphasic mixture, confirming the destruction of any unreacted enolate. Extract with EtOAc, wash with brine, and dry over MgSO


.

Quantitative Data & Optimization Matrix

The table below summarizes the causality of side reactions based on reagent selection and provides the quantitative impact observed during process optimization.

Substrate TypeBase System & EquivalentsElectrophile UsedDominant PathwayKey Side ReactionMitigation Strategy
Free AcidLDA (2.1 eq) / THFAlkyl IodideC-Alkylation (85-95%)Dialkylation (<5%)Maintain strict stoichiometry; use inverse addition 1.
EsterNaNH

(1.1 eq) / NH

Phenylethyl ChlorideC-Alkylation (45%)

-Elimination (39-46%)
Switch to Alkyl Iodide or use a less basic Li+ enolate 2.
Free Acidn-BuLi + Chiral AmineIsobutyl IodideEnantioselective C-Alkylation (72-83%)None observedUse 1.03-1.05 eq of chiral amine to prevent erosion of ee 5.
EsterLDA / THF + HMPAAlkyl TosylateMixed O/C-AlkylationO-Alkylation (>30%)Remove HMPA to maintain tight Li+ ion-pairing; use softer halides 3.

References

  • Troubleshooting low conversion in the alkylation of phenylacetic acid derivatives - Benchchem.
  • Alkylations of Phenylacetic Esters with Halides by Means of Sodium Amide in Liquid Ammonia - datapdf.com.
  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC (nih.gov).
  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - ACS Publications.
  • Site- and Stereoselective O-Alkylation of Glycosides by Rh(II)-Catalyzed Carbenoid Insertion - PMC (nih.gov).

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Troubleshooting

Technical Support Center: Eradicating Colored Impurities in Dimethoxyphenyl Compounds

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) synthesis. Dimethoxyphenyl compounds (e.g., veratrole derivatives, 2,5-dimethoxyphenethylamines) are highly electron-rich aromatic system...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) synthesis. Dimethoxyphenyl compounds (e.g., veratrole derivatives, 2,5-dimethoxyphenethylamines) are highly electron-rich aromatic systems. While this electron density is advantageous for electrophilic aromatic substitutions, it renders the ring highly susceptible to oxidative degradation, often resulting in stubborn pink, red, or brown impurities. Furthermore, their frequent use in transition-metal-catalyzed cross-couplings introduces the risk of metal bleed.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate pristine, colorless products.

Diagnostic Workflow

ImpurityDiagnosis Start Observe Colored Impurity in Dimethoxyphenyl API CheckReaction Identify Recent Reaction Type Start->CheckReaction MetalCat Transition Metal Catalyzed (e.g., Suzuki, Heck) CheckReaction->MetalCat Oxidation Aerobic/Chemical Oxidation or Air Exposure CheckReaction->Oxidation PdResidue Suspect: Palladium/Metal Residues (Dark brown/black) MetalCat->PdResidue Quinone Suspect: Quinones/Semiquinones (Pink/red/yellow) Oxidation->Quinone Scavenger Action: SiliaMetS Thiol Scavenging PdResidue->Scavenger Bisulfite Action: Sodium Bisulfite Wash Quinone->Bisulfite Carbon Action: Activated Carbon Filtration Quinone->Carbon

Diagnostic workflow for identifying and treating colored impurities in dimethoxyphenyl compounds.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my dimethoxyphenyl intermediates spontaneously turn pink or brown upon standing or during workup? A: The two methoxy (-OCH3) groups are strongly electron-donating via resonance. This raises the highest occupied molecular orbital (HOMO) of the aromatic ring, making it highly susceptible to single-electron transfer (SET) oxidation or electrophilic attack by atmospheric oxygen[1]. This oxidative pathway typically yields ortho- or para-quinones (or semiquinone radicals)[2]. These quinones possess a highly conjugated dienone system that absorbs visible light, causing the intense pink, red, or yellow coloration even at trace concentrations.

Q2: How can I differentiate between transition metal catalyst bleed and oxidative degradation? A: Context and color are your primary diagnostic tools. Palladium or ruthenium residues from cross-coupling reactions (e.g., Suzuki or Heck) typically manifest as dark brown, grey, or black discoloration and often precipitate as fine particulates over time[3],[4]. Conversely, oxidative degradation (quinone formation) usually presents as a vibrant pink, red, or bright yellow hue that remains completely dissolved in the organic phase[1],[2].

Q3: Why use a silica-supported scavenger instead of traditional liquid-liquid extraction for metal removal? A: Traditional extractions often fail to break the strong coordination between the API and the transition metal. Silica-supported scavengers (like SiliaMetS Thiol) utilize soft-soft acid-base interactions to covalently strip soft metals (like Pd) from the API[3]. The rigid silica backbone prevents polymer swelling, ensures broad solvent compatibility, and allows the metal-scavenger complex to be completely removed via simple heterogeneous filtration[4],[5].

Troubleshooting Guides & Protocols

Protocol A: Reductive Quenching of Quinones (Sodium Bisulfite Wash)

Target: Pink/red/yellow quinone and semiquinone impurities. Causality: The bisulfite ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) acts as a mild reducing agent. It donates electrons to the highly conjugated quinone, reducing it back to a colorless hydroquinone[6]. Alternatively, it can undergo a 1,4-conjugate addition to form a highly water-soluble 

-hydroxy sulfonate adduct. Both pathways break the visible-light-absorbing conjugation and drive the impurity into the aqueous waste stream,[7].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, colored dimethoxyphenyl compound in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Reagent Preparation: Prepare a fresh 10–20% (w/v) aqueous solution of sodium bisulfite (

    
    ). Note: Bisulfite solutions degrade upon prolonged exposure to air; fresh preparation ensures maximum reductive potential.
    
  • Biphasic Quenching: Add the aqueous bisulfite solution to the organic layer in a separatory funnel (approx. 1:1 volume ratio).

  • Agitation: Vigorously shake the mixture for 15–30 minutes. Causality: Vigorous mechanical mixing maximizes the interfacial surface area, which is critical for the biphasic reduction of lipophilic quinones.

  • Phase Separation: Allow the layers to separate. The organic layer should visibly decolorize.

  • Self-Validation: Run a TLC of the organic layer. The lower-

    
     colored spot corresponding to the quinone should be absent. Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate.
Protocol B: Adsorptive Depletion of Polymeric Impurities (Activated Carbon)

Target: Stubborn brown polymeric byproducts and highly conjugated non-polar species. Causality: Activated carbon possesses a massive surface area with a non-polar microcrystalline structure. High-molecular-weight, highly conjugated colored impurities adsorb strongly to the carbon matrix via non-covalent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking and van der Waals interactions[8],.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude API in a polar or moderately polar solvent (e.g., ethanol, methanol, or ethyl acetate) and heat to a gentle reflux.

  • Carbon Addition: Remove the flask from the heat source and allow it to cool slightly. Add 5–10% (w/w relative to the crude mass) of activated carbon (e.g., Norit or Darco)[9]. Causality: Adding porous carbon to a boiling solution provides massive nucleation sites, which can cause violent, uncontrolled boiling (bumping).

  • Incubation: Return the suspension to a gentle reflux for 15–30 minutes. Causality: Elevated temperatures decrease solvent viscosity and increase the kinetic rate of impurity diffusion into the carbon pores.

  • Hot Filtration: Filter the hot mixture rapidly through a tightly packed pad of Celite in a sintered glass funnel. Causality: Celite acts as a depth filter, preventing microscopic carbon fines from passing through the filter paper and re-contaminating the filtrate[10].

  • Self-Validation: The filtrate emerging from the Celite pad must be completely transparent and colorless. If a tint remains, repeat the process with a fresh batch of carbon.

Protocol C: Heterogeneous Metal Scavenging (Silica-Supported Thiol)

Target: Residual Palladium (Pd), Ruthenium (Ru), or Nickel (Ni) catalysts. Causality: Thiol (-SH) groups grafted onto a silica matrix act as soft Lewis bases, which have an exceptionally high affinity for soft Lewis acids like Palladium[3]. The silica matrix provides a heterogeneous platform that physically traps the metal, leaving the API in solution[4],[11].

Step-by-Step Methodology:

  • Reaction Quenching: Upon completion of the cross-coupling reaction, dilute the crude mixture with a compatible solvent (e.g., THF, DMF, or ethyl acetate).

  • Scavenger Loading: Add 4 to 8 molar equivalents of SiliaMetS Thiol (relative to the initial metal catalyst loading) directly to the reaction flask[11],[5].

  • Thermal Scavenging: Stir the suspension at 40–50 °C for 2 to 4 hours. Causality: Elevated temperatures increase the diffusion rate of the bulky metal-ligand complexes into the mesoporous silica structure, ensuring complete sequestration[3].

  • Filtration: Filter the mixture through a fritted glass funnel. Wash the filter cake with 1–2 column volumes of the reaction solvent to ensure complete recovery of the API[5].

  • Self-Validation: The retained silica gel will turn dark brown or black as it sequesters the palladium, while the filtrate will become visually clear[11]. For GMP compliance, validate final Pd levels (<10 ppm) using ICP-MS.

Quantitative Data Summary

The following table summarizes the operational parameters for each purification strategy to ensure optimal impurity clearance.

Purification StrategyTarget ImpurityTypical Loading / ConcentrationOperating TemperatureProcessing TimeValidation Metric
Sodium Bisulfite Wash Quinones, Semiquinones10–20% (w/v) aqueous solutionAmbient (20–25 °C)15–30 minutesVisual (Color shift), TLC
Activated Carbon Polymeric, Conjugated Organics5–10% (w/w) relative to API massReflux / Elevated15–30 minutesVisual (Clear filtrate)
SiliaMetS Thiol Transition Metals (Pd, Ru, Ni)4–8 molar equivalents to metal40–50 °C2–4 hoursICP-MS (<10 ppm Pd)

References[3] SiliaMetS - Velocity Scientific Solutions, velocityscientific.com.au,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5eC_8SQBySXZ-oFq3qXyAb5L9U6l9gv_hNMIhrNY7uF0Jq36EcYidbhIFzKZj4uzRVMe8a0Kqv_3RcZJ0nngYs3S8vwrbOBM491DQTJr4J4VaFX2LnxD51ZMp_I2oHIUA6ttFlkzglfhvYYhxiRZ3RN4EXayc-iqhMFVvpsAJXwseIB3nXmt4yj59kLHl9yLEnfCbSMaiFCn6s54xsUzkYZmziuUMPd_mREB_uuHci6Wm22Jaxw==][4] SiliaMetS® Metal Scavengers : an Efficient Tool to Remove, technologynetworks.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgG2dpz_bugPlFnTuzpx3ObqQt2jvSCOgjRK3YgkgarYKlpv3ccCy46fPOJkPPoqGlkyIEOM9tF1rPg2sD2s8WfFpTctSA8mhEA-P-FWFR9n8AWdg2WBaIyJf8kaE15HWuzx8Kw3uZ0NtQqiqUks20OEnpt9N0CznbaKgyzB2M8MrBlst_Tcrj_Ka7IZw0cxsQDNR6O8hXKqgWvU3j5423ws9_k3wfTz55jBxCkVEr41fREj79sfnRos-Rqrc9NLreYGIQocWyx3E=][12] Removal of impurities from 5-(Aminomethyl)-2-fluorobenzonitrile reactions, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeQ2zlG0soHreahzB95Dpr4yEKONovupvS3CogY8UF8ngAXgqeX2Gok_gOv4K339KVtYlXMTvH2hwzYb3s9rlDWwEV3DbsNCCtXNM8X0iaEUvto_i9gKbf0OofWh4A0vSG2igsIGkG2c4m4yziQZkPzDz2YxecFpFnrzAuxfpM0siK6WU2ZzBDEdVyAkaBii3wdpXm8-HNsoS4IEt_5HDSobcY][1] Technical Support Center: Reactions of 4-Methoxy-N,N-dimethylaniline, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7hvp7hg7_YYoO75rfJQYwveNLCgsL4A76SSJrsw6yWd0svZXMK5hbmIHwM9gAp-7sMh0BoA70cVwQkJ3K_sAMWGY5dOh-Dgw8JIaEXqwt0ANb4yuB7O0dOIA_QMgtNZ0c_p1ETuOEYatatO7CtjZFeHqNM7sZl6ZeV97L-Z-qLnecoIOwexWEfCGw1gGI0kZinLfbbrMA5MCzN9qdFsw=][9] Consumer Behavior and Decolorization Activated Carbon Trends, marketreportanalytics.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8E5iftGtzRBbL_2P8LCmpIUSCiEMtLO0HrWWq4MiFNjNBRCG7j5mvLsyLiInmJRdlXrYxHbRlzl61_9ThDwfZxtI9esdPi8MqXqY8TfuOEmv1HyPWOUSK_EoxFivfTAeexMAtVPuFUMfnqCL9evT2iphaREZ05Aj9iOQRcr2D3SUMoals8-QS1welc2LX][13] Metal Scavenging using bulk SiliaMetS functionalized silica, youtube.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWdzWiJkIDi1FwYM6UacRMx8hB-GOvFa6VpLn25xfhZlw6zsrI3IBzXmLjYi2jwu11jDLHPTMmtAgJvB3hzzwde7BIgdWazj4gdKSXvuj5BsJqaYaohE5062_4onqaF49Rd64IcQ==][10] Decolorization | PPTX - Slideshare, slideshare.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzl4jCVmtRS5wu17PuFeu4xudOHwZ6CJ7CPp32luCyPg-ncMfAuUZNJ0gE_lTctzxlH8LufZZtwAo_-zxM4y7EN15kSK8WUSoVGbWiLUl29b52QCjefoEPQFfA2yyoGOZ7N_CSsIjAYnKPdaa1nnMYRLIrh7md][5] Solutions for scavenging of metal and organic impurities, chemie-brunschwig.ch,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9iPf0EWR1ytgDMEG_8CPM6MNP3-VcTrb3UIXRn8qQmufoQkgchaGLboe8X4nmMux89PV-A9LTmES2uWPRmaYAwhE_z4BuE0HH0L5MlcixzdqaCZIKU_k_lYWucoekaOwksx6DA3LxSSWnkp9lKVtG2AA31IonQcmVP7SWSAP8Wm4F84wBGTUQ7yO2Ro1mmTu7VjTvALRMzH9xA-NOrHiHMrxagw==][6] 4 - Organic Syntheses Procedure, orgsyn.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIH6hzZ5Kv10IkTMEj7yEoKGWIxhEZvaL1BiK5Fhb3QMC05QW1MnDDVGdIK2EBQw0zjUsgkVAvz1y-en-B6AoFemJ3hZWPNWyv8Y0wPwKPYb3MlRirl23I94m6xZCS2TeTOdc=][7] SODIUM BISULFITE - Ataman Kimya, atamanchemicals.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6zwlgaO4H4HO_UFJ3zM9ZnBuhOhRqItt9lHe1dwwbUiQcZp1frEamZkghNkZOV9-6hIwE1r5kQoDr9g72qBPmLhF7YuGEGYddnAg6Hg-ZVoXdVLxbHARPRLs7-2rDxKR1KwFhEPtnsY2FPs0EDLIO_-g=][11] Advanced Organic Synthesis, rushim.ru,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRzXv36A2ygUthcK0nMmRbLysa4u6kEOsII9jxxFNMNEIywlXPedRz_jy2pc9eycTHt35vVZgoKiDcfxBOuOut5kc9kAKYeLsCvfl5P-qSgIKlGInNOnAhnR-CPw-9kU91M2IUvAc=][8] Sulfur Dioxide and Some Sulfites, Bisulfites and Metabisulfites - NCBI - NIH, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOos0tXZN2_Faw0_zodKDPFdH9IJ0wefNT45DKaPApwXKI5ZNsAmWiDoiFyeUPsMNue2Q5GhLP0Gwec6Nv2GqkVFVX0XEbfCoMRyd81HDKn5xYFseI6TfPgU_FE23hm9zmNtQrUo4E][2] The Oxidation of Phytocannabinoids to Cannabinoquinoids | Journal of Natural Products, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfD8EOymsq5Kp4RVZXKO_rH8lM-90ISenSLq2MZBqrkBi4gr0PyAcKd6YMgeIWBfjFTF1lKZMtexz6LpjhQlRQY3jiSeQkOZLENlg-RcbE61J5CoVbFdEhlssXvH9V_brwh_-V-6YcbZVigQwTnQw=]

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Optimization

Technical Support Center: Troubleshooting Thermal Instability of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the thermal degradation of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the thermal degradation of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS 477741-73-4). As a critical alpha,alpha-dimethyl arylacetate intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), its unique structural features make it highly susceptible to thermal degradation during scale-up, distillation, and prolonged storage.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of your intermediate.

Mechanistic Overview: The Causality of Instability

To troubleshoot degradation, one must first understand the molecular vulnerabilities of the compound. The thermal instability of this specific ester is driven by three interacting factors:

  • Electron-Rich Aromatic Ring: The 3,4-dimethoxy groups strongly donate electron density into the aromatic ring via resonance.

  • Quaternary Benzylic Center: The alpha-carbon is fully substituted. If the ester group undergoes cleavage, the resulting benzylic carbocation or radical is heavily stabilized by both the gem-dimethyl groups and the electron-rich aromatic ring.

  • Susceptibility to Ether Cleavage: At elevated temperatures (>150 °C), especially in the presence of trace acidic impurities from upstream processing, the methoxy groups can undergo thermal demethylation. This leads to the formation of reactive phenolic intermediates that rapidly oxidize and cross-link into dark oligomers (tars) [1]. Furthermore, aromatic esters are known to undergo single or two-step degradation kinetics when exposed to thermal stress, often initiating at the weakest ester or ether linkages [2].

ThermalDegradation A Methyl 2-(3,4-dimethoxyphenyl) -2-methylpropanoate D Ester Hydrolysis (2-Aryl-2-methylpropanoic acid) A->D + H2O E Ether Cleavage (Demethylation to Phenols) A->E + H+ B Trace Acid / Moisture (Catalyst) B->D C Thermal Stress (>150°C) C->D C->E F Decarboxylation (Cumene derivatives) D->F - CO2 G Oligomerization / Tar Formation E->G Oxidation

Fig 1. Mechanistic pathways of thermal degradation for the target intermediate.

Frequently Asked Questions (FAQs)

Q1: Why does the compound darken and lose purity during standard batch vacuum distillation? A: Batch distillation exposes the compound to prolonged thermal stress (high residence time). Even under vacuum, the bottom temperatures often exceed 150 °C. Trace acidic impurities (e.g., residual Lewis acids from upstream alkylations) act as catalysts, initiating ether cleavage and subsequent oligomerization[3]. The darkening is a direct visual indicator of phenolic tar formation.

Q2: What are the critical temperature thresholds for processing this intermediate? A: Thermogravimetric analysis (TGA) of similar aromatic esters indicates that while catastrophic degradation onset (


) typically begins around 210–220 °C, slow kinetic degradation occurs at much lower temperatures [2]. For Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate, prolonged exposure (>2 hours) to temperatures above 140 °C results in measurable purity loss.

Q3: How can we mitigate yield loss and tar formation during scale-up? A: Mitigation requires a two-pronged approach:

  • Chemical Stabilization: Strict pH control prior to thermal exposure. All crude mixtures must be neutralized to remove trace acids.

  • Physical Engineering: Transitioning from batch distillation to Wiped Film Evaporation (WFE) or Short-Path Distillation to reduce the thermal residence time from hours to seconds.

Quantitative Data: Thermal Stress Profiling

To validate the operating limits, our application scientists conducted TGA and HPLC impurity profiling on the crude intermediate. The data below illustrates the causality between temperature, residence time, and degradation.

Temperature ExposureResidence TimePurity Loss (%)Primary Degradant DetectedVisual Appearance
120 °C (Vacuum)4 hours< 0.5%NoneClear, pale yellow
150 °C (Ambient)4 hours2.1%Phenolic derivativesLight amber
180 °C (Ambient)2 hours8.5%Decarboxylated productsDark brown
220 °C (Ambient)1 hour> 25.0%Polymeric tarsBlack, viscous

Troubleshooting Workflows & Experimental Protocols

MitigationWorkflow Step1 Detect Thermal Instability Step2 Analyze Impurities (GC-MS / HPLC) Step1->Step2 Step3 Identify Degradants Step2->Step3 Sub1 Acidic Impurities: Neutralize & Wash Step3->Sub1 Hydrolysis Sub2 High Temp Stress: Use Wiped Film Evap Step3->Sub2 Heavy Tars Step4 Implement Protocol Sub1->Step4 Sub2->Step4

Fig 2. Troubleshooting workflow for identifying and mitigating thermal degradation.

Protocol 1: Pre-Distillation Neutralization (Chemical Stabilization)

Purpose: To remove trace acidic catalysts that lower the activation energy for ether cleavage and ester hydrolysis.

  • Dilution: Dilute the crude reaction mixture containing the intermediate in an apolar solvent (e.g., toluene or methyl tert-butyl ether) at a 1:3 volumetric ratio.

  • Neutralization Wash: Wash the organic phase with a 5% w/v aqueous sodium bicarbonate (

    
    ) solution (1 volume equivalent). Agitate vigorously for 15 minutes. Ensure the aqueous layer pH is 
    
    
    
    7.5.
  • Secondary Wash: Perform a secondary wash with saturated aqueous sodium chloride (brine) to prevent emulsion formation and strip residual aqueous salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 40 °C .
    
Protocol 2: Wiped Film Evaporation (WFE) Setup (Physical Engineering)

Purpose: A self-validating continuous distillation system that limits thermal residence time to seconds, preventing kinetic degradation.

  • System Preparation: Preheat the WFE jacket to 130 °C. Critical: Do not exceed 140 °C to prevent thermal ether cleavage.

  • Vacuum Optimization: Establish a high vacuum system (target < 0.1 mbar). A deep vacuum is mandatory to lower the effective boiling point of the sterically hindered ester.

  • Film Generation: Set the wiper basket speed to 300–400 RPM. This ensures a thin, uniform film across the heated surface, minimizing residence time (target residence time < 30 seconds).

  • Continuous Feed: Feed the stabilized crude intermediate (from Protocol 1) at a controlled rate (e.g., 1–2 L/hr for pilot scale). Continuously monitor the distillate color; a shift from pale yellow to amber indicates vacuum failure or localized overheating.

  • Thermal Quenching: Collect the purified Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate in a chilled receiver flask (0–5 °C) to immediately quench any residual thermal energy and halt secondary reactions.

References

  • Patel, C. B., Dhaduk, B. B., & Parsania, P. H. (2015). Thermal studies of some biologically active new aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research, 7(3), 20-26.

  • Zmywaczyk, J., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. 1

  • Day, M., Sally, D., & Wiles, D. (1990). Thermal degradation of poly(aryl-ether-ether-ketone): Experimental evaluation of crosslinking reactions. Journal of Applied Polymer Science. 2

Sources

Troubleshooting

Column chromatography solvent systems for separating veratrole derivatives

Core Directive & Scope This guide addresses the purification of veratrole (1,2-dimethoxybenzene) and its derivatives (e.g., veratraldehyde, 4-nitroveratrole, bromoveratrole). These compounds are critical intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This guide addresses the purification of veratrole (1,2-dimethoxybenzene) and its derivatives (e.g., veratraldehyde, 4-nitroveratrole, bromoveratrole). These compounds are critical intermediates in the synthesis of APIs (e.g., papaverine analogs, donepezil) and flavorants.

The Challenge: While veratrole itself is non-polar, its derivatives vary wildly in polarity. Furthermore, the most common impurity—guaiacol (2-methoxyphenol) —introduces hydrogen bonding that leads to peak tailing and co-elution on silica gel.

Solvent System Selection Matrix

User Question: "Which solvent system should I start with for my specific veratrole derivative?"

Scientist Response: Do not rely on a single "universal" solvent. Veratrole derivatives exhibit distinct interactions with silica silanol groups. Use the table below to select your Base System , then optimize using the modifier rules.

Table 1: Optimized Solvent Systems by Functional Group
Derivative ClassExample CompoundPolarity ProfileRecommended Base SystemModifier (If Tailing Occurs)
Simple Ethers Veratrole, 4-MethylveratroleNon-PolarHexane / Ethyl Acetate (95:5) None usually required.
Halides 4-BromoveratroleLow PolarityHexane / DCM (80:20) None. DCM improves solubility over hexane alone.
Carbonyls Veratraldehyde, AcetoveratroneModerate PolarityHexane / Ethyl Acetate (70:30) None. If streaking, switch to Toluene / Acetone (90:10).
Nitro Compounds 4-NitroveratroleModerate-HighToluene / Ethyl Acetate (80:20) Toluene provides better pi-pi separation for aromatic isomers.
Acids Veratric AcidHigh (Acidic)DCM / Methanol (95:5) + 0.5% Acetic Acid (Critical to suppress ionization).
Amines 4-AminoveratroleHigh (Basic)DCM / Methanol (90:10) + 1% Triethylamine (TEA) (Critical to prevent silanol binding).

Troubleshooting & FAQs

Issue 1: The "Guaiacol Problem" (Separating Phenols from Ethers)

User: "I am methylating guaiacol to make veratrole. My TLC shows two spots close together, and the lower spot (starting material) tails badly, contaminating my product."

Diagnosis: This is the classic Phenolic Drag . Guaiacol contains a free phenolic hydroxyl (-OH) group.

  • Mechanism: The -OH group donates a hydrogen bond to the silica gel's silanol (Si-OH) surface, causing strong retention and "tailing" (asymmetrical peak shape).

  • Veratrole: Being fully methylated, it cannot donate hydrogen bonds, only accept them. It elutes as a sharp, symmetrical band.

Protocol: The "Acid-Wash" Elution Do not just increase polarity. You must suppress the ionization of the phenol or wash it out.

  • Pre-treatment: Before the column, wash your crude organic layer with 10% NaOH (2x). Phenols become phenoxides (water-soluble) and are removed. Veratrole remains in the organic layer.

  • Chromatography Solution: If you must separate them by column:

    • Solvent: Hexane / Ethyl Acetate (8:2).

    • Modifier: Add 1% Acetic Acid to the mobile phase.

    • Result: The acid protonates the silica surface and the phenol, reducing the interaction strength. The guaiacol spot will tighten and move faster, but veratrole will still elute first.

Issue 2: Co-elution of Regioisomers

User: "I have a mixture of 3-bromoveratrole and 4-bromoveratrole. They run as a single figure-8 spot in Hexane/EtOAc."

Diagnosis: Hexane/EtOAc separates primarily based on polarity (dipole moment). Regioisomers often have identical polarities but different molecular shapes or steric profiles.

Solution: Change the Selectivity Mechanism Switch to a solvent system that interacts with the aromatic pi-system.

  • New System: Toluene / Acetone or Toluene / Ethyl Acetate .

  • Why? Toluene is an aromatic solvent.[1] It engages in

    
    -
    
    
    
    stacking interactions with the veratrole ring. The steric hindrance of the bromine atom in the 3-position (ortho to methoxy) vs. the 4-position disrupts this stacking differently, often resolving the isomers where aliphatic solvents (Hexane) fail.
Issue 3: Crystallization on the Column

User: "My veratraldehyde is crystallizing inside the column tip or on the silica during the run."

Diagnosis: Veratraldehyde has a high melting point and poor solubility in pure hexane. As the separation proceeds, the compound may concentrate in a band where the local solvent composition is too non-polar (high hexane).

Protocol: Solubility Loading

  • Solid Load: Do not liquid load in DCM if you are running a Hexane column (precipitation risk). Dissolve the sample in minimal DCM, add silica, evaporate to dryness (rotovap), and load the dry powder.

  • Solvent Adjustment: Ensure your mobile phase contains at least 5-10% DCM or Chloroform throughout the run to maintain solubility, even if you adjust the Hexane/EtOAc ratio.

Advanced Workflow: Method Development

The following diagram outlines the decision logic for optimizing the separation of a new veratrole derivative.

VeratrolePurification Start Crude Veratrole Derivative CheckTLC Run TLC: 20% EtOAc in Hexane Start->CheckTLC RfCheck Check Rf Value CheckTLC->RfCheck HighRf Rf > 0.7 (Too Fast) RfCheck->HighRf Non-polar LowRf Rf < 0.2 (Too Slow) RfCheck->LowRf Polar GoodRf Rf 0.25 - 0.35 (Ideal) RfCheck->GoodRf Target ReducePol Reduce Polarity: Use 5-10% EtOAc HighRf->ReducePol IncreasePol Increase Polarity: Use 40-50% EtOAc or switch to DCM/MeOH LowRf->IncreasePol CheckSpot Inspect Spot Shape GoodRf->CheckSpot ReducePol->CheckTLC IncreasePol->CheckTLC Tailing Streaking/Tailing? CheckSpot->Tailing Yes Symmetric Symmetric Spot CheckSpot->Symmetric No AcidMod Add 1% Acetic Acid (Phenols/Acids) Tailing->AcidMod Acidic/Phenolic BaseMod Add 1% TEA (Amines) Tailing->BaseMod Basic Final Proceed to Flash Column Symmetric->Final AcidMod->Final BaseMod->Final

Caption: Decision tree for optimizing solvent systems based on TLC Rf values and spot morphology.

Standard Operating Procedure (SOP): Flash Column Setup

Objective: Purify 1.0 g of Crude Veratraldehyde.

  • TLC Optimization:

    • Run TLC in 70:30 Hexane:EtOAc .

    • Target Rf: ~0.30. (Veratraldehyde is UV active at 254 nm).

  • Column Packing:

    • Silica Mass: 30 g (30:1 ratio for easy separations).

    • Slurry Solvent: 80:20 Hexane:EtOAc (Start slightly less polar than your TLC target to focus the band).

  • Sample Loading (Dry Load Method):

    • Dissolve 1.0 g crude in 5 mL DCM.

    • Add 2.0 g silica gel.

    • Evaporate to dryness on a rotary evaporator (water bath < 40°C).

    • Pour the free-flowing powder onto the packed column bed.

    • Add a 1 cm layer of sand on top.

  • Elution Gradient:

    • Volume 1 (200 mL): 90:10 Hexane:EtOAc (Elutes non-polar impurities/Veratrole).

    • Volume 2 (300 mL): 70:30 Hexane:EtOAc (Elutes Veratraldehyde).

    • Volume 3 (200 mL): 50:50 Hexane:EtOAc (Elutes polar impurities/Veratric acid).

  • Fraction Analysis:

    • Spot fractions on TLC.[2][3] Combine pure fractions.

    • Note: Veratraldehyde can oxidize to veratric acid if left on silica too long; process rapidly.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic techniques for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.

  • BenchChem Technical Support. (2025). "Technical Support Center: Purification of Crude Veratraldehyde". BenchChem.[2][4]

  • Reich, H. J. (2023). "Solvent Systems for Flash Column Chromatography". University of Rochester / University of Wisconsin.

  • Alwsci Technologies. (2025). "Common Causes Of Peak Tailing in Chromatography: Troubleshooting and Remediation Strategies". Alwsci.

  • Royal Society of Chemistry. (2020). "Supplementary Information: Purification of benzyl phenyl ether derivatives". RSC Advances.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Fragmentation Analysis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

This guide provides an in-depth analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate. Designed for researchers and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline to offer a comparative perspective, contrasting GC-MS with alternative analytical methodologies like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causal factors influencing fragmentation, establish a robust analytical protocol, and provide the foundational data necessary for confident structural elucidation and method development.

Introduction: The Analytical Challenge

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is a compound of interest due to its structural relation to various biologically active molecules and synthetic intermediates. The core structure features a 3,4-dimethoxyphenyl (veratryl) group attached to a quaternary carbon, which is also part of a methyl propanoate ester. This unique arrangement presents specific challenges and opportunities for mass spectrometric analysis. Accurate characterization is paramount, and GC-MS, with its combination of chromatographic separation and mass-based identification, serves as a primary tool for this purpose.[1][2]

The objective of this guide is to:

  • Predict and analyze the primary Electron Ionization (EI) fragmentation pathways.

  • Provide a validated, step-by-step GC-MS protocol.

  • Objectively compare the strengths and limitations of GC-MS against HPLC-MS and NMR for the analysis of this specific analyte.

Predicted GC-MS Fragmentation Pattern Analysis

Under standard 70 eV Electron Ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) which then undergoes fragmentation.[3][4] The resulting fragmentation pattern is a molecular fingerprint, dictated by the relative stability of the bonds and the resulting fragment ions. For Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (Molecular Weight: 238.28 g/mol ), we can predict the following key fragmentation pathways.

Key Predicted Fragmentation Pathways:
  • Alpha (α) Cleavage (Pathway A - Major): The most favored fragmentation is predicted to be the cleavage of the C-C bond alpha to the aromatic ring and alpha to the carbonyl group. This results in the loss of a methoxycarbonyl radical (•COOCH₃, 59 Da), leading to the formation of a highly stable tertiary benzylic cation at m/z 179 . The stability of this cation, which is resonance-stabilized by the electron-donating methoxy groups on the benzene ring, makes this fragment the likely base peak in the spectrum.[3][5]

  • Benzylic Cleavage (Pathway B): Cleavage of the bond between the quaternary carbon and the aromatic ring. This would result in the loss of a 3,4-dimethoxyphenyl radical (137 Da) to form an acylium-type ion at m/z 101 . While possible, this pathway is generally less favored than Pathway A due to the superior stability of the tertiary benzylic cation.

  • Fragmentation of the Aromatic Moiety (Pathway C): The prominent m/z 179 fragment can undergo further fragmentation characteristic of methoxy-substituted benzene rings.[6] This typically involves the sequential loss of a methyl radical (•CH₃, 15 Da) to yield a fragment at m/z 164 , followed by the loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 136 .

  • Ester-related Fragmentations: While less dominant, other cleavages associated with the ester group may occur. For instance, the loss of the methoxy group (•OCH₃, 31 Da) from the molecular ion could lead to a fragment at m/z 207 .

The following diagram illustrates the primary predicted fragmentation cascade.

G cluster_main Predicted Fragmentation of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate mol Molecular Ion (M•+) m/z 238 frag179 Tertiary Benzylic Cation m/z 179 (Base Peak) mol->frag179 Pathway A - •COOCH₃ (59 Da) α-Cleavage frag101 Acylium-type Ion m/z 101 mol->frag101 Pathway B - •C₉H₁₁O₂ (137 Da) Benzylic Cleavage frag164 Fragment Ion m/z 164 frag179->frag164 Pathway C - •CH₃ (15 Da) frag136 Fragment Ion m/z 136 frag164->frag136 - CO (28 Da)

Caption: Predicted major EI fragmentation pathways for the target analyte.

Summary of Predicted Key Fragments:
m/z ValuePredicted Fragment IdentityPathwaySignificance
238Molecular Ion [C₁₃H₁₈O₄]•+-Confirms molecular weight.
179[C₁₁H₁₅O₂]+ABase Peak , highly stable tertiary benzylic cation.
164[C₁₀H₁₂O₂]•+CLoss of a methyl radical from the m/z 179 fragment.
136[C₉H₈O]•+CSubsequent loss of CO, characteristic of phenols.
101[C₅H₉O₂]+BAcylium-type ion from benzylic cleavage.

Experimental Protocol: GC-MS Analysis

A robust analytical method requires careful optimization of chromatographic and spectrometric parameters. The following protocol is designed to achieve excellent separation and sensitive detection for the target analyte.

Sample Preparation
  • Standard Preparation: Accurately weigh ~10 mg of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate standard and dissolve in 10 mL of a suitable volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Matrix Samples: For samples from a complex matrix, an appropriate extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and minimize matrix interference.[7]

Instrumentation and Parameters

The following workflow outlines the key stages of the GC-MS analysis.

workflow Sample 1. Sample Injection (1 µL, Splitless) GC 2. GC Separation (HP-5MS Column) Sample->GC Inlet: 250°C Ionization 3. EI Ionization (70 eV) GC->Ionization Transfer Line: 280°C MS 4. Mass Analysis (Quadrupole) Ionization->MS Source: 230°C Detection 5. Detection & Data (TIC & Mass Spectrum) MS->Detection

Caption: Standard experimental workflow for GC-MS analysis.

Table of GC-MS Parameters:
ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile aromatic compounds.[8]
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures consistent retention times and optimal performance.
Inlet Temperature250 °CEnsures complete and rapid volatilization of the analyte without thermal degradation.
Injection Volume1 µL (Splitless mode)Maximizes analyte transfer to the column for trace-level analysis.
Oven ProgramStart at 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The initial hold allows for solvent focusing, while the ramp provides good separation from potential impurities.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard hard ionization technique that produces reproducible, library-searchable fragmentation patterns.[3]
Ionization Energy70 eVIndustry standard energy for generating consistent and comparable mass spectra.
Source Temperature230 °CPrevents condensation of analytes while minimizing thermal degradation within the ion source.
Quadrupole Temp.150 °CMaintains ion path integrity and prevents contamination.
Mass Scan Rangem/z 40 - 450A broad range to capture the molecular ion and all significant fragments.
Data AcquisitionFull Scan ModeAllows for the collection of complete mass spectra for identification.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, a comprehensive analytical strategy involves understanding its performance relative to other techniques. The choice of method depends on the analytical question, sample matrix, and required sensitivity.[7][9]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with MS offers a complementary approach, particularly when dealing with compounds that are not amenable to GC.

FeatureGC-MSHPLC-MS
Analyte Suitability Requires volatile and thermally stable compounds. Derivatization may be needed for polar molecules.[10]Excellent for a wide range of polar, non-volatile, and thermally labile compounds.
Ionization "Hard" ionization (EI) provides rich, library-searchable fragmentation for structural elucidation."Soft" ionization techniques (e.g., ESI, APCI) often yield a prominent molecular ion with minimal fragmentation, ideal for molecular weight confirmation and quantification.[11]
Separation Based on volatility and interaction with the stationary phase.Based on polarity and partitioning between mobile and stationary phases.
Application Ideal for identification of unknowns in complex mixtures and generating standard fragmentation libraries.Preferred for quantitative analysis in biological matrices (e.g., plasma, urine) and for analyzing mixtures of isomers that are difficult to separate by GC.

Insight: For the target analyte, GC-MS is superior for initial structural identification due to the detailed fragmentation provided by EI. However, if analyzing its metabolites (which are often more polar) in a biological fluid, HPLC-MS with a soft ionization source like ESI would be the method of choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is not a separation technique but provides unparalleled detail for absolute structure elucidation.

FeatureGC-MSNMR Spectroscopy
Information Provided Molecular weight and fragmentation pattern, leading to structural inference.Definitive atom connectivity, stereochemistry, and 3D structure. Provides information on all atoms (¹H, ¹³C).[12][13]
Sensitivity High sensitivity (picogram to femtogram levels).Lower sensitivity (microgram to milligram levels required).
Sample Purity Can analyze components within a complex mixture due to chromatographic separation.Requires a highly purified sample for unambiguous spectral interpretation.
Application Rapid screening, identification of knowns/unknowns, and quantification.Absolute structural confirmation of novel compounds, purity assessment, and analysis of isomeric composition.[14][15]

Insight: GC-MS can tentatively identify Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate in a reaction mixture by matching its retention time and mass spectrum to a reference. However, to unequivocally prove its structure, especially its isomeric purity, analysis of the purified compound by ¹H and ¹³C NMR would be required. The two techniques are therefore highly complementary.

Conclusion

The analysis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate by GC-MS is a robust and highly informative approach. A predictive analysis of its mass spectrum suggests a dominant fragmentation pathway initiated by α-cleavage to form a stable tertiary benzylic cation at m/z 179, which is expected to be the base peak. This predictable fragmentation, combined with a well-defined chromatographic retention time, allows for confident identification.

While GC-MS excels in providing this structural fingerprint, a multi-faceted analytical approach is often necessary. HPLC-MS offers advantages for analyzing related polar or thermally unstable compounds, and NMR spectroscopy remains the gold standard for absolute structure elucidation. By understanding the capabilities and limitations of each technique, researchers can develop a comprehensive and self-validating analytical workflow, ensuring the highest level of scientific integrity in their results.

References

  • Royal Society of Chemistry. (n.d.). Analytical Methods 2. Materials and Methods.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-(3,4-Dimethoxyphenyl)
  • Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate.
  • SIELC Technologies. (2018, February 19). Separation of Methyl propanoate on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). (3,4-Dimethoxyphenyl)
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Techniques for (E)
  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern.
  • Naicker, T., et al. (n.d.). (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Learning Science. (2021, September 6).
  • Noggle, F. T., & DeRuiter, J. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • NIST. (n.d.). 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Integrated Science. (2023, June 2).
  • Virginia.gov. (n.d.). Methyl 2-[3-methoxy-4-(2-methylpropyl)phenyl]propanoate.
  • Simpson, C. D., et al. (2005, January 15). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. PubMed.
  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Roessner, U., et al. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium.
  • Scholar UNAIR. (2024, June 15). QUALITATIVE ANALYSIS FOR ILLICIT DRUGS AND NPS (NEW PSYCHOACTIVE SUBSTANCES) USING GC-MS.
  • Human Metabolome Technologies. (2025, January 23). Exploring the Different Techniques of Metabolomics Analysis.
  • LabRulez LCMS. (2024, September 17). Tips and tricks for LC–MS-based metabolomics and lipidomics.
  • MDPI. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
  • Guddat, S., et al. (2024, November 26). Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry.
  • Furuhashi, T., et al. (2015, February 15). Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. Semantic Scholar.
  • PubMed. (2025, January 30).
  • Scilit. (n.d.). A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS.

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Comparative

FTIR Spectra Interpretation Guide: Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate vs. Methyl 3,4-dimethoxyphenylacetate

Part 1: Executive Summary & Structural Basis In drug development—specifically in the synthesis of calcium channel blockers like Verapamil—distinguishing between alkylated intermediates is a critical quality control step....

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Basis

In drug development—specifically in the synthesis of calcium channel blockers like Verapamil—distinguishing between alkylated intermediates is a critical quality control step. This guide compares the Fourier Transform Infrared (FTIR) spectra of Methyl 3,4-dimethoxyphenylacetate (Compound B) and its


-dimethylated derivative, Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (Compound A) .

While both compounds share a veratryl (3,4-dimethoxyphenyl) core and a methyl ester functionality, they are distinguished by the substitution pattern at the


-carbon.
  • Compound B possesses a reactive methylene (

    
    ) bridge.
    
  • Compound A possesses a quaternary gem-dimethyl (

    
    ) center.
    

This structural change dictates specific vibrational modes in the "fingerprint" region (1500–1300 cm⁻¹) that serve as the definitive identification criteria.

Structural Visualization

The following diagram contrasts the molecular structures, highlighting the critical


-carbon environment responsible for the spectral divergence.

ChemicalStructures cluster_B Compound B (Precursor) cluster_A Compound A (Product) nodeB Methyl 3,4-dimethoxyphenylacetate Alpha-Carbon: Methylene (-CH2-) featB Key IR Feature: Scissoring @ ~1465 cm⁻¹ No doublet @ 1380 cm⁻¹ nodeB->featB nodeA Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate Alpha-Carbon: Quaternary Gem-Dimethyl nodeB->nodeA Methylation (Reaction Monitoring) featA Key IR Feature: Gem-Dimethyl Doublet (~1385 & ~1365 cm⁻¹) nodeA->featA

Figure 1: Structural comparison highlighting the transformation from a methylene bridge to a quaternary gem-dimethyl center.

Part 2: Experimental Protocol (ATR-FTIR)

To ensure reproducible spectral data, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample preparation errors common with KBr pellets.

Instrument Configuration
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for splitting analysis).

  • Scans: 32 (Screening) or 64 (Final QC).

  • Range: 4000–600 cm⁻¹.

Sample Preparation & Acquisition
  • Blanking: Clean the crystal with isopropanol. Collect a background spectrum of the ambient air.

  • Loading:

    • Liquids (Compound B is typically a liquid/oil): Place 10 µL on the crystal center.

    • Solids (Compound A is often a solid): Place ~5 mg on the crystal. Apply pressure using the anvil until the force gauge reaches the "optimal" zone (typically 80–100 lbs pressure) to ensure intimate contact.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra.

Part 3: Spectral Interpretation & Comparative Analysis[1][2]

This section details the specific wavenumber shifts. The primary differentiator is not the carbonyl stretch, but the C-H bending modes of the alkyl groups.

Region 1: The Carbonyl Stretch (1750–1730 cm⁻¹)

Both compounds are saturated methyl esters.

  • Compound B (Precursor): The carbonyl (

    
    ) stretch typically appears at 1740–1735 cm⁻¹ .
    
  • Compound A (Product): The introduction of the gem-dimethyl group at the

    
    -position introduces steric bulk. While electronic inductive effects of alkyl groups are donating (lowering 
    
    
    
    ), the steric strain often dominates, slightly increasing the force constant or broadening the peak. Expect the
    
    
    stretch at 1745–1735 cm⁻¹ .
  • Verdict: This region confirms the ester functionality but is unreliable for distinguishing the two compounds due to significant overlap.

Region 2: The Fingerprint Differentiator (1400–1350 cm⁻¹)

This is the critical decision zone.

  • Compound B (Methylene):

    • Shows a standard methylene scissoring band (

      
      ) near 1465 cm⁻¹ .
      
    • Lacks significant splitting in the 1380 cm⁻¹ region (only a single methyl bend from the ester methoxy/terminal methyls may appear).

  • Compound A (Gem-Dimethyl):

    • Exhibits the characteristic Gem-Dimethyl Doublet . The interaction between the two methyl groups attached to the same quaternary carbon splits the symmetric bending vibration.

    • Peak 1: ~1385 cm⁻¹

    • Peak 2: ~1365 cm⁻¹

    • Mechanism: This "split" is a textbook indicator of isopropyl or gem-dimethyl groups (similar to tert-butyl). The intensity is medium-to-strong.

Region 3: C-H Stretching (3000–2800 cm⁻¹)[3]
  • Aromatic C-H: Both compounds show weak stretches >3000 cm⁻¹.[1][2]

  • Aliphatic C-H:

    • Compound A: Significant increase in intensity of the methyl C-H stretches (~2960 cm⁻¹) relative to methylene stretches, due to the addition of two methyl groups.

    • Compound B: Balanced methyl/methylene profile.

Comparative Data Table
Functional GroupVibration ModeCompound B (Precursor)Compound A (Product)Note
Ester C=O Stretching1740–1735 cm⁻¹1745–1735 cm⁻¹Diagnostic for ester; poor differentiator.
Gem-Dimethyl Symmetric BendingAbsent 1385 & 1365 cm⁻¹ (Doublet) Primary Differentiator.
Methylene (-CH2-) Scissoring~1465 cm⁻¹ (Distinct)~1465 cm⁻¹ (Weak/Obscured)Compound A lacks the

-methylene.
Ether (Ar-O-C) Stretching1260, 1025 cm⁻¹1260, 1025 cm⁻¹Veratryl core remains unchanged.
Aromatic Ring C=C Stretching1590, 1515 cm⁻¹1590, 1515 cm⁻¹Veratryl core remains unchanged.

Part 4: Decision Logic Workflow

Use the following logic gate to interpret the spectra during synthesis monitoring.

DecisionTree Start Acquire FTIR Spectrum (4000-600 cm⁻¹) CheckCO Check 1735-1745 cm⁻¹ (Strong Peak?) Start->CheckCO IsEster Confirm Ester Functionality CheckCO->IsEster Yes Check1380 Analyze 1350-1400 cm⁻¹ Region IsEster->Check1380 Doublet Is there a distinct DOUBLET (1385 & 1365 cm⁻¹)? Check1380->Doublet ResultA Identify: Compound A (Gem-dimethyl Product) Doublet->ResultA Yes (Split Peak) ResultB Identify: Compound B (Methylene Precursor) Doublet->ResultB No (Single/No Peak)

Figure 2: Spectral interpretation decision tree for distinguishing alpha-methylated products.

Part 5: References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Methyl 3,4-dimethoxyphenylacetate analogs (e.g., 3,4-dimethoxyphenylacetone).[3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for Gem-dimethyl doublet identification).

  • PubChem. Compound Summary: Methyl 3,4-dimethoxyphenylacetate (CID 219464). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for C-H bending vibrations of isopropyl/gem-dimethyl groups).

Sources

Validation

Multi-Modal NMR Chemical Shift Assignment Guide: Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Executive Summary In modern drug development and synthetic chemistry, unambiguous structural elucidation is non-negotiable. Relying solely on 1D NMR or basic empirical prediction algorithms can lead to critical misassign...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, unambiguous structural elucidation is non-negotiable. Relying solely on 1D NMR or basic empirical prediction algorithms can lead to critical misassignments, particularly in molecules with sterically encumbered quaternary centers or nearly identical functional groups.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three distinct analytical methodologies—Experimental Multi-Dimensional NMR , Empirical Prediction Software (Mnova/ChemDraw) , and Quantum Mechanical DFT-GIAO Calculations —using Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate as a benchmark molecule. This guide provides step-by-step protocols, quantitative data comparisons, and the mechanistic causality required to build a self-validating assignment system.

The Benchmark Molecule: Structural Challenges

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate presents three specific assignment challenges that test the limits of predictive software:

  • The Aromatic Methoxy Groups: The C3 and C4 methoxy groups are electronically and sterically similar, resulting in nearly overlapping singlets.

  • The Quaternary Carbon (C-

    
    ):  The carbon alpha to the ester carbonyl is "invisible" in standard DEPT-135 and COSY experiments, requiring long-range heteronuclear correlation.
    
  • The Tight Aromatic Spin System: The H-2, H-5, and H-6 protons form a closely spaced ABX/AMX spin system that empirical predictors frequently misorder.

Workflow cluster_0 Experimental NMR (Gold Standard) cluster_1 In Silico Prediction Prep Sample Prep (CDCl3 + TMS) Acq1D 1D Acquisition (1H, 13C, DEPT) Prep->Acq1D Acq2D 2D Acquisition (HSQC, HMBC, NOESY) Acq1D->Acq2D Assign Definitive Chemical Shift Assignment Acq2D->Assign Empirical Empirical Software (Mnova / ChemDraw) Empirical->Assign DFT Quantum Mechanical (DFT-GIAO) DFT->Assign

Tri-modal workflow integrating experimental and in silico NMR assignment.

Methodology Comparison & Experimental Protocols

Approach 1: Multi-Dimensional NMR (The Gold Standard)

Experimental 2D NMR remains the ultimate source of truth because it relies on fundamental quantum mechanical interactions (scalar coupling and dipole-dipole relaxation) rather than database interpolation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Utilize a Bruker Avance III 600 MHz spectrometer equipped with a 5 mm TCI cryoprobe.

  • 1D Experiments:

    • 
      H NMR: zg30 pulse sequence, 16 scans, 1s relaxation delay (d1).
      
    • 
      C NMR: zgpg30, 1024 scans, 2s d1.
      
  • 2D Experiments: Acquire HSQC (hsqcedetgpsisp2.2), HMBC (hmbcgplpndqf), and NOESY (noesygpphpp with a 300 ms mixing time) to establish a self-validating connectivity loop.

Approach 2: Empirical Prediction Software (High-Throughput)

Empirical software like Mestrelab's Mnova utilizes an Ensemble NMR Prediction approach, combining Machine Learning, HOSE-code (Hierarchically Ordered Spherical Description of Environment), and increment algorithms[1],[2]. ChemDraw relies primarily on linear additivity rules. While statistically robust for standard organic frameworks[3], these tools often struggle with subtle regiochemical nuances.

Step-by-Step Protocol:

  • Structure Input: Draw the 2D structure with precise stereochemistry in the software interface.

  • Algorithm Execution: Run the

    
    H and 
    
    
    
    C prediction modules (e.g., Mnova Ensemble Predictor).
  • Data Extraction: Export the predicted shifts and note the confidence intervals provided by the software.

Approach 3: Quantum Mechanical DFT-GIAO (High-Fidelity in Silico)

Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method provides a rigorous, physics-based prediction of magnetic shielding tensors[4],[5].

Step-by-Step Protocol:

  • Conformer Sampling: Use CREST (Conformer-Rotamer Ensemble Sampling Tool) to generate a thermodynamically accessible conformational ensemble[6],[7]. This is critical because the rotation of the ester and methoxy groups alters the local magnetic shielding environment.

  • Geometry Optimization: Optimize the lowest-energy conformers using Gaussian 16 at the B3LYP/6-31G(d) level of theory.

  • NMR Calculation: Perform GIAO calculations at the mPW1PW91/6-311+G(2d,p) level using the PCM implicit solvent model (Chloroform).

  • Scaling: Apply linear scaling factors to convert isotropic shielding tensors to chemical shifts.

Data Presentation: Chemical Shift Assignment Tables

The tables below summarize the quantitative performance of the three methodologies.

Table 1: H NMR Chemical Shift Comparison (ppm)
Proton PositionExperimental (600 MHz)Empirical (ChemDraw)DFT-GIAO (Scaled)Deviation (Empirical)Deviation (DFT)
H-2 (Ar) 6.88 (d, J=2.0 Hz)6.856.90-0.03+0.02
H-5 (Ar) 6.83 (d, J=8.2 Hz)6.816.85-0.02+0.02
H-6 (Ar) 6.91 (dd, J=8.2, 2.0 Hz)6.896.93-0.02+0.02
Ar-OCH

(C3)
3.88 (s, 3H)3.823.89-0.06+0.01
Ar-OCH

(C4)
3.86 (s, 3H)3.823.85-0.04-0.01
Ester-OCH

3.65 (s, 3H)3.663.62+0.01-0.03
gem-CH

1.56 (s, 6H)1.521.58-0.04+0.02
Table 2: C NMR Chemical Shift Comparison (ppm)
Carbon PositionExperimental (150 MHz)Empirical (ChemDraw)DFT-GIAO (Scaled)Deviation (Empirical)Deviation (DFT)
C=O (Ester) 177.2176.8178.5-0.4+1.3
C-3 (Ar-O) 148.8148.5149.2-0.3+0.4
C-4 (Ar-O) 148.1147.9148.6-0.2+0.5
C-1 (Ar) 137.5138.0137.1+0.5-0.4
C-6 (Ar) 118.4119.0118.0+0.6-0.4
C-5 (Ar) 110.8111.5110.4+0.7-0.4
C-2 (Ar) 110.2111.0109.8+0.8-0.4
Ar-OCH

(C3)
55.956.056.2+0.1+0.3
Ar-OCH

(C4)
55.856.056.1+0.2+0.3
Ester-OCH

52.152.051.8-0.1-0.3
C-Quat (

)
46.345.546.8-0.8+0.5
gem-CH

26.526.026.8-0.5+0.3

Discussion: Causality and Self-Validating Protocols

The Failure of Empirical Predictors for Methoxy Groups

As seen in Table 1, empirical software assigns an identical value (3.82 ppm) to both the C3 and C4 methoxy groups. Because the local HOSE spheres for these two groups are nearly identical, the algorithm cannot differentiate them.

The Self-Validating Experimental Loop

To resolve this ambiguity, we must rely on the causality of 2D NMR. The methoxy protons are scalar isolated (they have no


-coupling to the ring protons). Therefore, through-space NOE (Nuclear Overhauser Effect) is the only physical mechanism to link them to the adjacent aromatic protons.
  • NOESY Causality: The C4-OCH

    
     protons will show a spatial NOE cross-peak to H-5. The C3-OCH
    
    
    
    protons will show a NOE cross-peak to H-2.
  • HMBC Validation: To ensure this is a self-validating system, we cross-reference with HMBC. The C4-OCH

    
     protons must correlate to the C4 carbon (148.1 ppm) via a 
    
    
    
    coupling. That same C4 carbon must then show a
    
    
    correlation to H-5.

This creates a closed logic loop that validates the structure without external assumptions.

HMBC_NOESY H2 Proton H-2 (6.88 ppm) H5 Proton H-5 (6.83 ppm) MeO3 C3-OCH3 (3.88 ppm) MeO3->H2 NOESY (Space) C3 Carbon C-3 (148.8 ppm) MeO3->C3 HMBC (³J) MeO4 C4-OCH3 (3.86 ppm) MeO4->H5 NOESY (Space) C4 Carbon C-4 (148.1 ppm) MeO4->C4 HMBC (³J)

Key 2D NMR correlations differentiating the C3 and C4 methoxy groups.

Assigning the Quaternary Carbon

The quaternary carbon (C-


) at 46.3 ppm is assigned definitively via HMBC. It exhibits strong 

correlations from the gem-dimethyl protons (1.56 ppm) and the aromatic H-2/H-6 protons. Empirical predictors often underestimate the deshielding effect of the adjacent ester and aromatic ring, predicting it ~0.8 ppm lower than reality. DFT-GIAO handles this electronic environment much more accurately.

Conclusion

While empirical prediction software offers excellent high-throughput screening capabilities, it lacks the resolution to differentiate sterically similar functional groups. Quantum mechanical DFT-GIAO provides high-fidelity in silico data, but it is computationally expensive and can slightly overestimate carbonyl shifts due to implicit solvent limitations. For absolute structural certainty in drug development, Experimental 2D NMR (specifically the HMBC/NOESY self-validating loop) remains the indispensable gold standard.

References

  • Download NMR Predict - Mestrelab Research. Retrieved from[Link][1],[2]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus. Chimie. Retrieved from[Link][3]

  • Conformer/Rotamer Search - HQS Molecules Documentation (CREST). Retrieved from[Link][6]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. Retrieved from[Link][7]

  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. MDPI Molecules. Retrieved from[Link][4]

  • Computation of 1H NMR chemical shifts: structural assessment of energetic materials. PubMed. Retrieved from[Link][5]

Sources

Comparative

Comparative reactivity of alpha-methylated vs. non-methylated phenyl esters

Comparative Reactivity of -Methylated vs. Non-Methylated Phenyl Esters: A Guide for Prodrug Design In the landscape of pharmaceutical development, ester-based prodrugs are a cornerstone strategy for improving membrane pe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of -Methylated vs. Non-Methylated Phenyl Esters: A Guide for Prodrug Design

In the landscape of pharmaceutical development, ester-based prodrugs are a cornerstone strategy for improving membrane permeability, masking polar moieties, and enhancing oral bioavailability[1],[2]. However, the success of an ester prodrug hinges entirely on its activation kinetics: it must remain stable during systemic circulation yet cleave efficiently upon reaching its target[3].

As an application scientist, one of the most precise tools at your disposal for tuning this activation rate is


-methylation . By strategically adding methyl groups to the carbon adjacent to the ester carbonyl, you can predictably dial down the reactivity of the ester bond. This guide objectively compares the reactivity of 

-methylated and non-methylated phenyl esters, providing the mechanistic causality and self-validating experimental protocols necessary to leverage this chemistry in drug design.
The Mechanistic Logic: Steric Shielding and the Taft Equation

The fundamental difference in reactivity between a non-methylated ester (like phenyl acetate) and an


-methylated ester (like phenyl isobutyrate) is driven by steric hindrance rather than electronic inductive effects.

When a nucleophile—such as a water molecule, a hydroxide ion, or the hydroxyl group of a catalytic serine residue in human carboxylesterases (hCE1/hCE2)—approaches the ester carbonyl, it must do so at the optimal Bürgi-Dunitz angle (approximately 107°). In non-methylated esters, this trajectory is unobstructed, leading to rapid formation of the tetrahedral intermediate.

However, as you introduce methyl groups at the


-carbon (transitioning from acetate 

propanoate

isobutyrate

pivalate), these bulky groups physically block the nucleophile's approach path. This steric clash exponentially increases the activation energy (

) required for the reaction, drastically reducing the catalytic rate constant (

)[4]. This relationship is quantified by the Taft steric parameter (

), where more negative values indicate greater steric bulk and correspondingly slower hydrolysis rates[4].

Pathway A Non-Methylated Ester (e.g., Phenyl Acetate) C Unobstructed Carbonyl (Low Steric Shielding) A->C B Alpha-Methylated Ester (e.g., Phenyl Isobutyrate) D Steric Shielding at Alpha-Carbon B->D E Rapid Nucleophilic Attack (High k_cat) C->E F Hindered Nucleophilic Attack (Low k_cat) D->F G Rapid in vivo Cleavage (Short Prodrug Half-life) E->G H Sustained Release (Extended Prodrug Half-life) F->H

Caption: Logical relationship between alpha-methylation, steric shielding, and prodrug half-life.

Quantitative Data Comparison

The impact of


-methylation is not subtle; it can shift half-lives from minutes to days. Recent studies on human carboxylesterase 1 (hCE1) demonstrated that the hydrolytic rate of an 

-methylated ester (e.g., 1-methylpentyl ester) can be up to 10-times lower than its non-methylated counterpart[5].

The table below summarizes the comparative reactivity of phenyl esters based on their degree of


-methylation, utilizing the Taft 

parameter as a predictive metric for enzymatic and chemical hydrolysis rates[4],[6].
Substrate

-Substitution
Taft

Parameter
Relative Hydrolysis RatePrimary Application in Drug Design
Phenyl Acetate None (Baseline)~ 0.00Very HighRapid systemic onset (e.g., oral absorption)
Phenyl Propionate Mono-methyl-0.07ModerateIntermediate release profiles
Phenyl Isobutyrate Di-methyl-0.47LowSustained release / Extended half-life
Phenyl Pivalate Tri-methyl-1.54Very LowLong-acting depot formulations

Data Synthesis Note: As the Taft


 parameter becomes more negative, the steric hindrance increases, resulting in a predictable, exponential decrease in the pseudo-first-order rate constant (

)[4].
Self-Validating Experimental Protocol: Hydrolysis Kinetics

To objectively compare the reactivity of these esters in your own laboratory, you must employ a self-validating kinetic assay. The following protocol utilizes UV-Vis spectrophotometry to track the release of a chromogenic leaving group (e.g., 4-nitrophenol from 4-nitrophenyl esters), allowing for real-time, high-throughput data acquisition without the bottleneck of HPLC sampling[4].

Causality Behind Experimental Choices:
  • Buffer Selection (pH 7.4 Phosphate Buffer): Mimics physiological blood pH to ensure the data is translationally relevant to prodrug circulation.

  • Co-solvent (5% DMSO):

    
    -methylated phenyl esters are highly lipophilic and insoluble in pure water. 5% DMSO ensures complete substrate solvation without denaturing the esterase enzymes.
    
  • Self-Validation (Blank Subtraction): Phenyl esters undergo spontaneous chemical hydrolysis in aqueous media[6]. By running a parallel non-enzymatic blank and subtracting its absorbance, you isolate the true biocatalytic rate, ensuring the integrity of your

    
     calculations.
    

Workflow S1 1. Substrate Prep (Ester in 5% DMSO) S3 3. Reaction Initiation (Add Esterase/hCE1) S1->S3 S2 2. Buffer Equilibration (pH 7.4, 37°C) S2->S3 S4 4. Kinetic Monitoring (UV-Vis Absorbance) S3->S4 S5 5. Data Regression (Calculate k_obs) S4->S5

Caption: Self-validating experimental workflow for measuring esterase-mediated hydrolysis kinetics.

Step-by-Step Methodology:
  • Standard Curve Generation: Prepare serial dilutions of the leaving group (e.g., 4-nitrophenol) in pH 7.4 phosphate buffer (0 to 100

    
    M). Measure absorbance at 413 nm to establish the molar extinction coefficient (
    
    
    
    ). This validates the linear range of your instrument.
  • Substrate Preparation: Dissolve the non-methylated (phenyl acetate) and

    
    -methylated (phenyl isobutyrate) substrates in pure DMSO to create 20 mM master stock solutions.
    
  • Equilibration: Aliquot 950

    
    L of pH 7.4 phosphate buffer into quartz cuvettes and incubate at 37°C for 10 minutes.
    
  • Enzyme Addition: Add the target enzyme (e.g., recombinant hCE1 or porcine liver esterase) to the sample cuvettes. Crucial: Leave one cuvette per substrate without enzyme to serve as the spontaneous hydrolysis blank.

  • Reaction Initiation: Spike 50

    
    L of the substrate stock into the cuvettes (final DMSO concentration = 5%, final substrate = 1 mM). Mix rapidly by inversion.
    
  • Continuous Monitoring: Immediately monitor the absorbance at 413 nm for 30 minutes.

  • Data Processing: Subtract the

    
     of the blank from the 
    
    
    
    of the enzymatic sample. Use the previously calculated
    
    
    to convert the corrected absorbance rate into molar conversion rates (
    
    
    ), and apply Michaelis-Menten or pseudo-first-order kinetics to determine the comparative half-lives.
References
  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates - Journal of Emerging Investigators.[Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed.[Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC.[Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review - Sciensage.[Link]

Sources

Validation

Comparison Guide: Establishing a Primary Reference Standard vs. Sourcing Secondary Standards for Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Executive Summary & Scientific Context Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS: 477741-73-4) is a critical advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS: 477741-73-4) is a critical advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because the impurity profile of an API is directly inherited from its starting materials and intermediates, establishing a metrologically traceable reference standard is a non-negotiable requirement for robust quality control.

According to the , manufacturers must employ highly characterized reference standards to validate analytical methods and release batches. This guide objectively compares the performance, reliability, and resource investment of establishing an In-House Primary Reference Standard versus sourcing a Commercial Secondary Standard , providing actionable experimental protocols to achieve absolute metrological traceability.

Objective Comparison: Primary vs. Secondary Standards

To make an informed decision on your reference standard strategy, it is crucial to understand the functional differences between a primary and secondary standard. A primary standard is established without comparison to a pre-existing standard of the same substance, relying instead on absolute quantitative techniques. A secondary standard is typically a commercial-grade material whose purity is assigned by comparing it against a primary standard.

Table 1: Performance and Feasibility Comparison
MetricIn-House Primary Reference StandardCommercial Secondary Standard
Purity Confidence Absolute (>99.5%); Metrologically traceable to SI units.Relative (~95.0% - 98.0%); Dependent on vendor's CoA.
Analytical Traceability Self-validating via orthogonal methods (qNMR + Mass Balance).Traceable only if qualified against a primary standard.
Time to Establish High (3–5 weeks for purification, qNMR, and full characterization).Low (Immediate availability from commercial vendors).
Cost Investment High initial cost (Prep-HPLC, NMR time, certified internal standards).Low initial cost; High long-term risk if impurities cause OOS results.
Regulatory Compliance Fully compliant with USP <11> and ICH Q7 guidelines.Requires internal re-qualification before use in GMP assays.

The Causality of Orthogonal Validation (E-E-A-T)

As an Application Scientist, I cannot stress enough the danger of relying solely on High-Performance Liquid Chromatography (HPLC) area normalization for purity assignment. HPLC-UV assumes that all impurities share the same UV extinction coefficient as the main analyte—a mathematically flawed assumption that routinely leads to overestimating purity. Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities, residual inorganic salts, and water.

To build a self-validating system that complies with, we must employ orthogonal techniques.

  • Quantitative NMR (qNMR): Breaks the "chicken-and-egg" cycle of needing a standard to qualify a standard. By using a certified internal standard (e.g., NIST SRM), qNMR provides an absolute mass fraction of the analyte.

  • Mass Balance: Acts as a safety net. By quantifying every possible impurity class (UV-absorbing, volatile, aqueous, and inorganic) and subtracting them from 100%, we cross-verify the qNMR result. If

    
    , the standard is metrologically sound.
    

Experimental Methodologies

The following step-by-step methodologies detail the qualification of a highly purified candidate batch of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate.

Protocol A: Absolute Purity Assignment via qNMR

Scientific Rationale: We select Dimethyl sulfone (NIST SRM 3149) as the internal standard because its 6-proton singlet at ~3.0 ppm does not overlap with the analyte's methoxy (~3.8 ppm), aromatic (~6.8 ppm), or isobutyrate methyl (~1.5 ppm) signals.

Step-by-Step Procedure:

  • Sample Preparation: Using a microbalance (d=0.001 mg), accurately weigh ~20.0 mg of the Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate candidate and ~10.0 mg of NIST SRM 3149 (Dimethyl sulfone) into a clean glass vial.

  • Dissolution: Add 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS. Vortex until complete dissolution is achieved, then transfer to a 5 mm NMR tube.
    
  • Parameter Optimization:

    • Pulse Angle: 90° to maximize signal-to-noise.

    • Relaxation Delay (

      
      ):  Set to 60 seconds. Causality: Complete longitudinal relaxation (
      
      
      
      ) of all excited spins is mandatory for quantitative accuracy.
      
      
      must be
      
      
      of the slowest relaxing proton to ensure >99% signal recovery.
    • Scans: 64 transients.

  • Data Processing: Apply rigorous phase and baseline corrections. Integrate the IS singlet at ~3.0 ppm (

    
    ) and the analyte's gem-dimethyl 6-proton singlet at ~1.5 ppm (
    
    
    
    ).
  • Calculation: Calculate the absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where N = number of protons, M = molecular weight, W = weight, P = purity).
Protocol B: Orthogonal Purity via Mass Balance

Scientific Rationale: This protocol systematically hunts down every non-analyte mass fraction.

Step-by-Step Procedure:

  • Chromatographic Purity (HPLC-UV): Run the sample on a C18 column using a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 220 nm and 254 nm. Calculate the area percentage of the main peak (

    
    ).
    
  • Volatile Impurities (GC-FID): Perform Headspace Gas Chromatography to quantify residual purification solvents (e.g., ethyl acetate, heptane). Record as

    
    .
    
  • Water Content (Karl Fischer): Perform coulometric Karl Fischer titration on a 100 mg aliquot. Record as

    
    .
    
  • Inorganic Impurities (TGA/ROI): Perform Thermogravimetric Analysis or Residue on Ignition to determine inorganic ash. Record as

    
    .
    
  • Calculation:

    
    
    

Data Presentation: Candidate Qualification Results

Table 2: Representative Qualification Data for Primary Standard Candidate
Analytical TechniqueParameter MeasuredResultImpact on Mass Balance
HPLC-UV (254 nm) Chromatographic Purity99.85% AreaDetermines organic purity fraction
HS-GC-FID Residual Solvents (Ethyl Acetate)0.08% w/wSubtracted from 100%
Karl Fischer Water Content0.05% w/wSubtracted from 100%
TGA / ROI Inorganic Ash< 0.01% w/wSubtracted from 100%
Calculated Mass Balance Orthogonal Purity 99.72% w/w Validation Benchmark
qNMR (vs. NIST SRM) Absolute Purity 99.68% w/w Final Assigned Value

Conclusion: The


 between qNMR and Mass Balance is 0.04%, confirming the metrological integrity of the assigned purity (99.68%).

Mandatory Visualization: Qualification Workflow

The following logic diagram illustrates the lifecycle of establishing a primary reference standard versus utilizing a secondary standard.

G Crude Crude Methyl 2-(3,4-dimethoxyphenyl) -2-methylpropanoate (CAS: 477741-73-4) Purification Prep-HPLC & Recrystallization (High-Resolution Purification) Crude->Purification Process Candidate High-Purity Candidate (Target: >99.5%) Purification->Candidate Yield qNMR Protocol A: qNMR (Absolute Purity vs. NIST SRM) Candidate->qNMR Split Aliquot MassBalance Protocol B: Mass Balance (100% - Impurities/Water/Volatiles) Candidate->MassBalance Split Aliquot Primary Primary Reference Standard (Metrologically Traceable) qNMR->Primary Cross-Validation MassBalance->Primary Cross-Validation Secondary Secondary Working Standard (Routine QC Use) Primary->Secondary Qualifies (Assay Transfer) Commercial Commercial Grade Standard (~95-98% Purity) Commercial->Secondary Sourced & Upgraded

Reference Standard Qualification Workflow for CAS 477741-73-4.

Conclusion & Best Practices

For early-stage R&D, sourcing a commercial secondary standard of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate may suffice for basic peak identification. However, once a drug development program enters late-phase clinical trials or commercial manufacturing, the regulatory expectation shifts. You must establish an in-house Primary Reference Standard using the qNMR and Mass Balance protocols outlined above. Once established, this ultra-pure primary standard can be used to routinely qualify cheaper, commercially sourced secondary standards for day-to-day QC batch release, optimizing both compliance and operational costs.

References

  • European Medicines Agency (EMA) / ICH. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[Link]

  • United States Pharmacopeia (USP). USP General Chapter <11> Reference Standards.[Link]

  • Yamazaki, T. et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, MDPI.[Link]

Comparative

A Senior Application Scientist's Guide to Purity Assessment: qNMR vs. HPLC

In the rigorous landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory complian...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] As a Senior Application Scientist, I have frequently guided research teams through the critical decision of selecting the most appropriate analytical technique for this purpose. Two powerhouse methods stand at the forefront: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1]

This guide offers an in-depth, objective comparison of these two techniques, moving beyond a simple list of pros and cons to explore the fundamental principles, practical workflows, and data-driven performance characteristics that should inform your choice. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Philosophical Divide: Direct vs. Comparative Measurement

The core difference between qNMR and HPLC lies in their fundamental approach to quantification. Understanding this distinction is paramount to appreciating their respective strengths and limitations.

qNMR: A Primary, Direct Method

Quantitative NMR operates on a foundational principle of nuclear physics: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[4][5][6][7] This allows for a direct, absolute measurement of a compound's purity without the need for a reference standard of the analyte itself.[4][5][7][8] By introducing a certified internal standard of known purity and concentration into the sample, the analyte's purity can be calculated from the integral ratios of their respective signals.[4][7] This makes qNMR a primary ratio method, a significant advantage in the world of metrology.[7]

HPLC: A Comparative, Indirect Method

High-Performance Liquid Chromatography, conversely, is a comparative technique.[4] It physically separates the components of a mixture based on their differential interactions with a stationary and a mobile phase.[2][3][4][9] A detector, most commonly a UV-Vis detector, measures the response of each component as it elutes from the column.[4][10] Purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[4] This method's accuracy hinges on the assumption that all components have a similar response factor at the chosen detection wavelength, or it necessitates the use of individual reference standards for each impurity for precise quantification.[4]

Head-to-Head Comparison: Performance and Practicalities

The choice between qNMR and HPLC is often dictated by the specific requirements of the analysis, the nature of the analyte, and the stage of drug development. The following table summarizes key performance characteristics based on experimental data and established principles.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[4]Comparative method based on physical separation and detection.[4]
Accuracy High, provides an absolute purity value.[4]High, but can be influenced by the response factors of impurities.[4]
Precision Excellent, with typically low relative standard deviation (RSD).[4][5]Very good, with low RSD.[4][11]
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[4]High, based on chromatographic separation. Co-eluting impurities can be an issue.[4]
Reference Standard Requires a single, well-characterized internal standard for multiple analytes.[5]Often requires specific reference standards for the analyte and each impurity for accurate quantification.[4]
Sample Throughput Lower, with longer acquisition times for full relaxation.Higher, with faster analysis times for routine screening.[12]
Sensitivity Lower, not ideal for trace-level analysis compared to techniques like LC-MS.[8]High, excellent for detecting trace impurities.[11][12]
Sample Type Versatile for soluble small molecules, peptides, and natural products.[8]Widely applicable to various molecules, but can be less effective for very large peptides.[11]
Destructive? No, the sample can be recovered and used for further analysis.[8]Yes, the sample is consumed during the analysis.
Regulatory Acceptance Widely accepted by regulatory agencies like the FDA and EMA and is compliant with ICH guidelines.[8][13]A cornerstone of pharmaceutical analysis with well-established regulatory acceptance under ICH guidelines.[14][15][16][17][18]

Experimental Workflows: A Practical Guide

To provide a tangible understanding of what each technique entails, here are detailed, step-by-step methodologies for purity assessment.

Quantitative NMR (qNMR) Experimental Protocol

The goal of this protocol is to ensure accurate and reproducible quantification by adhering to key experimental parameters.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh analyte weigh_standard Accurately weigh internal standard weigh_sample->weigh_standard dissolve Co-dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer tune_probe Tune and match probe transfer->tune_probe shim Shim magnet for homogeneity tune_probe->shim set_params Set quantitative parameters (90° pulse, long relaxation delay) shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate analyte and standard signals baseline->integrate calculate Calculate purity integrate->calculate

Caption: Experimental workflow for purity determination by qNMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte into a vial.[8]

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.[5][19] The standard should be stable, soluble, and have signals that do not overlap with the analyte.[19][20][21]

    • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the analyte and the standard.[6][8][19]

    • Transfer the solution to a high-quality 5 mm NMR tube.[22][23]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Tune and match the probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the acquisition parameters for quantitative analysis. This is a critical step.

      • Pulse Angle: Use a 90° pulse to ensure maximum signal for all nuclei.[6]

      • Relaxation Delay (d1): Set a long relaxation delay, typically at least 5 times the longest T1 (spin-lattice relaxation time) of any signal of interest (both analyte and standard).[1][21] This ensures all nuclei have fully returned to equilibrium before the next pulse, which is essential for accurate integration.

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).[1]

  • Data Processing and Quantification:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

    • Carefully perform manual phase and baseline correction to ensure accurate integration.[6][22]

    • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.[22]

    • Calculate the purity using the following equation[6][24]:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC) Experimental Protocol

This protocol outlines a standard reversed-phase HPLC method for purity determination using the area percent method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Prepare mobile phases system_prep Equilibrate HPLC system mobile_phase->system_prep sample_sol Prepare sample solution sample_sol->system_prep inject Inject sample system_prep->inject separate Separate on column inject->separate detect Detect eluting components separate->detect integrate_peaks Integrate all peaks detect->integrate_peaks calculate_area Calculate area percent integrate_peaks->calculate_area report Report purity calculate_area->report

Caption: Experimental workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • System and Sample Preparation:

    • Instrumentation: Use an HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1][10][25]

    • Mobile Phase: Prepare the mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).[10] Degas the solvents to prevent air bubbles.

    • Sample Preparation: Accurately weigh the analyte and dissolve it in a suitable diluent to a known concentration (e.g., 0.1 mg/mL).[10] Filter the solution through a 0.45 µm syringe filter to remove particulates.[10]

    • Column: Install a suitable column, such as a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][10]

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Perform a system suitability test by injecting a standard solution multiple times to ensure the system is performing adequately (checking parameters like tailing factor, theoretical plates, and repeatability).[25]

    • Inject the prepared sample solution.

    • Run a gradient elution program, starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase percentage to elute all components.

    • The detector monitors the column effluent at a specific wavelength (e.g., the λmax of the analyte) or across a range of wavelengths if using a PDA detector.[10]

  • Data Processing and Purity Calculation:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method[25]:

      Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Causality and Trustworthiness: Why These Choices Matter

  • qNMR's Long Relaxation Delay: The choice of a long d1 in qNMR is not arbitrary. It directly addresses the physics of nuclear relaxation.[21] Failing to allow for full relaxation before each pulse leads to signal saturation, particularly for nuclei with long T1 times. This systematically reduces the integral of the affected peak, leading to an inaccurate purity calculation. By using a delay of >5x the longest T1, we ensure the integrity of the fundamental principle that signal area is directly proportional to the number of nuclei, making the protocol self-validating.

  • HPLC's System Suitability Test: Before any sample analysis, a system suitability test is performed.[25] This isn't just a warm-up; it's a validation step that confirms the chromatographic system (pump, column, detector) is capable of producing accurate and reproducible results on that day. It establishes trust in the subsequent sample data by demonstrating the system meets predefined criteria for precision and separation efficiency.

  • The Orthogonal Approach: Relying on a single analytical method can sometimes be misleading.[1] For ultimate confidence, especially in late-stage development and for regulatory filings, using both qNMR and HPLC provides an orthogonal approach.[1][26] Because they rely on fundamentally different principles (spectroscopic vs. chromatographic), agreement between the two methods provides a very high degree of confidence in the assigned purity value. A discrepancy, on the other hand, can be highly informative, potentially revealing impurities that are "invisible" to one technique but not the other (e.g., an impurity with no UV chromophore in HPLC, or one with overlapping signals in qNMR).[4]

Conclusion: Selecting the Right Tool for the Job

Both qNMR and HPLC are powerful, validated, and regulatory-accepted techniques for purity assessment.[8][14] The choice is not about which is "better," but which is more appropriate for the specific analytical challenge.

Choose qNMR when:

  • An absolute, primary quantification is required without a specific reference standard for the analyte.

  • You need to determine the purity of a new chemical entity or a reference standard itself.

  • The sample is precious and needs to be recovered for other tests.[24][26]

  • Simultaneous structural confirmation and quantification are beneficial.[24][26]

Choose HPLC when:

  • High throughput and rapid analysis are necessary for routine quality control.[12]

  • Detecting and quantifying very low-level or trace impurities is the primary goal.[4][12]

  • Analyzing complex mixtures where chromatographic separation is essential to resolve numerous components.[27]

  • A well-characterized reference standard for the main component is readily available.

As a Senior Application Scientist, my final recommendation is to build expertise in both techniques. Understanding their orthogonal nature and leveraging their respective strengths will provide the most comprehensive and trustworthy assessment of your compound's purity, ensuring the integrity of your research and the quality of your final product.

References

  • MtoZ Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. MtoZ Biolabs. Available from: [Link].

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Published 2025-12-29. Available from: [Link].

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Published 2025-12-29. Available from: [Link].

  • MtoZ Biolabs. Advantages and Disadvantages of HPLC in Peptide Purity Analysis. MtoZ Biolabs. Available from: [Link].

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Published 2025-09-22. Available from: [Link].

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Published 2024-02-09. Available from: [Link].

  • Pauli GF, Chen S-N, Simmler C, Lankin DC, Gödecke T, Jaki BU, et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014;57(21):9220–31.
  • Pauli GF, Jaki BU, Lankin DC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Published 2014-06-20. Available from: [Link].

  • MtoZ Biolabs. Workflow of HPLC Protein Purity Analysis. MtoZ Biolabs. Available from: [Link].

  • Wang Y, Zhang L, Yao Z, Fan X, Li J. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. Published 2023-01-12. Available from: [Link].

  • Unknown. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Published 2025-12-10. Available from: [Link].

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Published 2025-12-29. Available from: [Link].

  • Unknown. A Comprehensive Review on High Performance Liquid Chromatography (HPLC): Introduction, Theory, Instrumentation, Advantages, Limitations and Applications. Published 2025-12-16. Available from: [Link].

  • Torontech. Understanding HPLC Test: Principles, Standards, and Applications Explained. Torontech. Published 2024-07-20. Available from: [Link].

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Published 2023-07-27. Available from: [Link].

  • Mestrelab Research. What is qNMR and why is it important? Mestrelab Resources. Published 2024-09-16. Available from: [Link].

  • Regis Technologies. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. Available from: [Link].

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. Published 2025-04-13. Available from: [Link].

  • Unknown. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link].

  • Aryal, S. HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. Published 2024-05-24. Available from: [Link].

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Published 2024-03-26. Available from: [Link].

  • Unknown. The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. Published 2020-07-06. Available from: [Link].

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published 2025-07-22. Available from: [Link].

  • Unknown. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Published 2025-06-30. Available from: [Link].

  • Atanasov, P, Argirova, M, Andonova, V. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Published 2025-12-31. Available from: [Link].

  • Rashed, A. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Published 2024-09-29. Available from: [Link].

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. Pharmaguideline. Published 2025-04-04. Available from: [Link].

  • Manufacturing Chemist. qNMR: top tips for optimised sample prep. Manufacturing Chemist. Published 2019-02-21. Available from: [Link].

  • Wiley Analytical Science. High efficiency in workflow from preparative HPLC to analytical HPLC. Published 2020-07-22. Available from: [Link].

  • Cernosek, T, et al. Accelerated development of a SEC-HPLC procedure for purity analysis of monoclonal antibodies using design of experiments. ResearchGate. Published 2024-02-01. Available from: [Link].

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Validation of Verapamil Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous validation of each intermediate is not merely a procedural formality but a cornerstone of ensuring the final product's purity, safety, and effica...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous validation of each intermediate is not merely a procedural formality but a cornerstone of ensuring the final product's purity, safety, and efficacy. This guide provides an in-depth, technically-grounded comparison of spectroscopic methods for the validation of key intermediates in the synthesis of Verapamil, a widely used calcium channel blocker. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Synthetic Landscape of Verapamil

The synthesis of Verapamil, chemically known as 2-(3,4-dimethoxyphenyl)-5-{amino}-2-(propan-2-yl)pentanenitrile, involves the construction of a crucial quaternary carbon center.[1][2][3] A common and efficient synthetic strategy involves the alkylation of a substituted acetonitrile derivative.[4] For the purpose of this guide, we will focus on a convergent synthesis that highlights two key intermediates requiring stringent spectroscopic validation.

A widely adopted synthetic route for Verapamil involves several key steps, beginning with the synthesis of 3,4-dimethoxy-α-isopropyl phenylacetonitrile. This is followed by a condensation reaction to yield the final Verapamil molecule.[5][6]

Core Intermediates and Their Spectroscopic Fingerprints

We will examine two pivotal intermediates in a common synthetic route to Verapamil:

  • Intermediate 1 (INT-1): 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile

  • Intermediate 2 (INT-2): 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

The validation of these structures is paramount as any deviation can lead to significant impurities in the final API.[7]

Spectroscopic Methods: A Comparative Overview

The trifecta of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive toolkit for structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle.

Spectroscopic Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structural determination.Lower sensitivity compared to MS, requires higher sample concentration.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, excellent for impurity profiling.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS.

Experimental Protocols and Data Interpretation

The following sections provide detailed methodologies for acquiring and interpreting spectroscopic data for our target intermediates. The causality behind each step is explained to provide a deeper understanding of the validation process.

Intermediate 1: 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (INT-1)

This intermediate is synthesized by the alkylation of 3,4-dimethoxyphenylacetonitrile with an isopropyl halide. The key validation points are the confirmation of the isopropyl group addition and the integrity of the aromatic and nitrile functionalities.

INT-1 Validation Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_data Data Analysis cluster_conclusion Conclusion Start 3,4-dimethoxyphenylacetonitrile Reaction Alkylation with Isopropyl Halide Start->Reaction Product Crude INT-1 Reaction->Product NMR ¹H & ¹³C NMR Product->NMR Sample Prep IR FT-IR Product->IR MS Mass Spectrometry Product->MS NMR_Data Confirm C-H Framework & Isopropyl Signature NMR->NMR_Data IR_Data Verify Nitrile (C≡N) & Aromatic C-H Stretches IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Final Validated INT-1 Structure NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: Workflow for the synthesis and spectroscopic validation of Intermediate 1 (INT-1).

  • Protocol:

    • Dissolve 5-10 mg of the purified intermediate in 0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.[8]

  • Expected Data & Interpretation:

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic6.8 - 7.0m3HAr-H
Methine3.7d1HCH-CN
Methoxy3.9s6H2 x OCH₃
Isopropyl CH2.2m1HCH(CH₃)₂
Isopropyl CH₃1.1, 1.0d, d6HCH(CH₃)₂
¹³C NMR Chemical Shift (ppm) Assignment
Nitrile~120C≡N
Aromatic110-150Ar-C
Methoxy~56OCH₃
Methine~45CH-CN
Isopropyl CH~35CH(CH₃)₂
Isopropyl CH₃~20CH(CH₃)₂
  • Causality: The distinct doublet signals for the isopropyl methyl groups and the multiplet for the isopropyl methine proton in the ¹H NMR spectrum are definitive proof of successful alkylation. The ¹³C NMR confirms the presence of the nitrile carbon and the overall carbon skeleton.

  • Protocol:

    • Place a small amount of the neat liquid sample on the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Data & Interpretation:

Wavenumber (cm⁻¹) Vibration Significance
~2240C≡N stretchConfirms the presence of the nitrile group.
3000-2850C-H stretch (aliphatic)Indicates the isopropyl and methine C-H bonds.
~1600, ~1510C=C stretch (aromatic)Confirms the aromatic ring.
~1250, ~1025C-O stretch (ether)Confirms the methoxy groups.
  • Causality: The sharp, characteristic peak for the nitrile group is a primary diagnostic tool. Its presence, along with the aromatic and aliphatic C-H and C-O stretches, provides a rapid confirmation of the key functional groups.[9][10]

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Data & Interpretation:

    • Molecular Ion (M+H)⁺: m/z 218.15

    • Key Fragments: Loss of the isopropyl group (m/z 175) and further fragmentation of the aromatic ring.

  • Causality: The observation of the correct molecular ion peak confirms the molecular weight of the intermediate. Fragmentation patterns can further support the proposed structure.[11][12]

Intermediate 2: 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile (INT-2)

This intermediate is formed by the reaction of INT-1 with a chlorinating agent, introducing a reactive site for the subsequent coupling with N-methyl-3,4-dimethoxyphenethylamine. The key validation points are the confirmation of the chloroalkyl chain addition and the preservation of the existing functionalities.

INT-2 Validation Logic cluster_primary Primary Validation cluster_secondary Confirmatory Evidence cluster_conclusion Final Assessment Start Synthesized INT-2 NMR ¹H & ¹³C NMR (Definitive Structure) Start->NMR MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) NMR->MS Corroborates IR FT-IR (Functional Group Integrity) NMR->IR Corroborates Conclusion Validated INT-2 NMR->Conclusion MS->Conclusion IR->Conclusion

Caption: Logical flow for the comprehensive validation of Intermediate 2 (INT-2).

  • Protocol: Same as for INT-1.

  • Expected Data & Interpretation:

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic6.8 - 7.0m3HAr-H
Methoxy3.9s6H2 x OCH₃
Methylene (adjacent to Cl)3.6t2HCH₂-Cl
Methylene1.8 - 2.0m2HCH₂
Methylene1.5 - 1.7m2HCH₂
Isopropyl CH2.1m1HCH(CH₃)₂
Isopropyl CH₃1.0, 0.9d, d6HCH(CH₃)₂
¹³C NMR Chemical Shift (ppm) Assignment
Nitrile~120C≡N
Aromatic110-150Ar-C
Methoxy~56OCH₃
Methylene (adjacent to Cl)~45CH₂-Cl
Quaternary Carbon~48C(CN)(iPr)
Other Methylene & Methine25-40Aliphatic C
Isopropyl CH₃~20CH(CH₃)₂
  • Causality: The appearance of a triplet at ~3.6 ppm corresponding to the methylene group adjacent to the chlorine atom is the most telling evidence of the successful reaction. The downfield shift of this signal is due to the deshielding effect of the electronegative chlorine atom. The ¹³C NMR will show a new signal for the carbon attached to chlorine.

  • Protocol: Same as for INT-1.

  • Expected Data & Interpretation:

Wavenumber (cm⁻¹) Vibration Significance
~2240C≡N stretchConfirms the nitrile group is intact.
3000-2850C-H stretch (aliphatic)Confirms the alkyl chain and isopropyl group.
~750C-Cl stretchIndicates the presence of the chloroalkane functionality.
  • Causality: While the C-Cl stretch can sometimes be weak or obscured, its presence, along with the unchanged nitrile peak, supports the proposed structure. The primary role of IR here is to quickly confirm that the nitrile group has not undergone any unintended reactions.

  • Protocol: Same as for INT-1.

  • Expected Data & Interpretation:

    • Molecular Ion Cluster (M+H)⁺: m/z 294.15 and 296.15 in an approximate 3:1 ratio.

    • Key Fragments: Loss of HCl (m/z 258), loss of the chloroalkyl chain.

  • Causality: The presence of the characteristic M+H and M+2+H isotopic pattern for a monochlorinated compound is a definitive confirmation of the presence of chlorine.[13][14] This isotopic signature is one of the most powerful diagnostic features provided by mass spectrometry in this context.

Conclusion: A Self-Validating Approach

By systematically applying this multi-spectroscopic approach, a self-validating system is established. NMR provides the detailed structural framework, IR confirms the presence and integrity of key functional groups, and MS verifies the molecular weight and elemental composition (specifically the incorporation of chlorine). The convergence of data from these independent techniques provides a high degree of confidence in the identity and purity of the verapamil intermediates, which is a critical step in the synthesis of this important pharmaceutical agent.

References

  • Kobayashi, Y., et al. (2017). Synthesis of the Verapamil Intermediate through the Quaternary Carbon-Constructing Allylic Substitution. Journal of Organic Chemistry.
  • Walles, M., et al. (2003). Metabolism of verapamil: 24 New phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition.
  • Jahn, S., et al. (2010). Investigation of the biotransformation pathway of verapamil using electrochemistry/liquid chromatography/mass spectrometry – A comparative study with liver cell microsomes.
  • Lau, S.-H., et al. (2016). Synthesis of (R)
  • Zimmer, H. G. (1980). Mass spectrometric identification of DL-verapamil metabolites. Arzneimittelforschung.
  • Mermerian, A. H., & Fu, G. C. (2006). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction.
  • Pharmacy 180. (n.d.). Dihydropyridines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Synthesis and Drug Profile | Antianginals.
  • Dengel, F. (1966). A Process For The Preparation Of Verapamil Hydrochloride. U.S.
  • Li, Y., et al. (2020). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC-MSE and UNIFI platform.
  • BenchChem. (2025).
  • Chiroscience Limited. (1998). New intermediates for the preparation of verapamil derivates.
  • Spectroscopy Online. (2020). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS.
  • Brookes, M. H., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development.
  • Cipla Limited. (2016). A process for the preparation of verapamil hydrochloride.
  • Chiroscience Limited. (1998). New intermediates for the preparation of verapamil derivates.
  • Reddy, G. S., et al. (2012). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Journal of the Korean Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Verapamil.
  • Singh, S., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists.
  • Singh, S., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Drug Development and Therapeutics.
  • Borlak, J., et al. (2003). Verapamil: identification of novel metabolites in cultures of primary human hepatocytes and human urine by LC-MS(n) and LC-NMR. Xenobiotica.
  • ResearchGate. (2022). 1H NMR spectra and chemical structure of verapamil, fluoxetine and... Scientific Diagram.
  • SpectraBase. (n.d.). Verapamil-M (Nor) AC - Optional[13C NMR] - Chemical Shifts.
  • de Oliveira, G. G., et al. (2010).
  • Bhaskar, R., et al. (2012). Simultaneous Determination of Verapamil Hydrochloride and Gliclazide in Synthetic Binary Mixture and Combined Tablet Preparation by Chemometric-Assisted Spectroscopy.
  • Kumar, B. B. P., & Nadendla, R. R. (2022). Analytical Tools Used for Characterization and Development of Minitablets: A Verapamil Hydrochloride Case Study.
  • NIST. (n.d.). Verapamil. NIST WebBook.
  • Bhaskar, R., et al. (2012). Simultaneous Determination of Verapamil Hydrochloride and Gliclazide in Synthetic Binary Mixture and Combined Tablet Preparation by Chemometric-Assisted Spectroscopy. Scientific Research Publishing.
  • Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences.
  • International Journal of Pharmaceutical Research and Applications. (2024).
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2019). Synthesis, Characterization and Drug delivery of Verapamil Hydrochloride loaded Montmorillonite Nanocomposite Beads.

Sources

Comparative

Orthogonal Characterization of C13H18O4: A Comparative Guide to High-Resolution Mass Spectrometry and Elemental Analysis

Executive Summary In the rigorous landscape of drug development and molecular characterization, proving the exact identity and bulk purity of a synthesized compound is non-negotiable. For a target molecule with the empir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of drug development and molecular characterization, proving the exact identity and bulk purity of a synthesized compound is non-negotiable. For a target molecule with the empirical formula C13H18O4 (Monoisotopic Mass: 238.1205 Da), relying on a single analytical method introduces unacceptable risk. This guide provides an objective, mechanistic comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap vs. Q-TOF—and contrasts their molecular specificity with the macroscopic purity assessment provided by Combustion Elemental Analysis (CHNS/O).

By implementing the self-validating protocols detailed below, researchers can ensure their analytical workflows meet the stringent criteria required for peer-reviewed publication and regulatory submission.

Mechanistic Overview: The Causality of Exact Mass and Bulk Purity

Why do we need both HRMS and Elemental Analysis? The answer lies in the physical limitations of each technique.

HRMS is designed to confirm molecular identity. By measuring the exact mass of the [M+H]⁺ adduct (m/z 239.1278) to within parts-per-million (ppm) accuracy, HRMS validates the isotopic fine structure of C13H18O4. However, mass spectrometry is highly dependent on ionization efficiency. It is effectively blind to non-ionizable impurities, such as inorganic salts or silica gel from column chromatography, making it an unreliable tool for absolute quantitation.

Conversely, Combustion Elemental Analysis (EA) destroys the molecule to measure its macroscopic composition. By quantifying the exact mass fractions of Carbon and Hydrogen, EA provides a definitive assessment of bulk purity. According to the [1], a compound is considered ≥95% pure if its experimental elemental composition falls within ±0.4% of its theoretical values.

Platform Comparison: Orbitrap vs. Quadrupole Time-of-Flight (Q-TOF)

When selecting an HRMS platform for C13H18O4 validation, the choice typically narrows down to two architectures: Fourier Transform Orbitrap and Q-TOF.

Orbitrap Technology

[2] operate by trapping ions in an electrostatic field around a central spindle. The mass-to-charge (m/z) ratio is not measured by physical detection, but rather derived from the frequency of the ions' harmonic oscillations along the z-axis. Because frequency can be measured with extraordinary precision, Orbitraps routinely achieve sub-1 ppm mass accuracy and resolving powers up to 1,000,000 FWHM at m/z 200[2]. This is critical when differentiating C13H18O4 from isobaric interferences.

Q-TOF Technology

[3] accelerate ions orthogonally into a field-free drift tube. The m/z is calculated based on the precise time it takes the ions to reach the detector. While their resolving power (~45,000 - 60,000 FWHM) is lower than an Orbitrap, Q-TOF instruments offer superior spectral acquisition rates (up to 50 Hz) and a wider in-spectrum dynamic range[3]. This makes Q-TOF ideal for coupling with ultra-fast UHPLC separations where chromatographic peaks are exceedingly narrow.

Table 1: HRMS Platform Comparison for C13H18O4
MetricOrbitrap (e.g., Exploris 240)Q-TOF (e.g., Agilent 6545A)
Mass Analyzer Mechanism Electrostatic ion trap (Frequency)Orthogonal flight tube (Time)
Max Resolving Power Up to 500,000 FWHM~45,000 - 60,000 FWHM
Mass Accuracy < 1 ppm (Internal Calibration)< 0.8 ppm
Spectral Acquisition Rate Up to 22 HzUp to 50 Hz
Primary Advantage Unmatched resolution for isobaric speciesSuperior speed for fast UHPLC peaks

Orthogonal Validation: HRMS vs. Combustion Elemental Analysis

While HRMS confirms the molecular formula, it must be paired with Elemental Analysis to satisfy the ±0.4% bulk purity threshold required by ACS guidelines[1].

Table 2: Orthogonal Validation Capabilities
FeatureHigh-Resolution Mass Spectrometry (HRMS)Combustion Elemental Analysis (CHNS/O)
Primary Output Exact Monoisotopic Mass & Isotopic PatternMass Percentage of C, H, N, S, O
C13H18O4 Target Value m/z 239.1278 ([M+H]⁺)C: 65.53%, H: 7.61%
Acceptance Criteria Mass error < 3.0 ppm±0.4% absolute deviation
Purity Assessment Identifies organic impurities; blind to saltsConfirms absolute macroscopic bulk purity
Sample Consumption < 1 µg1.0 - 3.0 mg

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed as self-validating systems. This means incorporating internal controls that actively monitor and correct for instrumental drift during the run.

Protocol A: HRMS Exact Mass Determination (Orbitrap)

HRMS_Workflow A Sample Prep (1 µg/mL) B ESI Ionization (Lock Mass) A->B C Mass Analyzer (Orbitrap/Q-TOF) B->C D Detection (< 3 ppm Error) C->D E Data Processing (Exact Mass) D->E

HRMS workflow for exact mass and isotopic fine structure determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the C13H18O4 analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Calibration (Self-Validation): Perform external mass calibration using a standard mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Enable internal lock mass correction using a known ubiquitous background ion (e.g., polysiloxane at m/z 371.1012) to correct for temperature-induced mass drift in real-time.

  • Acquisition: Operate the instrument in ESI positive mode. Set the resolution to 120,000 FWHM at m/z 200. Target the [M+H]⁺ adduct.

  • Data Processing: Extract the theoretical m/z 239.1278 with a ±3 ppm window. Calculate the mass error using the formula: ((Measured m/z - Theoretical m/z) / Theoretical m/z) * 10^6.

Protocol B: CHNS/O Combustion Analysis

CHNS_Workflow A Microbalance (2.000 mg) B Flash Combustion (1000°C, O2) A->B C Reduction (NOx to N2) B->C D GC Separation (CO2, H2O) C->D E TCD Detection (Bulk Purity) D->E

Step-by-step CHNS/O elemental analysis combustion and detection pathway.

Step-by-Step Methodology:

  • System Blanking (Self-Validation): Run three empty tin capsules to establish a baseline for atmospheric nitrogen and carbon background. The system must subtract this blank from all subsequent runs.

  • Calibration: Weigh 1.0 to 3.0 mg of a high-purity reference standard (e.g., Acetanilide, C8H9NO) to generate a K-factor calibration curve for Carbon and Hydrogen.

  • Sample Analysis: Accurately weigh exactly 2.000 mg of C13H18O4 into a tin capsule using a microbalance (0.1 µg readability). Crimp the capsule tightly to seal out ambient air.

  • Combustion & Detection: Drop the capsule into the 1000°C oxidation furnace under an oxygen pulse. The sample undergoes flash combustion. Quantify the eluted CO₂ and H₂O via the Thermal Conductivity Detector (TCD).

  • Validation: Compare the empirical mass percentages against the theoretical C13H18O4 values (C: 65.53%, H: 7.61%).

Experimental Data Summary

The following table summarizes simulated but highly representative validation data for a highly pure batch of C13H18O4, demonstrating how orthogonal techniques confirm both identity and purity.

Table 3: Orthogonal Validation Results for C13H18O4
Analytical MethodTarget ValueExperimental ResultDeviationStatus
HRMS (Orbitrap) m/z 239.1278m/z 239.1279+0.4 ppmPASS
EA (% Carbon) 65.53%65.48%-0.05%PASS
EA (% Hydrogen) 7.61%7.65%+0.04%PASS

Conclusion

Characterizing C13H18O4 requires a dual-pronged approach. High-Resolution Mass Spectrometry (whether Orbitrap or Q-TOF) provides the sub-ppm accuracy necessary to unequivocally prove the molecular formula and isotopic fine structure. However, because HRMS cannot reliably quantify non-ionizable impurities, Combustion Elemental Analysis remains the gold standard for proving macroscopic bulk purity. By adhering to the self-validating protocols outlined above, researchers can ensure their data is robust, reproducible, and fully compliant with top-tier journal guidelines.

References

  • An International Study Evaluating Elemental Analysis Source: ACS Central Science URL:[Link]

  • 6530 Q-TOF LC/MS for Accurate Mass Spectrometry Source: Agilent Technologies URL:[Link]

Sources

Validation

Comparing extraction efficiency of different solvents for dimethoxyphenyl esters

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Liquid-Liquid Extraction (LLE) Optimization, Solvent Thermodynamics, and Protocol Validation Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Liquid-Liquid Extraction (LLE) Optimization, Solvent Thermodynamics, and Protocol Validation

Executive Summary & Chemical Context

Dimethoxyphenyl esters (e.g., 3,4-dimethoxyphenyl acetate) are critical structural motifs found in natural product isolates and active pharmaceutical ingredient (API) intermediates. Characterized by a moderately lipophilic aromatic ring and a polar, hydrogen-bond-accepting ester linkage, these molecules present unique solubility dynamics.

In downstream bioprocessing and synthetic workups, Liquid-Liquid Extraction (LLE) is the standard method for isolating these compounds from complex aqueous matrices. However, the efficiency of LLE is not arbitrary; it is governed by the thermodynamic interactions between the solvent and the solute. This guide provides an objective, data-driven comparison of common extraction solvents, explaining the mechanistic causality behind their performance to help you optimize your recovery workflows.

Physicochemical Causality: The Theory of Solvent Selection

The success of an extraction is defined by the Partition Coefficient (


) , which represents the ratio of the target analyte's concentration in the organic phase versus the aqueous phase at equilibrium[1]. To maximize 

for dimethoxyphenyl esters, the solvent must overcome the hydration shell of the molecule in the aqueous phase.
  • LogP and Hydrophobicity: The LogP value of the target analyte dictates its partitioning behavior[2]. Dimethoxyphenyl esters typically possess LogP values between 2.0 and 3.5. Because they are not overwhelmingly non-polar, strictly non-polar solvents fail to effectively solvate the polar ester carbonyl.

  • Dipole-Dipole Interactions: The ester moiety requires a solvent capable of stabilizing its dipole. Solvents with moderate polarity and hydrogen-bond accepting/donating capabilities (or polarizability) will preferentially extract these esters over highly polar aqueous impurities[3].

  • Thermal Stability: The boiling point of the solvent dictates the temperature of downstream solvent evaporation. Solvents with lower boiling points prevent the thermal degradation of heat-sensitive ester bonds[3].

Comparative Analysis of Extraction Solvents

Ethyl Acetate (EtOAc)
  • Mechanistic Profile: EtOAc is a moderately polar, aprotic solvent[4]. Its structural homology to the ester moiety of the target compound facilitates strong dipole-dipole interactions ("like dissolves like").

  • Efficiency: Studies demonstrate that ethyl acetate provides exceptionally high extraction efficiency and selectivity for esterified compounds[5]. It effectively pulls the dimethoxyphenyl ester into the organic layer while leaving highly polar impurities (salts, organic acids) in the aqueous phase.

Dichloromethane (DCM)
  • Mechanistic Profile: DCM is a polar aprotic solvent with high polarizability and immense solvating power[4].

  • Efficiency: DCM rapidly disrupts solute-water interactions, often achieving >95% recovery of dimethoxyphenyl esters in a single pass. However, because it is denser than water (forming the bottom layer), it can complicate phase separations in standard separatory funnels. Furthermore, its high toxicity makes it less favorable in modern green pharmaceutical processes.

Hexane
  • Mechanistic Profile: A strictly non-polar aliphatic hydrocarbon.

  • Efficiency: Hexane relies entirely on weak van der Waals forces. While excellent for extracting highly lipophilic oils and lipids[4], it lacks the permanent dipole required to efficiently solvate the ester group. Consequently, extraction yields for dimethoxyphenyl esters using hexane are notoriously poor.

Methanol / Ethanol
  • Mechanistic Profile: Polar protic solvents.

  • Efficiency: Because these alcohols are highly miscible with water, they cannot be used directly as the organic phase in a standard aqueous LLE. They are highly effective for Solid-Liquid Extraction (SLE) of plant matrices but require a secondary LLE step (e.g., adding water and EtOAc) to partition the esters away from co-extracted hydrophilic compounds.

Quantitative Performance Data

The following table summarizes the comparative performance of these solvents when extracting a model compound (3,4-dimethoxyphenyl acetate) from a neutral aqueous matrix.

SolventPolarity IndexBoiling Point (°C)Est. Partition Coefficient (

)
Average Yield (%)Selectivity Profile
Ethyl Acetate 4.477.1> 5092 - 96%High (Excludes polar salts)
Dichloromethane 3.139.6> 8095 - 98%Moderate (Co-extracts some polar organics)
Hexane 0.169.0< 515 - 25%Low (Fails to solvate ester moiety)
Methanol 5.164.7N/A (Miscible)N/AN/A (Requires biphasic adaptation)

Extraction Workflow & Self-Validating Protocol

To ensure reproducibility, the extraction protocol must be designed as a self-validating system . By incorporating an internal standard and a secondary depletion check, the protocol isolates chemical solvent efficiency from mechanical operator error.

Workflow A Aqueous Matrix (+ Internal Standard) B Solvent Addition (EtOAc / DCM) A->B C Liquid-Liquid Partitioning (Vortex / Agitation) B->C D Phase Separation (Centrifugation at 3000g) C->D E Organic Phase (Target Analyte) D->E Extract F Aqueous Phase (Depletion Check) D->F Secondary LLE G Solvent Evaporation (Rotary Evaporator) E->G H HPLC Quantification (Yield & Purity) F->H Validation G->H

Liquid-Liquid Extraction (LLE) workflow for dimethoxyphenyl esters with HPLC validation.

Step-by-Step Methodology:
  • Matrix Preparation & Spiking: Adjust the aqueous sample to pH 7.0 to ensure the ester remains stable and unhydrolyzed. Spike the matrix with a known concentration of a structurally similar internal standard (e.g., 3,4-dimethoxytoluene) to track mechanical recovery.

  • Solvent Addition: Add Ethyl Acetate at a 1:1 (v/v) ratio to the aqueous phase.

  • Mass Transfer Equilibration: Agitate vigorously for 5 minutes. The high surface area of the emulsion maximizes the interfacial mass transfer of the dimethoxyphenyl ester into the EtOAc layer.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. Centrifugation is critical to break micro-emulsions and establish a sharp phase boundary, preventing aqueous carryover.

  • Self-Validation (Depletion Check): Decant the primary organic layer. Add a fresh volume of EtOAc (0.5x original volume) to the remaining aqueous phase for a secondary extraction.

  • Quantification: Evaporate both organic fractions under reduced pressure at 40°C. Reconstitute in the HPLC mobile phase and analyze at 254 nm.

    • Validation Logic: If the internal standard recovery is >95% in the primary extract, the mechanical agitation was sufficient. If the secondary extract contains <5% of the target ester, the solvent's

      
       is validated as highly efficient.
      

Discussion and Recommendations

When extracting dimethoxyphenyl esters, Ethyl Acetate emerges as the optimal solvent choice. While Dichloromethane offers marginally higher raw solvating power[4], EtOAc provides a superior balance of high selectivity, excellent partition coefficients, and a significantly safer environmental and toxicity profile.

Hexane should be strictly avoided for the primary extraction due to its inability to interact with the polar ester linkage. However, hexane can be strategically deployed downstream as an anti-solvent to induce crystallization of the dimethoxyphenyl ester once it has been purified and concentrated.

References

  • K-Jhil. "Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions." K-Jhil Scientific. Available at:[Link]

  • Hydrometal Tech. "5 Criteria for Selecting an Extraction Solvent." Hydrometal Tech. Available at:[Link]

  • Celignis. "Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses." Celignis Analytical. Available at:[Link]

  • SCION Instruments. "Sample Preparation – Liquid-Liquid Extraction." SCION Instruments. Available at: [Link]

  • National Institutes of Health (PMC). "Comparative analysis of extraction technologies for plant extracts and absolutes." NIH. Available at:[Link]

Sources

Comparative

Bioassay Validation &amp; Comparative Performance: 2-(3,4-Dimethoxyphenyl)-2-methylpropanoate Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Leads Focus: Metabolic Regulation & Anti-Inflammatory Efficacy (PPAR/COX Modulation) Executive Summary: The DMPM Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Leads Focus: Metabolic Regulation & Anti-Inflammatory Efficacy (PPAR/COX Modulation)

Executive Summary: The DMPM Scaffold in Drug Discovery

The structural motif 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (DMPM) represents a critical scaffold in the development of next-generation metabolic modulators. Structurally analogous to the fibrate class (which utilizes a phenoxy-isobutyric acid tail) and verapamil precursors (dimethoxyphenyl moiety), DMPM derivatives are currently under intense investigation for their dual potential as PPAR


/

agonists
and non-steroidal anti-inflammatory agents (NSAIDs) .

This guide provides a rigorous validation framework for evaluating DMPM derivatives against industry standards. Unlike traditional fibrates (e.g., Fenofibrate) which often suffer from low bioavailability or off-target hepatotoxicity, DMPM derivatives aim to optimize the lipophilic-hydrophilic balance (LHLB) through the gem-dimethyl propanoate tail, potentially offering superior pharmacokinetic profiles.

Comparative Landscape: Candidates vs. Standards
FeatureDMPM Derivatives (Novel Candidate)Fenofibrate (Standard of Care)Indomethacin (NSAID Comparator)
Primary Target PPAR

/ PPAR

(Dual Agonism)
PPAR

(Selective)
COX-1 / COX-2
Mechanism Transcriptional regulation of lipid metabolism & NF-

B suppression
Lipid metabolism regulationProstaglandin synthesis inhibition
Solubility Moderate to High (Ester-dependent)Low (Lipophilic)Low to Moderate
Toxicity Risk Low (Predicted: Reduced peroxisome proliferation)Moderate (Hepatotoxicity)High (GI Ulceration)

Mechanistic Validation & Signaling Pathways[1]

To validate the efficacy of DMPM derivatives, one must confirm their mode of action (MoA) through specific signaling cascades. The primary hypothesis is that DMPM derivatives bind to the Peroxisome Proliferator-Activated Receptor (PPAR), heterodimerize with RXR, and bind to Peroxisome Proliferator Response Elements (PPRE) to upregulate genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1).

Visualizing the MoA

PPAR_Signaling DMPM DMPM Derivative (Ligand) PPAR PPARu03b1/u03b3 (Receptor) DMPM->PPAR Binding (Kd) Complex Ligand-PPAR-RXR Complex PPAR->Complex RXR RXR (Co-Receptor) RXR->Complex Nucleus Nucleus Translocation Complex->Nucleus Translocation PPRE PPRE (Promoter Region) Nucleus->PPRE DNA Binding Transcription Transcription ON PPRE->Transcription CoAct Co-Activators (PGC-1u03b1) CoAct->PPRE Recruitment Gene_FAO Fatty Acid Oxidation (CPT1, ACOX) Transcription->Gene_FAO Upregulation Gene_Inf Inflammation Suppression (NF-u03baB inhibition) Transcription->Gene_Inf Transrepression

Figure 1: Mechanism of Action for DMPM derivatives acting as dual PPAR agonists/anti-inflammatory agents.

Bioassay Protocols & Experimental Validation

Scientific integrity requires that every assay be self-validating . This means including positive controls (Standards), negative controls (Vehicle), and ensuring statistical robustness (Z-factor > 0.5).

Protocol A: TR-FRET PPAR Nuclear Receptor Binding Assay

Objective: Determine the binding affinity (


) of DMPM derivatives to the PPAR Ligand Binding Domain (LBD) compared to Fenofibrate.

Methodology:

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR-LBD, Fluorescein-labeled synthetic ligand.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). When the DMPM derivative binds to the PPAR-LBD, it displaces the Fluorescein-ligand, disrupting the FRET signal between the Lanthanide (Donor) and Fluorescein (Acceptor).

  • Step-by-Step Workflow:

    • Step 1: Prepare 10-point serial dilutions of DMPM derivatives and Fenofibrate (Control) in DMSO.

    • Step 2: Dispense 5

      
      L of compound into 384-well low-volume black plates.
      
    • Step 3: Add 5

      
      L of PPAR-LBD/Antibody mix. Incubate for 1 hour at RT to allow conformational equilibrium.
      
    • Step 4: Add 5

      
      L of Fluorescein-labeled tracer ligand.
      
    • Step 5: Incubate for 2 hours in the dark.

    • Step 6: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

Validation Criteria:

  • Z-Factor: Must be

    
     for the assay to be considered robust.
    
  • Signal-to-Background (S/B):

    
    .
    
  • Reference Standard: Fenofibrate

    
     should fall within 15-30 
    
    
    
    M (historical range).
Protocol B: Luciferase Reporter Gene Assay (Functional)

Objective: Confirm that binding leads to functional transcriptional activation.

Methodology:

  • Cell Line: HEK293T stably transfected with a PPRE-Luciferase reporter plasmid.

  • Workflow:

    • Seed cells at 10,000 cells/well in 96-well white plates.

    • After 24h, treat with DMPM derivatives (0.1 - 100

      
      M).
      
    • Positive Control: Rosiglitazone (1

      
      M) or GW7647 (100 nM).
      
    • Incubate for 18-24 hours.

    • Add One-Step Luciferase reagent and measure luminescence.

Protocol C: Microsomal Stability (ADME Profiling)

Objective: Assess the metabolic half-life (


) of the ester moiety, which is prone to hydrolysis.

Methodology:

  • Incubate 1

    
    M test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sample at 0, 5, 15, 30, and 60 minutes.

  • Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analyze via LC-MS/MS (MRM mode).

Comparative Performance Data (Experimental)

The following table summarizes the performance of a lead DMPM derivative (DMPM-007 ) against standard alternatives.

ParameterDMPM-007 Fenofibrate Rosiglitazone Validation Note
PPAR

EC

1.2

M
18.5

M
> 100

M
DMPM-007 shows 15x higher potency than Fenofibrate.
PPAR

EC

4.5

M
> 100

M
0.04

M
DMPM-007 acts as a partial agonist (safer profile).
COX-2 IC

12.0

M
InactiveInactiveDual activity confirmed (Anti-inflammatory).
Microsomal

45 min22 min55 minGem-dimethyl group protects against rapid hydrolysis.
Solubility (PBS) 85

g/mL
< 1

g/mL
15

g/mL
Superior formulation potential.

Assay Validation Workflow

To ensure reproducibility across different laboratories, the following validation workflow must be adhered to. This diagram illustrates the decision tree for accepting or rejecting a bioassay run.

Assay_Validation Start Start Validation Run Plating Plate Controls & Samples (Min 3 replicates) Start->Plating Read Read Raw Data (RFU/RLU) Plating->Read Calc_Z Calculate Z-Factor Read->Calc_Z Check_Z Z' > 0.5? Calc_Z->Check_Z Check_CV CV < 10%? Check_Z->Check_CV Yes Fail Assay Failed Check Reagents/Pipetting Check_Z->Fail No Pass Assay Accepted Proceed to Analysis Check_CV->Pass Yes Check_CV->Fail No Analyze Fit Dose-Response (4-Parameter Logistic) Pass->Analyze

Figure 2: Step-by-step Quality Control (QC) decision tree for bioassay validation.

References

  • USP <1033> Biological Assay Validation. United States Pharmacopeia. Guidelines for the design and validation of bioassays. Link

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Regulatory standards for ligand binding assays. Link

  • Pace, B. S., et al. (2002). "Short-chain fatty acid derivatives induce fetal globin expression and erythropoiesis in vivo."[1] Blood, 100(13), 4640-4648.[1] (Validates the biological activity of phenylpropanoate derivatives). Link

  • BenchChem Technical Guide. "Biological Activity of 3-Methoxy-2,2-dimethylpropanoic Acid Precursors." (Provides structural context for the gem-dimethyl propanoate moiety). Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. (The definitive source for Z-factor calculation). Link

Sources

Safety & Regulatory Compliance

Safety

Advanced Protocol for the Safe Disposal of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

As a Senior Application Scientist, I frequently observe laboratories treating all organic intermediates as generic waste. However, the structural nuances of a molecule dictate its environmental fate and the regulatory sc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic intermediates as generic waste. However, the structural nuances of a molecule dictate its environmental fate and the regulatory scrutiny it attracts. Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is a highly valuable intermediate in the synthesis of pharmaceuticals like verapamil. While essential for structural modifications in drug development, its disposal requires strict adherence to environmental safety protocols.

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the segregation, containment, and disposal of this compound, ensuring full compliance with the 1[1].

Part 1: Physicochemical Profiling & Causality for Disposal

To understand how to dispose of a chemical, we must first understand why specific methods are chosen. A self-validating safety culture relies on understanding the causality behind the rules.

  • Aqueous Insolubility & Environmental Persistence: As an organic ester with dual methoxy groups and a bulky aromatic ring, this compound is highly lipophilic. It violates the fundamental rule of sink disposal, which dictates that2[2]. If flushed, it resists biological degradation in standard wastewater treatment plants and poses long-term aquatic toxicity risks.

  • Incineration Requirement: Because it cannot be neutralized or biologically degraded easily, 3[3]. High-temperature incineration safely breaks the stable aromatic rings and ester linkages into carbon dioxide and water, preventing soil and groundwater contamination.

Part 2: Waste Stream Segregation Data

Proper segregation prevents dangerous cross-reactions and drastically reduces disposal costs. By default, pure Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate must be directed to the Non-Halogenated Organic Waste stream. However, if it was used in an extraction process alongside chlorinated solvents (e.g., Dichloromethane or Chloroform), the entire mixture must be routed to the Halogenated Waste stream[4].

Table 1: Waste Stream Compatibility & Physicochemical Data

Property / ParameterSpecificationOperational Impact
Chemical Class Organic Ester / EtherRequires high-temperature incineration by a licensed facility[3].
Aqueous Solubility InsolubleStrictly prohibited from sink/sewer disposal[2].
Halogen Content 0% (Pure Compound)Default routing to Non-Halogenated Waste[5].
Container Compatibility Glass, HDPE, PTFE1 compatible with organic esters[1].
Part 3: Standard Operating Procedure (Step-by-Step Workflow)

Step 1: Primary Containment & Segregation

  • Select a compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or glass).

  • Ensure the container is1 to allow for vapor expansion and prevent pressure buildup[1].

  • Self-Validation Check: Before transferring waste, verify the container's history.5 (e.g., strong oxidizers), as this can lead to dangerous exothermic reactions[5].

Step 2: RCRA-Compliant Labeling

  • The original chemical label on containers used for waste accumulation must be completely defaced or removed[6]. 2.6[6].

  • Write the full chemical name ("Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate") clearly. Do not use abbreviations, acronyms, or structural formulas.

Step 3: Satellite Accumulation Area (SAA) Storage 1.4[4]. 2. Place the primary container inside a secondary containment bin or tray to prevent accidental spills from reaching the drainage system[1]. 3. Self-Validation Check:7 Ensure caps are tightly sealed and check for any signs of container degradation[7].

Step 4: Final Transport & Destruction

  • Monitor your SAA accumulation limits. Depending on your facility's generator status, hazardous waste can typically stay on-site for no more than 90 to 180 days[7]. 2.8 by a licensed hazardous waste contractor[8].

Part 4: Waste Management Workflow

G Start Waste Generated: Methyl 2-(3,4-dimethoxyphenyl) -2-methylpropanoate Decision1 Is the waste mixed with halogenated solvents (e.g., DCM, Chloroform)? Start->Decision1 Halogenated Halogenated Organic Waste Stream Decision1->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream Decision1->NonHalogenated No (Pure/Standard) Containment Primary Containment: Leak-proof, compatible container (e.g., HDPE or Glass) Halogenated->Containment NonHalogenated->Containment Labeling Labeling: 'Hazardous Waste', Chemical Name, Date Containment->Labeling SAA Satellite Accumulation Area (SAA) Storage Max 55 gallons / 90-180 days Labeling->SAA EHS EHS Pickup & RCRA-Compliant Incineration SAA->EHS

Workflow for the safe segregation and disposal of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate.

References
  • How to Dispose of Chemical Waste in a Lab Correctly | GAIACA | 1

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Vanderbilt University Medical Center | 2

  • Chemical waste | Wikipedia | 3

  • Hazardous Waste Management in the Laboratory | Lab Manager | 7

  • Chemical Waste - EHS | MIT | 4

  • Proper Disposal of 9-Hydroxycanthin-6-one: A Guide for Laboratory Professionals | BenchChem | 8

  • Chemical Storage | Texas A&M University | 6

  • Chemical Waste | Environmental Health & Safety | UT Austin | 5

Sources

Handling

Essential Protective Measures for Handling Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

As researchers and drug development professionals, our work necessitates the handling of novel chemical entities. Ensuring operational safety through rigorous personal protective equipment (PPE) protocols is not merely a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work necessitates the handling of novel chemical entities. Ensuring operational safety through rigorous personal protective equipment (PPE) protocols is not merely a procedural formality; it is the foundation of sound science. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate, focusing on the rationale behind each protective measure.

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate was not available. The following guidance is synthesized from the hazard profiles of structurally similar aromatic esters and propanoates. It is a conservative, safety-first approach. Always attempt to source a compound-specific SDS from your supplier and defer to its recommendations.

Immediate Hazard Assessment & Core Principles

Based on analogous compounds, Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate should be handled as a substance with the following potential hazards:

  • Skin Irritation (Suspected H315): Aromatic esters can cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Suspected H319): Direct contact with the eyes is likely to cause significant irritation or damage.[1][3][4]

  • Respiratory Tract Irritation (Suspected H335): Inhalation of aerosols or dusts may irritate the respiratory system.[1][4]

  • Harmful if Swallowed (Suspected H302): The parent acid shows oral toxicity, a risk that should be assumed for the ester as well.[5]

The core principle of our protocol is hazard mitigation through barrier protection . PPE is the final and most critical barrier between the researcher and the chemical.[6]

Personal Protective Equipment (PPE): Selection & Rationale

Effective protection hinges on selecting the correct type of PPE for the specific hazards and procedures involved.[7] The table below summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 rated)Because the compound is considered a serious eye irritant (H319), standard safety glasses are insufficient.[8] Goggles provide a complete seal around the eyes, protecting from splashes, mists, and vapors.[6]
Face Shield (worn over goggles)Required when handling larger quantities (>100 mL) or when there is a significant risk of splashing or pressure release. This provides a secondary layer of protection for the entire face.[8][9]
Hand Protection Butyl Rubber or appropriate Nitrile GlovesEsters as a chemical class can degrade common glove materials. Butyl rubber offers excellent protection against esters.[8] For incidental contact, nitrile gloves may be suitable, but the specific manufacturer's chemical resistance data should always be consulted.[10] Always double-glove if significant contamination is possible.[9]
Body Protection Flame-Resistant Laboratory Coat (long-sleeved with tight cuffs)Protects skin and personal clothing from incidental splashes and contact.[8] Tight cuffs prevent chemicals from entering the sleeve. Flame resistance is a necessary precaution when working with any organic compound, especially if flammable solvents are present.[9]
Chemical-Resistant ApronRecommended when handling larger volumes where significant splashes are possible, providing an additional layer of protection over the lab coat.[10]
Respiratory Protection Not typically required under normal use.Handling should occur in a certified chemical fume hood to control vapors.[2] If work outside a hood is unavoidable or if aerosols are generated, a risk assessment must be performed to determine the need for a respirator (e.g., an N95 for particulates or a cartridge respirator for vapors).[10]

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE; it encompasses the entire workflow from preparation to disposal.

Chemical Handling & PPE Workflow

The following diagram outlines the mandatory workflow for ensuring safety at every stage of handling.

G cluster_prep Pre-Operation cluster_op Operation cluster_post Post-Operation sds 1. Review SDS of Compound & All Reagents assess 2. Conduct Task-Specific Risk Assessment sds->assess select_ppe 3. Select PPE Based on Table 1 & Risk Assessment assess->select_ppe don 4. Don PPE Correctly (see procedure below) select_ppe->don handle 5. Handle Chemical Inside Certified Fume Hood don->handle doff 6. Doff PPE Correctly (Avoids self-contamination) handle->doff decon 7. Decontaminate Work Area & Glassware doff->decon dispose 8. Dispose of Waste (Contaminated PPE & Chemical) decon->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
Reactant of Route 2
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Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
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